molecular formula C9H7BrO2 B167283 3-Bromocinnamic acid CAS No. 32862-97-8

3-Bromocinnamic acid

Cat. No.: B167283
CAS No.: 32862-97-8
M. Wt: 227.05 g/mol
InChI Key: YEMUSDCFQUBPAL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromocinnamic acid is the metabolite of cinromide (3-bromo-N-ethylcinnamamide) and can be analysed in plasma by high-performance liquid chromatographic method.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMUSDCFQUBPAL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067729, DTXSID301034663
Record name m-Bromocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14473-91-7, 32862-97-8
Record name (2E)-3-(3-Bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14473-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(3-bromophenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-BROMOCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(3-bromophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Bromocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-bromocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(3-bromophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnamic acid, predominantly found as the trans (or E) isomer, is an organic compound of significant interest in synthetic chemistry and pharmacology. It serves as a versatile intermediate for the synthesis of more complex molecules and is notably the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide)[1][2]. Its structure, featuring a carboxylic acid, an alkene, and an aryl bromide, provides three distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological relevance.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature[1]. It is generally insoluble in water but shows solubility in alcohols such as methanol[2][3][4].

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇BrO₂[5][6]
Molecular Weight 227.05 g/mol [2][5][7]
CAS Number 32862-97-8 (trans)[1][2][5][6]
Melting Point 177-179 °C[1][2][3][4][8][9]
Boiling Point 344.1 ± 25.0 °C (Predicted)[4]
Density 1.607 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.27 ± 0.10 (Predicted)[4]
Appearance White to light yellow crystal powder[1]
Solubility Insoluble in water; Soluble in methanol[2][3][4]

Spectroscopic Data

Structural elucidation of this compound is typically confirmed through various spectroscopic methods. The data provides a characteristic fingerprint of the molecule, confirming the presence of the aromatic ring, the alkene bond in trans configuration, the carboxylic acid, and the bromine substituent.

Table 2: Key Spectroscopic Data for this compound

TechniqueDescriptionSource(s)
¹H NMR Spectra are available and used to confirm the proton environment, including the characteristic doublets of the trans-alkene protons and signals for the aromatic protons.[10][11]
¹³C NMR Spectra are available for identifying the nine distinct carbon environments within the molecule.[10]
Infrared (IR) IR spectra confirm the presence of key functional groups: O-H stretch (carboxylic acid), C=O stretch (carbonyl), C=C stretch (alkene and aromatic), and C-Br stretch.[5][10]
Mass Spectrometry Mass spectra show the molecular ion peak and characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br), confirming the molecular weight and formula.[5][7]

Synthesis and Purification

This compound can be synthesized through several methods, most notably via palladium-catalyzed cross-coupling reactions such as the Heck reaction or through condensation reactions like the Perkin reaction.

Experimental Protocol: Synthesis via Heck Reaction

The Heck reaction provides an efficient route for synthesizing cinnamic acid derivatives by coupling an aryl halide with an alkene. This protocol describes the synthesis of trans-3-Bromocinnamic acid from 3-bromoiodobenzene and acrylic acid.

Materials:

  • 3-Bromoiodobenzene (1.0 equiv)

  • Acrylic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Acetonitrile (solvent)

  • 3 M Hydrochloric acid (HCl)

  • 95% Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoiodobenzene (1.0 equiv), acetonitrile, and triethylamine (3.0 equiv). Stir the mixture until all components are dissolved.

  • Addition of Reagents: Add acrylic acid (1.2 equiv) to the mixture, followed by palladium(II) acetate (0.02 equiv).

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 1-2 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a beaker containing 3 M HCl. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove any residual acid and salts.

  • Purification: Recrystallize the crude product from a hot 95% ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product can be characterized by NMR and melting point analysis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine 3-Bromoiodobenzene, Acetonitrile, and Triethylamine B Add Acrylic Acid and Pd(OAc)₂ Catalyst A->B C Heat to 80-90°C (1-2 hours) B->C Stirring D Cool to Room Temp C->D E Quench with 3M HCl (Precipitation) D->E F Vacuum Filtration E->F G Recrystallize from Ethanol/Water F->G H Isolate and Dry Pure Product G->H G mol This compound alkene Alkene (C=C) mol->alkene acid Carboxylic Acid (-COOH) mol->acid bromide Aryl Bromide (Ar-Br) mol->bromide r_add Electrophilic Addition (e.g., Bromination) alkene->r_add r_est Esterification, Amide Formation acid->r_est r_coup Cross-Coupling (e.g., Suzuki, Heck) bromide->r_coup G A Cinromide (3-bromo-N-ethylcinnamamide) B 3-Bromocinnamamide A->B N-deethylation C This compound (Active Metabolite) A->C Direct Amide Hydrolysis B->C Amide Hydrolysis

References

An In-depth Technical Guide to 3-Bromocinnamic Acid (CAS: 32862-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromocinnamic acid (CAS: 32862-97-8), a compound of interest in pharmaceutical research and organic synthesis. This document collates its chemical and physical properties, detailed spectroscopic data, and established synthesis methodologies. Furthermore, it delves into its known biological activities, particularly its role as an active metabolite of the anticonvulsant drug cinromide, and explores the potential mechanisms of action. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering structured data, experimental protocols, and visual representations of key chemical and biological processes.

Chemical and Physical Properties

This compound is a halogenated derivative of cinnamic acid. The presence of the bromine atom on the phenyl ring significantly influences its chemical reactivity and biological activity. It is predominantly available as the trans isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 32862-97-8[1][2]
Molecular Formula C₉H₇BrO₂[1][2]
Molecular Weight 227.05 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 177-179 °C (lit.)[1]
Solubility Soluble in methanol. Insoluble in water.[1][4]
IUPAC Name (2E)-3-(3-bromophenyl)prop-2-enoic acid[2]
Synonyms m-Bromocinnamic acid, trans-3-Bromocinnamic acid[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for trans-3-Bromocinnamic Acid

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
12.55s--COOH
7.95d16.0Ar-CH=
7.73s-Ar-H
7.62d7.8Ar-H
7.58d7.8Ar-H
7.38t7.8Ar-H
6.63d16.0=CH-COOH
Solvent: DMSO-d₆

Table 3: ¹³C NMR Spectroscopic Data for trans-3-Bromocinnamic Acid

Chemical Shift (ppm)Assignment
167.8C=O
142.8Ar-CH=
136.6Ar-C
133.8Ar-CH
131.2Ar-CH
130.8Ar-CH
128.0Ar-CH
122.5Ar-C-Br
121.2=CH-COOH
Solvent: DMSO-d₆

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1620-1640MediumC=C stretch (Alkenyl)
1400-1450MediumC-O stretch / O-H bend
980Strong=C-H bend (trans olefin)
600-800StrongC-Br stretch

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]+ and [M+2]+ at m/z 226 and 228, respectively, in an approximate 1:1 ratio.

Synthesis of this compound

This compound can be synthesized through several established organic reactions. The two most common and versatile methods are the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6] For the synthesis of this compound, 3-bromobenzaldehyde is reacted with acetic anhydride and an alkali acetate.

Experimental Protocol: Synthesis of this compound via Perkin Reaction (Adapted from a general procedure for cinnamic acid derivatives) [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Heating: Heat the reaction mixture in an oil bath at 170-180°C for 3-4 hours.

  • Work-up:

    • Allow the mixture to cool slightly and pour it into a beaker containing cold water.

    • To remove any unreacted aldehyde, perform steam distillation.

    • Neutralize the remaining aqueous solution with a saturated sodium carbonate solution until alkaline. This converts the product to its soluble sodium salt.

    • Filter the hot solution to remove any resinous byproducts.

  • Precipitation: Cool the filtrate and acidify with concentrated hydrochloric acid with vigorous stirring until the solution is acidic. This compound will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Perkin_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 3-Bromobenzaldehyde 3-Bromobenzaldehyde Condensation Condensation 3-Bromobenzaldehyde->Condensation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Condensation Sodium Acetate Sodium Acetate Sodium Acetate->Condensation Catalyst This compound This compound Condensation->this compound Acetic Acid Acetic Acid Condensation->Acetic Acid

Caption: General workflow for the Perkin reaction synthesis of this compound.
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] For the synthesis of this compound, 3-bromoiodobenzene or 3-dibromobenzene can be coupled with acrylic acid.

Experimental Protocol: Synthesis of this compound via Heck Reaction (Adapted from a microscale procedure) [9]

  • Reaction Setup: In a reaction vial, combine 3-bromoiodobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and triethylamine (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Heating: Heat the mixture at 80-90°C with stirring for 1-2 hours.

  • Work-up:

    • Cool the reaction to room temperature and transfer the mixture to a beaker containing 3 M HCl. A solid should form.

    • Collect the solid by vacuum filtration and wash with water.

  • Purification: Air dry the crude product. For further purification, recrystallize from a suitable solvent like 95% ethanol.

Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aryl Halide 3-Bromoiodobenzene Heck_Coupling Heck Coupling Aryl Halide->Heck_Coupling Alkene Acrylic Acid Alkene->Heck_Coupling Pd(OAc)2 Palladium(II) Acetate Pd(OAc)2->Heck_Coupling Catalyst Base Triethylamine Base->Heck_Coupling Product This compound Heck_Coupling->Product

Caption: Key components of the Heck reaction for this compound synthesis.

Biological Activity and Applications in Drug Development

This compound has garnered attention in the field of drug development primarily due to its role as a metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).[1][3]

Anticonvulsant Activity

In vivo studies have indicated that this compound itself may possess anticonvulsant properties.[3] Research on monkey models of epilepsy has shown that the metabolite of cinromide, which includes this compound, was effective in reducing seizure frequency and duration at plasma levels above 5 mcg/ml.[10] This suggests that this compound contributes to the therapeutic effects of its parent drug.

While the precise mechanism of action is not fully elucidated, the anticonvulsant activity of cinnamamide and cinnamic acid derivatives is an active area of research.[11] Some studies on related compounds suggest potential interactions with various molecular targets in the central nervous system.[11]

Anticonvulsant_Activity Cinromide Cinromide Metabolism Metabolism Cinromide->Metabolism 3-Bromocinnamic_Acid This compound Metabolism->3-Bromocinnamic_Acid CNS Central Nervous System 3-Bromocinnamic_Acid->CNS Anticonvulsant_Effect Anticonvulsant Effect CNS->Anticonvulsant_Effect

Caption: Metabolic pathway leading to the anticonvulsant activity of this compound.
Antimicrobial and Other Potential Activities

Cinnamic acid and its derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[12][13] The introduction of a halogen, such as bromine, can enhance these activities.[14] While specific studies on the antimicrobial or anticancer effects of this compound are limited, the general bioactivity of this class of compounds suggests it may be a promising scaffold for the development of new therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 5: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound (CAS 32862-97-8) is a versatile compound with established synthetic routes and demonstrated biological activity. Its role as an active metabolite of an anticonvulsant drug makes it a compound of significant interest for further investigation in the field of neuroscience and drug development. The detailed chemical, spectroscopic, and safety data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and scientists working with this compound. Further studies are warranted to fully elucidate its mechanism of action and explore its potential in other therapeutic areas.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an organic compound and a derivative of cinnamic acid. It is of significant interest to researchers, particularly in the fields of organic synthesis and drug development, as it serves as a key intermediate and is the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic profile, and relevant experimental protocols.

Molecular Structure and Identification

This compound is characterized by a phenyl group substituted with a bromine atom at the meta (3-) position, which is attached to a propenoic acid moiety. The compound predominantly exists as the trans (E) stereoisomer due to the greater stability of the arrangement of the bulky phenyl and carboxylic acid groups on opposite sides of the C=C double bond.

Caption: Molecular structure of (E)-3-Bromocinnamic acid.
Table 1: Compound Identifiers

IdentifierValueReference
IUPAC Name (E)-3-(3-bromophenyl)prop-2-enoic acid[2][3]
CAS Number 32862-97-8[1][4][5]
Molecular Formula C₉H₇BrO₂[5][6]
Linear Formula BrC₆H₄CH=CHCO₂H
SMILES OC(=O)\C=C\c1cccc(Br)c1
InChI 1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+[7][8]
InChIKey YEMUSDCFQUBPAL-SNAWJCMRSA-N[7][8]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. It presents as a white to light yellow crystalline powder.[1]

Table 2: Physicochemical Data
PropertyValueReference
Molecular Weight 227.05 g/mol [1][6]
Exact Mass 225.962936 u[6]
Melting Point 177-179 °C[1][6][9][10]
Boiling Point 344.1 ± 25.0 °C (at 760 mmHg)[1][6]
Density 1.6 ± 0.1 g/cm³[6]
Flash Point 161.9 ± 23.2 °C[6]
pKa 4.27 ± 0.10 (Predicted)[1][9]
LogP 3.24[6]
Solubility Soluble in methanol; Insoluble in water.[9]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For trans-3-bromocinnamic acid, the spectrum shows distinct signals for the vinyl, aromatic, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appears far downfield, around 12.6 ppm.[8]

  • Aromatic Protons (-C₆H₄-): A complex multiplet pattern between 7.3 and 8.0 ppm corresponds to the four protons on the substituted benzene ring.[8]

  • Vinylic Protons (-CH=CH-): Two doublets are observed for the alkene protons. The proton alpha to the carbonyl group typically appears around 6.6 ppm, while the proton beta to the carbonyl is further downfield around 7.6 ppm. The large coupling constant (J ≈ 16 Hz) between these protons confirms the trans configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key chemical shifts include:

  • Carbonyl Carbon (-COOH): ~167 ppm

  • Aromatic Carbons (-C₆H₄-): Multiple signals between ~122 and ~138 ppm.

  • Vinylic Carbons (-CH=CH-): Signals around ~119 and ~144 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands for this compound include:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹.[12]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680–1700 cm⁻¹.[12]

  • C=C Stretch (Alkene): A peak around 1620-1630 cm⁻¹.[12]

  • C-Br Stretch: Typically found in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern is observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).

  • Molecular Ion (M⁺): Peaks at m/z 226 and 228.[4][8]

  • Key Fragments: Loss of COOH (m/z 181/183), loss of Br (m/z 147).[8]

Experimental Protocols & Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves a cross-coupling reaction.

  • Method: Heck-type reaction from an aryl iodide (3-bromoiodobenzene) and acrylic acid.[1]

  • Protocol:

    • Combine 3-bromoiodobenzene, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a suitable base (e.g., triethylamine) in an appropriate solvent.

    • Heat the reaction mixture under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or GC).

    • After cooling, acidify the mixture to precipitate the product.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 3-Bromoiodobenzene P1 Combine in Solvent (e.g., Acetonitrile) R1->P1 R2 Acrylic Acid R2->P1 R3 Palladium Catalyst + Ligand R3->P1 R4 Base (e.g., Et3N) R4->P1 P2 Heat under Inert Atmosphere P1->P2 P3 Reaction Monitoring (TLC/GC) P2->P3 W1 Cool & Acidify P3->W1 Reaction Complete W2 Filter Crude Product W1->W2 W3 Recrystallize W2->W3 Final Pure this compound W3->Final

Caption: General workflow for the synthesis of this compound.
Metabolic Relationship

This compound is the primary active metabolite of the anticonvulsant drug cinromide.[1] In vivo, cinromide (3-bromo-N-ethylcinnamamide) undergoes de-ethylation and subsequent hydrolysis to form this compound.[6] This metabolic conversion is a critical aspect of its pharmacological profile.

Metabolic_Pathway Cinromide Cinromide (3-bromo-N-ethylcinnamamide) Metabolite1 3-Bromocinnamamide Cinromide->Metabolite1 De-ethylation (In Vivo) Metabolite2 This compound (Active Metabolite) Metabolite1->Metabolite2 Hydrolysis (In Vivo)

Caption: Metabolic conversion of Cinromide to this compound.

Biological and Chemical Activity

While primarily known as a drug metabolite, cinnamic acid and its derivatives, including brominated forms, are recognized for a wide range of biological activities. These include potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[13][14][15] this compound itself may possess anticonvulsant properties, which contributes to the overall therapeutic effect of its parent drug, cinromide.[1] It is primarily used in clinical testing and research related to the pharmacology of cinromide.[1] Its chemical structure, featuring a carboxylic acid and an activated double bond, also makes it a versatile intermediate for further organic synthesis.[1][16]

References

3-Bromocinnamic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-3-(3-bromophenyl)prop-2-enoic acid For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(3-bromophenyl)prop-2-enoic acid, commonly known as 3-Bromocinnamic acid, is an organic compound of significant interest in the fields of medicinal chemistry and drug metabolism. Its IUPAC name is (E)-3-(3-bromophenyl)prop-2-enoic acid . The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides (trans). This compound is notably recognized as the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide). Understanding its synthesis, analytical quantification, and biological profile is crucial for research related to cinromide's pharmacology and for the broader exploration of halogenated cinnamic acid derivatives as potential therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
IUPAC Name (E)-3-(3-bromophenyl)prop-2-enoic acid[1][2]
Synonyms This compound, m-Bromocinnamic acid, trans-3-Bromocinnamic acid[1][3]
CAS Registry Number 32862-97-8[3]
Molecular Formula C₉H₇BrO₂[2][3]
Molecular Weight 227.06 g/mol [1]
Melting Point 177-179 °C[4][5][6]
Appearance White to light yellow crystal powder[4]
Solubility Soluble in methanol; Insoluble in water[5][6]
InChI Key YEMUSDCFQUBPAL-SNAWJCMRSA-N[1][6]

Synthesis and Analysis

Proposed Synthesis Protocol via Knoevenagel-Doebner Condensation

Reaction Scheme: 3-bromobenzaldehyde + Malonic Acid → (in Pyridine/Piperidine) → (E)-3-(3-bromophenyl)prop-2-enoic acid + CO₂ + H₂O

Materials and Equipment:

  • 3-bromobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol/water mixture)

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzaldehyde (10.0 g, 54.0 mmol) and malonic acid (8.4 g, 80.7 mmol).

  • Solvent and Catalyst Addition: Add anhydrous pyridine (30 mL) to the flask to dissolve the reactants. To this solution, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with continuous stirring for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (150 g) and concentrated hydrochloric acid (25 mL). This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 3-bromobenzaldehyde and Malonic Acid B Add Pyridine (solvent) and Piperidine (catalyst) A->B C Heat to 90-100°C with stirring (4-5h) B->C D Cool and pour into Ice/HCl mixture C->D E Precipitate crude product D->E F Collect solid by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry under vacuum H->I J Final Product: (E)-3-(3-bromophenyl)prop-2-enoic acid I->J

Fig. 1: Proposed workflow for the synthesis of this compound.
Proposed Analytical Protocol: HPLC Quantification in Plasma

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. The following is a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method, adapted from established protocols for similar cinnamic acid derivatives.[7][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Formic acid (for LC-MS applications)

  • Water (HPLC grade)

  • Plasma sample containing the analyte

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Centrifuge and vortex mixer

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting ratio is 60:40 (v/v).[7] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm[7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 20 µL[7]

    • Column Temperature: Ambient or controlled at 25 °C

    • Detection: UV at an appropriate wavelength (e.g., 270-280 nm, requires optimization)

  • Analysis: Inject the prepared standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Biological Activity and Metabolism

Role as a Metabolite of Cinromide

This compound is the principal and active metabolite of cinromide (3-bromo-N-ethylcinnamamide), a compound developed as an anticonvulsant. The metabolic pathway involves the de-ethylation of cinromide, a reaction catalyzed primarily by hepatic enzymes. The resulting 3-bromocinnamamide is subsequently hydrolyzed to form this compound.[4][6] This metabolic conversion is a critical aspect of cinromide's overall pharmacological profile.

G Cinromide Cinromide (3-bromo-N-ethylcinnamamide) Metabolite1 3-Bromocinnamamide Cinromide->Metabolite1 De-ethylation (Hepatic Enzymes) Metabolite2 This compound (Active Metabolite) Metabolite1->Metabolite2 Hydrolysis

Fig. 2: Metabolic pathway of Cinromide to this compound.
Anticonvulsant Activity

While its parent drug, cinromide, was developed for its anticonvulsant properties, the activity of this compound itself has been a subject of investigation. In a study screening various halogen-substituted cinnamic acid derivatives for anticonvulsant effects using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, the bromine-substituted compounds did not display significant anticonvulsant activity.[4] In contrast, derivatives with fluorine, chlorine, and trifluoromethyl substitutions at the 4-position showed promising activity and low neurotoxicity in the same study.[1][4][5] This suggests that the specific halogen and its position on the phenyl ring are critical determinants of anticonvulsant efficacy within this chemical class.

References

An In-depth Technical Guide to (E)-3-(3-bromophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(3-bromophenyl)prop-2-enoic acid, a halogenated derivative of cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. As a member of the phenylpropanoid class, it shares a core structure known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence and position of the bromine atom on the phenyl ring are anticipated to modulate these activities, offering a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of (E)-3-(3-bromophenyl)prop-2-enoic acid, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical and Physical Properties

(E)-3-(3-bromophenyl)prop-2-enoic acid, also known as trans-3-bromocinnamic acid, is a solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom at the meta-position, attached to a propenoic acid moiety in the trans (E) configuration.

PropertyValueReference
Molecular Formula C₉H₇BrO₂[][2]
Molecular Weight 227.05 g/mol []
CAS Number 32862-97-8[2]
Melting Point 177-179 °C[]
Boiling Point 344.1 °C at 760 mmHg[]
Density 1.607 g/cm³[]
Appearance White solid[3]
Solubility Soluble in organic solvents like ethanol and DMSO.

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting the NMR spectra for (E)-3-(3-bromophenyl)prop-2-enoic acid can be done by analyzing the spectra of similar compounds. For instance, the ¹H NMR spectrum of a structurally related compound, 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate, shows characteristic signals for the vinylic protons of the propenoic acid chain as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the E-configuration.[3] The aromatic protons will appear as a complex multiplet in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate around 167-170 ppm.[3]

Infrared (IR) Spectroscopy:

The IR spectrum of (E)-3-(3-bromophenyl)prop-2-enoic acid is expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group should appear as a strong band around 1680-1710 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will likely be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The trans-disubstituted double bond typically shows a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of (E)-3-(3-bromophenyl)prop-2-enoic acid would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis of (E)-3-(3-bromophenyl)prop-2-enoic Acid

The synthesis of (E)-3-(3-bromophenyl)prop-2-enoic acid can be achieved through several established synthetic routes for preparing α,β-unsaturated carboxylic acids. The most common methods include the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4] A variation of this, the Doebner modification, utilizes malonic acid and a base like pyridine.[5][6][7][8]

Experimental Protocol: Doebner Modification of the Perkin Reaction [9]

This protocol describes the condensation of m-bromobenzaldehyde with malonic acid in the presence of pyridine.

Materials:

  • m-Bromobenzaldehyde

  • Malonic acid

  • Pyridine

  • Hydrochloric acid (for workup)

  • Sodium carbonate solution (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of m-bromobenzaldehyde (0.925 g), malonic acid (0.52 g), and pyridine (0.07 g) is heated on a water bath.

  • The reaction mixture will turn into a clear liquid, and effervescence will be observed within a few minutes.

  • After approximately 30 minutes, a pale yellow solid will start to precipitate.

  • The reaction is typically heated for 2-4 hours to ensure completion.

  • After cooling, the reaction mixture is treated with a 10% sodium carbonate solution to dissolve the acidic product.

  • Any unreacted aldehyde is removed by filtration.

  • The filtrate is then acidified with hydrochloric acid to precipitate the crude (E)-3-(3-bromophenyl)prop-2-enoic acid.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Perkin_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products m-Bromobenzaldehyde m-Bromobenzaldehyde Heating Heating m-Bromobenzaldehyde->Heating Malonic_Acid Malonic_Acid Malonic_Acid->Heating Pyridine Pyridine Pyridine->Heating Catalyst Crude_Product Crude_Product Heating->Crude_Product Purified_Product (E)-3-(3-bromophenyl)prop-2-enoic acid Crude_Product->Purified_Product Purification

Perkin Reaction Workflow for Synthesis
Heck Reaction

The Heck reaction provides a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11][12][13]

Experimental Protocol: Heck Reaction [14]

This generalized protocol outlines the coupling of an aryl bromide with an alkene.

Materials:

  • 3-Bromostyrene (as a precursor to the aryl bromide if starting from a different material) or a suitable aryl bromide

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine) or an N-heterocyclic carbene (NHC) precursor

  • A base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl bromide, acrylic acid, the palladium catalyst, the ligand, and the base.

  • The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C.

  • The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then partitioned between an organic solvent and water.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Heck_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Aryl_Bromide 3-Bromostyrene Heating Heating Aryl_Bromide->Heating Alkene Acrylic Acid Alkene->Heating Catalyst Pd(OAc)₂ + Ligand Catalyst->Heating Catalyst Base Base Base->Heating Crude_Product Crude_Product Heating->Crude_Product Purified_Product (E)-3-(3-bromophenyl)prop-2-enoic acid Crude_Product->Purified_Product Purification

Heck Reaction Workflow for Synthesis

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are known to possess a broad spectrum of biological activities.[15] The introduction of a bromine atom to the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological profile.

Anti-inflammatory Activity

Cinnamic acid derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[16][17] The anti-inflammatory potential of brominated phenolic compounds has also been noted.[15] While specific studies on the anti-inflammatory activity of (E)-3-(3-bromophenyl)prop-2-enoic acid are limited, it is plausible that it could modulate inflammatory pathways. A hypothetical mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[15]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Signaling_Cascade Signaling_Cascade Inflammatory_Stimuli->Signaling_Cascade NF_kB_Activation NF_kB_Activation Signaling_Cascade->NF_kB_Activation Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Target_Molecule (E)-3-(3-bromophenyl)prop-2-enoic acid Target_Molecule->NF_kB_Activation Inhibition (Hypothesized)

Hypothesized Anti-inflammatory Mechanism
Antimicrobial Activity

Natural phenolic compounds and their derivatives are known to possess antimicrobial properties.[][8][12][18] The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[14][19][20][21][22] The bromination of cinnamic acid derivatives has been shown to enhance their antimicrobial activity in some cases.[14] Therefore, (E)-3-(3-bromophenyl)prop-2-enoic acid is a candidate for investigation as a potential antimicrobial agent.

Antimicrobial_Mechanism Target_Molecule (E)-3-(3-bromophenyl)prop-2-enoic acid Bacterial_Cell Bacterial_Cell Target_Molecule->Bacterial_Cell Membrane_Disruption Membrane_Disruption Bacterial_Cell->Membrane_Disruption Interaction Enzyme_Inhibition Enzyme_Inhibition Bacterial_Cell->Enzyme_Inhibition Interaction Cell_Death Cell_Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Hypothesized Antimicrobial Mechanism

Conclusion

(E)-3-(3-bromophenyl)prop-2-enoic acid is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this molecule is still emerging, the known activities of the broader class of cinnamic acid derivatives suggest potential for anti-inflammatory and antimicrobial applications. The detailed synthetic protocols and compiled properties in this guide provide a solid foundation for researchers to explore the full potential of this and related halogenated phenylpropanoids. Further studies are warranted to elucidate its precise biological mechanisms of action and to evaluate its efficacy and safety in relevant preclinical models.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 3-Bromocinnamic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data of this compound

This compound (CAS No: 32862-97-8), with the linear formula BrC₆H₄CH=CHCO₂H, is a cinnamic acid derivative. Its physical properties, particularly its melting and boiling points, are crucial for its identification, purification, and application in various chemical syntheses. The predominantly trans isomer is the most common form.

The quantitative data for this compound are summarized in the table below.

PropertyValueSource
Melting Point 177-179 °C[1][2][3]
176.0-182.0 °C[4]
Boiling Point 344.1 ± 25.0 °C (Predicted)[2]
Molecular Weight 227.05 g/mol [5]
Density 1.5403 g/cm³ (Rough Estimate)[1][2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.[6] Impurities typically cause a depression in the melting point and a broadening of its range.[6][7]

Melting Point Determination using the Capillary Method

This protocol describes a standard method for determining the melting point of a solid organic compound using a melting point apparatus or a Thiele tube.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Thermometer

  • Mortar and pestle (optional)

  • Heating bath medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[8]

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[7] Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample should be 1-2 mm high.[7][8]

  • Apparatus Setup:

    • Melting Point Apparatus: Insert the capillary tube into the designated slot in the apparatus.[6][9] Ensure the thermometer is correctly positioned.

    • Thiele Tube: Attach the capillary tube to a thermometer using a thread or rubber band, aligning the sample with the thermometer bulb.[7][10] Immerse the setup in the oil bath of the Thiele tube.[10]

  • Heating:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point.[6]

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, slow the heating rate to approximately 1-2 °C per minute.[6][9]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.[8]

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[8]

    • The melting point is reported as the range from T₁ to T₂.[6]

Boiling Point Determination (Micro Method)

This protocol outlines the determination of a liquid's boiling point using a small sample volume, a common technique in organic chemistry labs.

Materials:

  • Liquid sample

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[11][12]

  • Rubber band or thread

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid into a small test tube.[13]

  • Capillary Inversion: Place a capillary tube into the test tube with its open end downwards and the sealed end upwards.[12][13]

  • Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly into a heating bath (e.g., Thiele tube or beaker with paraffin oil), ensuring the liquid level in the bath is above the sample level but below the top of the test tube.[10][14]

  • Heating: Gently and slowly heat the bath.[13] As the liquid's temperature rises, air trapped in the capillary tube will bubble out.[10]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

  • Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This is the point where the external pressure equals the vapor pressure of the liquid.[11][14]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Obtain Solid Sample B Crush Sample to Fine Powder A->B C Pack Sample into Capillary Tube (1-2 mm height) B->C D Place Capillary in Melting Point Apparatus C->D E Set Initial Heating Rate (Rapid) D->E F Determine Approximate M.P. E->F G Cool Apparatus & Prepare New Sample F->G H Heat to ~15°C below Approx. M.P. G->H I Reduce Heating Rate to 1-2°C/min H->I J Record T1: First Liquid Appears I->J K Record T2: All Sample is Liquid J->K L Report Melting Point as Range (T1 - T2) K->L

References

An In-depth Technical Guide to the Solubility of 3-Bromocinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-bromocinnamic acid in various organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method design. This document compiles available solubility data, presents a comprehensive experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.

Data Presentation: Solubility of this compound and Related Compounds

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative data and information on structurally similar compounds provide valuable insights into its solubility profile. This compound is reported to be soluble in methanol and insoluble in water.[1][2][3][4] The structurally related 4-bromocinnamic acid is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO).[5][6]

For comparative purposes, the following table includes quantitative solubility data for the parent compound, trans-cinnamic acid, in several common organic solvents. This information can serve as a useful benchmark for estimating the solubility of this compound, though empirical verification is always recommended.

SolventThis compoundtrans-Cinnamic Acid (at 298.2 K / 25.05 °C)[7]
Alcohols
MethanolSoluble32.94 ± 0.27 g/100g
EthanolNot Reported25.86 ± 0.85 g/100g
1-PropanolNot Reported19.29 ± 0.68 g/100g
2-PropanolNot Reported16.79 ± 0.55 g/100g
Ketones
AcetoneNot Reported22.46 ± 0.15 g/100g (as 2-Butanone)
Esters
Ethyl AcetateNot Reported13.05 ± 0.24 g/100g
Nitriles
AcetonitrileNot Reported6.26 ± 0.01 g/100g
Halogenated Solvents
DichloromethaneNot ReportedSoluble[8]
ChloroformNot ReportedSoluble[9]
Amides
Dimethylformamide (DMF)Not ReportedNot Reported
Sulfoxides
Dimethyl Sulfoxide (DMSO)Not ReportedCan dissolve up to 29 mg/mL (~196 mM)[10]
Non-Polar Solvents
HexaneExpected to be poorly solubleNot Reported
TolueneNot ReportedNot Reported
Aqueous
WaterInsoluble[2][3][4]0.042 ± 0.001 g/100g [7]

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or sealed glass test tubes

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Drying oven

  • Desiccator

2. Procedure

a. Preparation of Saturated Solution

  • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Pipette a known volume or mass of the desired organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

b. Sample Collection and Analysis

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved particles. It is crucial to perform this step quickly to avoid temperature fluctuations that could affect solubility.

  • The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:

    • Gravimetric Analysis:

      • Accurately weigh an empty, dry container.

      • Dispense a known volume or mass of the filtered saturated solution into the container.

      • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

      • Once the solvent is fully evaporated, cool the container in a desiccator and reweigh it.

      • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound.

      • Prepare a series of standard solutions of this compound with known concentrations and inject them to create a calibration curve based on peak area.

      • Inject a known volume of the filtered and appropriately diluted saturated solution into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

3. Data Calculation and Reporting

Solubility can be expressed in various units. The following are common examples:

  • Mass/Volume: g/100 mL or mg/mL

  • Mass/Mass: g/100 g of solvent

  • Molarity: mol/L

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-72h) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant with filtered syringe settle->sample analysis_method Determine concentration sample->analysis_method gravimetric Gravimetric analysis_method->gravimetric uv_vis UV-Vis analysis_method->uv_vis hplc HPLC analysis_method->hplc calculate Calculate solubility gravimetric->calculate uv_vis->calculate hplc->calculate report Report data (g/100mL, mol/L, etc.) calculate->report end End report->end

Experimental workflow for solubility determination.

References

Spectroscopic Profile of 3-Bromocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromocinnamic acid is a derivative of cinnamic acid, a compound of significant interest in pharmaceutical and chemical research due to its various biological activities and its utility as a synthetic intermediate. A thorough understanding of its structural and electronic properties is crucial for its application in drug development and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflows are presented to aid researchers in the replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of trans-3-Bromocinnamic acid reveals the chemical environment of the protons. The data presented below was acquired in DMSO-d6.[1][2]

Assignment Chemical Shift (δ) in ppm
Carboxylic Acid (-COOH)~12.6
Aromatic & Vinylic Protons7.95
7.72
7.61
7.58
7.38
6.63

Table 1: ¹H NMR chemical shifts for this compound in DMSO-d6.[1]

¹³C NMR Spectroscopic Data

While specific peak assignments for this compound were not explicitly found in the initial search, data for similar cinnamic acid derivatives suggest the approximate chemical shifts for the different carbon atoms.[3] The availability of ¹³C NMR data is noted by several sources.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays absorptions corresponding to the carboxylic acid, alkene, and aromatic moieties.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
O-H Stretch (broad)3300-2500Carboxylic Acid
C=O Stretch~1700Carboxylic Acid
C=C Stretch (alkene)~1630Alkene
C=C Stretch (aromatic)1600-1450Aromatic Ring
C-Br Stretch700-500Aryl Halide

Table 2: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of trans-3-Bromocinnamic acid shows a molecular ion peak corresponding to its molecular weight.

m/z Relative Intensity (%) Assignment
22898.0[M+2]⁺ (with ⁸¹Br)
22771.1[M+1]⁺
226100.0[M]⁺ (with ⁷⁹Br)
22562.7[M-H]⁺
18211.4[M-COOH]⁺ (with ⁸¹Br)
18010.1[M-COOH]⁺ (with ⁷⁹Br)
14762.4[M-Br]⁺
10281.4[C₈H₆]⁺

Table 3: Key mass spectrometry fragmentation data for trans-3-Bromocinnamic acid.[1] The molecular weight of this compound is approximately 227.06 g/mol .[2][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.[6][7]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum.

  • Data Analysis: Identify and annotate the characteristic absorption peaks.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of this compound.

References

1H NMR Spectral Data of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromocinnamic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structure elucidation and verification. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, including key data, experimental protocols, and visual aids to facilitate comprehension.

The 1H NMR spectrum of trans-3-Bromocinnamic acid was recorded on a 400 MHz spectrometer in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data reveals distinct signals for the vinyl, aromatic, and carboxylic acid protons.

Table 1: 1H NMR Data for trans-3-Bromocinnamic Acid in DMSO-d6 [1]

Proton AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
Carboxylic Acid (-COOH)~12.6Broad Singlet1H
H-C'7.950Singlet (or very narrow triplet)1H
H-Cα6.633Doublet1H
H-Cβ7.584Doublet1H
Aromatic Protons7.383 - 7.722Multiplet3H

Note: The exact multiplicity of H-C' can sometimes appear as a narrow triplet due to small meta-couplings. The aromatic region from 7.383 to 7.722 ppm contains multiple overlapping signals corresponding to the remaining three protons on the phenyl ring.

Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of trans-3-Bromocinnamic acid with the protons labeled for clear association with the NMR data.

Caption: Molecular structure of trans-3-Bromocinnamic acid with proton labeling.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve the sample and the acidic proton's tendency to exchange with residual water in other solvents.[2] Other potential solvents include deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solution to calibrate the chemical shift scale to 0 ppm. However, modern NMR spectrometers can also be calibrated to the residual solvent peak.

3.2. NMR Data Acquisition

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which improves the resolution and shape of the NMR signals.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected range of proton chemical shifts.[3]

3.3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., ~2.50 ppm for DMSO-d5).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining a 1H NMR spectrum.

G start Start: this compound Sample weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer instrument Insert Tube into NMR Spectrometer transfer->instrument lock_shim Lock on Deuterium Signal & Shim Magnet instrument->lock_shim acquire Acquire 1H NMR Data (FID) lock_shim->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Referencing, Integration, Peak Picking) process->analyze end End: Interpreted 1H NMR Spectrum analyze->end

Caption: Workflow for 1H NMR analysis of this compound.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-bromocinnamic acid. It is designed to serve as a technical resource, offering detailed experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of organic molecules. By detecting the magnetic properties of the ¹³C isotope, this method provides valuable information about the number of non-equivalent carbon atoms, their chemical environments, and their connectivity within a molecule. For drug development and chemical research, ¹³C NMR is an indispensable tool for structure verification, purity assessment, and the characterization of novel compounds.

Molecular Structure and ¹³C NMR Data of this compound

This compound (C₉H₇BrO₂) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom and a propenoic acid group. The trans isomer is the more stable and commonly encountered form. The numbering of the carbon atoms for the purpose of NMR assignment is crucial for a detailed analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference peak_pick Peak Picking reference->peak_pick assign Peak Assignment peak_pick->assign report Reporting assign->report

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromocinnamic acid. This document details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and presents a visual representation of the molecule's structure and key functional groups.

Introduction

This compound (C₉H₇BrO₂) is a derivative of cinnamic acid, a compound with established roles in various biological processes and as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromine atom, the carboxylic acid group, and the aromatic ring with a trans-alkene substituent gives this compound a unique and informative infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of this and similar compounds, allowing for the identification of key functional groups and providing insights into its molecular structure.

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the principal absorption peaks, their intensities, and the corresponding vibrational assignments. This data is compiled from typical spectra of aromatic carboxylic acids and cinnamic acid derivatives.[1][2][3][4]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretch (in hydrogen-bonded dimer)Carboxylic Acid
~3060MediumC-H stretchAromatic & Alkene
~1700StrongC=O stretchCarboxylic Acid
~1625MediumC=C stretchAlkene
~1590, ~1470Medium to WeakC=C stretchAromatic Ring
~1420MediumO-H in-plane bendCarboxylic Acid
~1300MediumC-O stretchCarboxylic Acid
~980Strong=C-H out-of-plane bend (trans)Alkene
~780StrongC-H out-of-plane bendAromatic Ring (meta-disubstituted)
~680MediumC-Br stretchAryl Halide

Experimental Protocols

The following is a detailed methodology for obtaining the FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This is a standard and widely used technique for the analysis of solid samples.[5]

Objective: To acquire a high-quality FT-IR transmission spectrum of this compound.

Materials and Equipment:

  • This compound (solid)

  • Potassium Bromide (KBr), FT-IR grade, finely ground and dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Store the mixture in a desiccator if not used immediately to prevent moisture absorption by the KBr.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Collect the sample spectrum by passing the infrared beam through the KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a simplified workflow for the FT-IR analysis of this compound.

Caption: Molecular structure of this compound.

experimental_workflow start Start: Solid this compound Sample mix Mix with KBr and Grind start->mix press Press into a Pellet mix->press sample Acquire Sample Spectrum press->sample background Acquire Background Spectrum process Process Data (Ratioing, Baseline Correction) background->process sample->process end End: FT-IR Spectrum process->end

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It covers fundamental properties, mass spectral data, fragmentation pathways, and detailed experimental protocols.

Introduction

This compound (C₉H₇BrO₂) is a substituted derivative of cinnamic acid and a known metabolite of the anticonvulsant drug cinromide.[1] Its characterization is crucial in metabolic studies and pharmaceutical research. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), serves as a primary analytical technique for its identification and quantification due to its high sensitivity and specificity. This guide details the expected mass spectral behavior of this compound, focusing on analysis by Electron Ionization (EI).

Molecular Properties:

  • Chemical Formula: C₉H₇BrO₂[2][3]

  • Molecular Weight: 227.055 g/mol [2][3]

  • Synonyms: m-Bromocinnamic acid, trans-3-Bromocinnamic acid[2][3]

  • CAS Number: 32862-97-8[2]

Mass Spectrometry Data and Fragmentation

Under Electron Ionization (EI), this compound undergoes distinct fragmentation. The presence of a bromine atom is a key feature in the mass spectrum, resulting in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Quantitative Mass Spectral Data (EI-MS)

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/z (Relative Intensity)Proposed Fragment IonFormulaNotes
228 / 226 (M⁺, M+2)Molecular Ion[C₉H₇BrO₂]⁺The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is characteristic of a molecule containing one bromine atom.[4]
211 / 209[M-OH]⁺[C₉H₆BrO]⁺Loss of a hydroxyl radical from the carboxylic acid group.
183 / 181[M-COOH]⁺[C₈H₆Br]⁺Decarboxylation, representing the loss of the entire carboxylic acid group.
147[M-Br]⁺[C₉H₇O₂]⁺Loss of the bromine atom. This fragment is often significant in the spectra of brominated compounds.[5]
102[C₈H₆]⁺[C₈H₆]⁺Resulting from the loss of the bromine atom and the carboxylic acid group.[4]

Fragmentation Pathway

The fragmentation of this compound upon electron impact is initiated by the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentation events lead to the formation of stable daughter ions. The primary fragmentation involves losses from the carboxylic acid functional group and cleavage of the carbon-bromine bond.

G cluster_main Fragmentation Pathway of this compound mol This compound (C₉H₇BrO₂) m_ion Molecular Ion [M]⁺˙ m/z 226/228 mol->m_ion -e⁻ (Ionization) frag1 [M-OH]⁺ m/z 209/211 m_ion->frag1 -•OH frag2 [M-COOH]⁺ m/z 181/183 m_ion->frag2 -•COOH frag3 [M-Br]⁺ m/z 147 m_ion->frag3 -•Br frag4 [C₈H₆]⁺ m/z 102 frag2->frag4 -H

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following section describes a typical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a method indicated by spectral library data.[4]

Objective: To identify and characterize this compound in a sample matrix.

Materials and Reagents:

  • This compound standard (≥98% purity)

  • Methanol or appropriate solvent (HPLC or GC grade)

  • Derivatization agent (e.g., BSTFA with 1% TMCS, if required for volatility)

  • Inert vials with PTFE-lined caps

Instrumentation:

  • Gas Chromatograph (GC) system

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare working solutions by serial dilution of the stock solution.

    • If the compound exhibits poor volatility or peak shape, a derivatization step may be necessary. For carboxylic acids, silylation is common. To 100 µL of the sample, add 50 µL of BSTFA, cap the vial, and heat at 60-70°C for 30 minutes.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peak corresponding to this compound (or its derivative).

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.[3]

    • Analyze the fragmentation pattern to confirm the structure, paying attention to the molecular ion and the characteristic bromine isotope pattern.

G cluster_workflow General GC-MS Experimental Workflow sample_prep Sample Preparation (Dissolution, Derivatization) injection GC Injection sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (EI, 70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole/ToF) ionization->mass_analysis detection Detection mass_analysis->detection data_acq Data Acquisition & Analysis detection->data_acq

Caption: A generalized workflow for the GC-MS analysis of a solid sample.

References

3-Bromocinnamic Acid: A Key Metabolite of the Anticonvulsant Cinromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromocinnamic acid as a significant metabolite of the anticonvulsant drug cinromide. Cinromide (3-bromo-N-ethylcinnamamide) undergoes metabolic transformation, leading to the formation of this compound, a compound that may contribute to the overall pharmacological profile of the parent drug. This document details the metabolic pathway, the enzymes likely involved, and the analytical methodologies for the quantification of this metabolite. Furthermore, it consolidates available quantitative pharmacokinetic data and presents detailed experimental protocols to facilitate further research in this area. Visual representations of the metabolic pathway and experimental workflows are provided to enhance understanding.

Introduction

Cinromide is an anticonvulsant agent whose efficacy and safety are influenced by its metabolic fate within the body. A primary metabolic route involves the biotransformation of cinromide into several metabolites, with this compound being a major product found in plasma. Understanding the formation, pharmacokinetic profile, and potential biological activity of this compound is crucial for a complete characterization of cinromide's pharmacology. This guide aims to provide a detailed technical resource for professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry, focusing on the core aspects of this compound as a metabolite.

Metabolic Pathway of Cinromide to this compound

The metabolism of cinromide to this compound is believed to occur in a two-step enzymatic process. The initial step involves the de-ethylation of cinromide to form an intermediate metabolite, 3-bromocinnamamide. Subsequently, this intermediate undergoes hydrolysis of the amide bond to yield the final product, this compound.

metabolic_pathway cinromide Cinromide (3-bromo-N-ethylcinnamamide) metabolite1 3-Bromocinnamamide cinromide->metabolite1 De-ethylation (CYP450 enzymes) metabolite2 This compound metabolite1->metabolite2 Amide Hydrolysis (Amidases/Carboxylesterases)

Step 1: De-ethylation of Cinromide

The first step in the metabolic cascade is the removal of the N-ethyl group from cinromide. This reaction is characteristic of Phase I metabolism, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. While the specific CYP isoforms responsible for cinromide de-ethylation have not been definitively identified in the reviewed literature, CYP3A4, CYP2C9, CYP2C19, and CYP1A2 are common enzymes involved in the metabolism of a wide range of pharmaceuticals and are likely candidates.[1]

Step 2: Hydrolysis of 3-Bromocinnamamide

The resulting intermediate, 3-bromocinnamamide, possesses an amide bond that is susceptible to hydrolysis. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically amidases or carboxylesterases.[2][3] These enzymes are abundant in the liver and facilitate the cleavage of amide bonds, resulting in the formation of a carboxylic acid and ammonia. This step is critical as it leads to the final metabolite, this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics of cinromide and its metabolites. It is important to note that much of the detailed pharmacokinetic research has focused on the intermediate metabolite, 3-bromocinnamamide, in animal models.

Table 1: Pharmacokinetic Parameters of Cinromide and 3-Bromocinnamamide in Rhesus Monkeys

ParameterCinromide3-Bromocinnamamide (Active Metabolite)
Half-life (t½) 0.92 ± 0.23 hr4.43 ± 0.76 hr
Metabolism 50% of a dose metabolized to 3-bromocinnamamide-
Bioavailability Incomplete oral bioavailability due to first-pass metabolism-
Steady-State Conc. -3-6 times that of the parent drug

Data sourced from a study in rhesus monkeys.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound as a metabolite of cinromide.

In Vitro Metabolism of Cinromide using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of cinromide to this compound using liver microsomes, a common in vitro model for studying Phase I metabolism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare incubation mixture: - Liver microsomes - Cinromide - Buffer prep2 Pre-incubate at 37°C prep1->prep2 reaction1 Initiate reaction with NADPH solution prep2->reaction1 reaction2 Incubate at 37°C (time course) reaction1->reaction2 reaction3 Terminate reaction (e.g., with cold acetonitrile) reaction2->reaction3 analysis1 Centrifuge to precipitate protein reaction3->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Analyze by HPLC or LC-MS/MS analysis2->analysis3

Materials:

  • Cinromide

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (cold)

  • Centrifuge

  • Incubator/water bath (37°C)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final protein concentration), cinromide (at various concentrations, e.g., 1-100 µM), and phosphate buffer to the desired final volume.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze for the presence of cinromide, 3-bromocinnamamide, and this compound using a validated HPLC or LC-MS/MS method.

HPLC Method for the Quantification of this compound in Plasma

This protocol provides a template for the development of a reversed-phase HPLC method for the analysis of this compound in biological matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Water (HPLC grade)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid in water). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidic water.[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (a common wavelength for cinnamic acid derivatives is around 270-280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

Sample Preparation (Plasma):

  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed for 10-15 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

TLC Method for the Separation of Cinromide and its Metabolites

Thin-Layer Chromatography (TLC) can be employed as a qualitative or semi-quantitative method to visualize the metabolism of cinromide.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries or micropipette

  • UV lamp (254 nm)

  • Solvent system (e.g., a mixture of a non-polar and a polar solvent, such as toluene:ethyl acetate:formic acid in a 5:4:1 ratio)[5]

Procedure:

  • Sample Spotting: On a TLC plate, spot the extracted plasma samples from the in vitro metabolism study, alongside reference standards for cinromide, 3-bromocinnamamide, and this compound.

  • Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system. Allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate from the chamber, allow it to dry, and visualize the separated spots under a UV lamp at 254 nm.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to aid in identification.

Conclusion

This compound is a key metabolite in the biotransformation of the anticonvulsant cinromide. Its formation via a two-step process involving de-ethylation and subsequent amide hydrolysis highlights the importance of both Phase I and Phase II metabolic enzymes. The longer half-life of its precursor, 3-bromocinnamamide, compared to the parent drug suggests that metabolites may play a significant role in the overall therapeutic and toxicological profile of cinromide. The analytical methods and experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the metabolism and pharmacokinetics of cinromide and its metabolites, ultimately contributing to a more comprehensive understanding of its action and a safer therapeutic application. Further studies are warranted to identify the specific enzymes involved in each metabolic step and to fully characterize the pharmacokinetic profile of this compound in humans.

References

Technical Whitepaper: Evaluation of 3-Bromocinnamic Acid as a Potential Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The search for novel anticonvulsant drugs with improved efficacy and safety profiles is a critical area of pharmaceutical research. Cinnamic acid and its derivatives have emerged as a promising scaffold due to their diverse biological activities. This technical guide provides an in-depth review of the anticonvulsant potential of 3-Bromocinnamic acid, primarily within the context of a broader investigation into halogen-substituted cinnamic acid derivatives. Contrary to the initial hypothesis that halogenation might confer anticonvulsant properties, preclinical screening has demonstrated that bromine-substituted cinnamic acids, including this compound, are inactive in standard models of generalized seizures.

This document summarizes the quantitative data from comparative studies on active halogenated analogues, details the standard experimental protocols used for this class of compounds, and presents logical and workflow diagrams to illustrate the structure-activity relationships and screening methodologies. The evidence consolidated herein indicates that while certain halogen substitutions on the cinnamic acid backbone yield significant anticonvulsant activity, the bromine substitution does not.

Introduction: Cinnamic Acids in Neurological Research

Cinnamic acid is an organic compound with a history of investigation for various therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects.[1] Its versatile structure, featuring a phenyl ring and an acrylic acid side chain, allows for numerous substitutions to modulate its pharmacological activity.[2] This has led researchers to explore its derivatives as potential treatments for central nervous system disorders, including epilepsy.

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[3] Current antiseizure medications (ASMs) primarily act by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[4] However, a significant portion of patients remain refractory to existing treatments, necessitating the discovery of novel therapeutic agents.

A key strategy in drug discovery involves the targeted modification of known scaffolds, such as the introduction of halogen atoms to alter a molecule's lipophilicity, metabolic stability, and target-binding affinity. An extensive study was conducted to evaluate a series of twelve cinnamic acid derivatives substituted with fluorine, chlorine, bromine, and trifluoromethyl groups for their anticonvulsant potential.[1] This investigation provides the primary data for the evaluation of this compound.

Quantitative Data Presentation & Structure-Activity Relationship (SAR)

The anticonvulsant activity of halogenated cinnamic acids was primarily evaluated using the Maximal Electroshock (MES) seizure model, a well-validated screen for agents effective against generalized tonic-clonic seizures.[5] The results of this screening revealed a clear structure-activity relationship.

A pivotal study by He et al. (2018) screened twelve derivatives and found that substitutions at the 4-position of the benzene ring were most beneficial for antiepileptic activity.[1] Crucially, the same study reported that, unlike other halogenated derivatives, the bromine-substituted compounds were devoid of anticonvulsant activity in the MES test.[1]

The most promising compounds from the initial screening—4-fluorocinnamic acid, 4-chlorocinnamic acid, and 4-trifluoromethylcinnamic acid—underwent further quantitative analysis to determine their efficacy and safety profiles.[6] This data, summarized in Table 1, provides a benchmark against which the inactivity of bromine-substituted analogs can be understood.

CompoundSubstitutionMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) MES
4-Fluorocinnamic acid 4-Fluoro47.36245.2>500>10.56
4-Chlorocinnamic acid 4-Chloro75.72>300>500>6.60
4-Trifluoromethylcinnamic acid 4-Trifluoromethyl70.65285.2>500>7.08
Bromo-substituted Cinnamic Acids 2-Bromo, 3-Bromo, 4-BromoInactiveNot DeterminedNot DeterminedNot Applicable

Table 1: Quantitative Anticonvulsant and Neurotoxicity Data for Active Halogenated Cinnamic Acid Derivatives. Data sourced from He et al. (2018).[6][7]

The Protective Index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a critical measure of a drug's safety margin. The high PI values for the fluoro, chloro, and trifluoromethyl derivatives indicate a favorable safety profile, which was not established for the inactive bromo-substituted compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical preclinical screening cascade for evaluating novel compounds like this compound for anticonvulsant activity.

G cluster_0 Screening Cascade for Anticonvulsant Activity A Compound Synthesis (e.g., this compound) B Initial Efficacy Screen Maximal Electroshock (MES) Test A->B C Activity Observed? B->C D Quantitative Evaluation (ED₅₀ Determination) C->D  Yes H Conclusion: Inactive in MES Model C->H No E Secondary Efficacy Screen scPTZ Test D->E F Neurotoxicity Assessment Rotarod Test (TD₅₀) E->F G Calculate Protective Index (PI = TD₅₀ / ED₅₀) F->G I Lead Candidate Identification G->I

Caption: Preclinical screening workflow for anticonvulsant drug discovery.

Structure-Activity Relationship (SAR)

This diagram summarizes the key structure-activity relationship findings for halogenated cinnamic acids based on available research.

SAR parent Halogen Substitution on Cinnamic Acid Scaffold subst_pos Substitution Position parent->subst_pos subst_type Halogen Type parent->subst_type pos_4 4-Position subst_pos->pos_4 is key pos_2_3 2- or 3-Position subst_pos->pos_2_3 type_f_cl_cf3 Fluoro, Chloro, CF₃ subst_type->type_f_cl_cf3 type_br Bromo subst_type->type_br outcome_good Beneficial for Activity pos_4->outcome_good outcome_bad Not Beneficial / Inactive pos_2_3->outcome_bad type_f_cl_cf3->outcome_good type_br->outcome_bad

Caption: Structure-Activity Relationship for halogenated cinnamic acids.

General Mechanisms of Antiseizure Medications

To provide a theoretical framework, the following diagram outlines the major mechanisms of action for clinically approved antiseizure drugs. A compound's inability to sufficiently modulate one or more of these pathways could explain its lack of efficacy.

MoA cluster_channels Ion Channel Modulation cluster_gaba Enhancement of GABAergic Inhibition cluster_glutamate Attenuation of Glutamatergic Excitation cluster_release Modulation of Neurotransmitter Release center Control of Neuronal Hyperexcitability a1 Blockade of Voltage-Gated Na⁺ Channels center->a1 a2 Blockade of Voltage-Gated Ca²⁺ Channels center->a2 a3 Opening of K⁺ Channels center->a3 b1 Positive Allosteric Modulation of GABA-A Receptors center->b1 b2 Inhibition of GABA Transaminase center->b2 b3 Inhibition of GABA Reuptake (GAT-1) center->b3 c1 Blockade of AMPA/Kainate Receptors center->c1 c2 Blockade of NMDA Receptors center->c2 d1 Binding to Synaptic Vesicle Protein 2A (SV2A) center->d1

Caption: Major mechanisms of action for antiseizure medications.

Experimental Protocols

The determination of anticonvulsant activity and neurotoxicity for the cinnamic acid series, including the inactive this compound, relies on standardized and validated animal models.[8]

Maximal Electroshock (MES) Seizure Test

This test is a primary screening model predictive of efficacy against generalized tonic-clonic seizures.[5]

  • Animals: Male CF-1 or C57BL/6 mice are commonly used.[5] Animals are acclimated for several days before testing with free access to food and water.

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Procedure:

    • Test compounds, including this compound, are typically dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg).

    • At the presumed time of peak effect (e.g., 0.5 and 4 hours post-administration), a drop of local anesthetic/saline solution is applied to the mouse's corneas.[5]

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via the corneal electrodes.[5]

    • The animal is immediately observed for the presence of a seizure, characterized by a tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase.[5] A compound is considered to have provided protection if the animal does not exhibit this response. The ED₅₀ is the dose calculated to protect 50% of the animals.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that can raise the threshold for seizures induced by a chemical convulsant and is predictive of efficacy against generalized myoclonic and absence seizures.[9]

  • Animals: Male CF-1 mice or similar strains.

  • Procedure:

    • The test compound is administered i.p. at specified doses.

    • At the time of peak effect, a convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously into a loose fold of skin on the neck.[9]

    • Each animal is placed in an individual observation cage and observed for 30 minutes.

  • Endpoint: Protection is defined as the absence of a clonic seizure, which is characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[9] The ED₅₀ is the dose that protects 50% of the animals from this endpoint.

Rotarod Neurotoxicity Test

This test assesses motor coordination and balance to identify potential motor impairment, a common side effect of centrally acting drugs.[10]

  • Animals: Male mice used in efficacy tests can also be used for toxicity assessment.

  • Apparatus: A commercially available rotarod apparatus, consisting of a rotating rod divided into lanes.

  • Procedure:

    • Mice may be pre-trained on the apparatus to ensure they can maintain balance under normal conditions.

    • At the time of peak effect after drug administration, each mouse is placed on the rod, which is rotating at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[10]

    • The latency (time) until the mouse falls off the rod is recorded. A trial may be repeated multiple times with inter-trial intervals.

  • Endpoint: Motor impairment is defined by the inability of the animal to remain on the rod for a predetermined period (e.g., 60 seconds). The TD₅₀, or median toxic dose, is the dose at which 50% of the animals fail the test.[6]

Conclusion

Based on a comprehensive review of the available scientific literature, This compound has not demonstrated anticonvulsant activity in standard preclinical screening models. The primary evidence from a systematic study of twelve halogen-substituted cinnamic acid derivatives clearly indicates that while substitutions with fluorine, chlorine, and trifluoromethyl groups at the 4-position of the phenyl ring confer significant anticonvulsant properties with a favorable safety margin, bromine-substituted analogues were found to be inactive.[1]

Therefore, for drug development professionals and researchers in the field of epilepsy, this compound does not represent a viable lead compound for further investigation as an anticonvulsant. The focus for this chemical class should remain on the active derivatives, particularly 4-fluorocinnamic acid, which exhibited the most potent activity and highest protective index. Future research could explore the precise molecular mechanisms that differentiate the active halogenated compounds from the inactive bromo-derivatives, potentially involving differences in their ability to interact with key targets such as voltage-gated ion channels or neurotransmitter receptors.

References

Stereoisomers of 3-Bromocinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-bromocinnamic acid, focusing on their chemical properties, synthesis, and potential relevance in drug development. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction

This compound, a derivative of cinnamic acid, exists as two geometric stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences the physical, chemical, and biological properties of these isomers. Understanding the distinct characteristics of each stereoisomer is crucial for their application in medicinal chemistry and drug development, where stereochemistry often dictates pharmacological activity and pharmacokinetic profiles. This guide offers a detailed comparison of the (E) and (Z) isomers of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for the (E) and (Z) stereoisomers of this compound. It is important to note that experimental data for the (Z)-isomer is less readily available in the literature.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(E)-3-Bromocinnamic Acid(Z)-3-Bromocinnamic Acid
Molecular Formula C₉H₇BrO₂C₉H₇BrO₂
Molecular Weight 227.05 g/mol 227.05 g/mol
Melting Point 177-179 °CData not available
Boiling Point 344.1 ± 25.0 °C (Predicted)[1]Data not available
Solubility Soluble in methanolData not available
Appearance White to light yellow crystal powderData not available

Table 2: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)

Proton Assignment(E)-3-Bromocinnamic Acid Chemical Shift (δ, ppm)[2](Z)-3-Bromocinnamic Acid Chemical Shift (δ, ppm) (Calculated)
-COOH ~12.6 (s, br)Not available
Ar-H 7.95 (t, J=1.8 Hz, 1H), 7.72 (d, J=7.9 Hz, 1H), 7.61-7.58 (m, 1H), 7.38 (t, J=7.9 Hz, 1H)Not available
α-CH 6.63 (d, J=16.0 Hz, 1H)6.1
β-CH 7.58 (d, J=16.0 Hz, 1H)7.1

Table 3: 13C NMR Spectroscopic Data (DMSO-d6)

Carbon Assignment(E)-3-Bromocinnamic Acid Chemical Shift (δ, ppm)(Z)-3-Bromocinnamic Acid Chemical Shift (δ, ppm)
C=O ~167Data not available
Ar-C ~136, ~133, ~131, ~130, ~128, ~122Data not available
α-C ~120Data not available
β-C ~142Data not available

Experimental Protocols

Detailed methodologies for the synthesis of the stereoisomers of this compound are presented below. The synthesis of the (E)-isomer is well-established, while a direct, detailed protocol for the (Z)-isomer is less common. A potential route for the synthesis of the (Z)-isomer is described based on the stereoselective synthesis of (Z)-β-bromostyrenes.

Synthesis of (E)-3-Bromocinnamic Acid via Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, and it typically yields the more stable (E)-isomer.[3][4]

Materials and Equipment:

  • 3-Bromobenzaldehyde

  • Acetic anhydride

  • Triethylamine or Sodium Acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for extraction and crystallization

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • A mixture of 3-bromobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous triethylamine or anhydrous sodium acetate (1-1.5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux at approximately 180°C for 4-5 hours.[4]

  • After cooling, the mixture is poured into water and acidified with concentrated hydrochloric acid.

  • The crude product precipitates and is collected by vacuum filtration.

  • The crude solid is dissolved in a sodium hydroxide solution and washed with ether to remove any unreacted aldehyde.

  • The aqueous layer is then re-acidified with hydrochloric acid to precipitate the (E)-3-bromocinnamic acid.

  • The purified product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Potential Synthesis Route for (Z)-3-Bromocinnamic Acid

A direct, high-yield synthesis for (Z)-3-bromocinnamic acid is not well-documented in readily available literature. However, a plausible route can be adapted from the stereoselective synthesis of (Z)-β-bromostyrenes, which involves the debrominative decarboxylation of an anti-2,3-dibromo-3-arylpropanoic acid.[3]

Conceptual Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Debrominative Decarboxylation cluster_2 Step 3: Oxidation (Hypothetical) E_3_bromo (E)-3-Bromocinnamic Acid Br2 Br₂ E_3_bromo->Br2 dibromo anti-2,3-Dibromo-3-(3-bromophenyl)propanoic Acid Br2->dibromo Stereospecific Addition dibromo_2 anti-2,3-Dibromo-3-(3-bromophenyl)propanoic Acid base Base (e.g., KF/Al₂O₃) dibromo_2->base Z_styrene (Z)-β-Bromostyrene Derivative base->Z_styrene Stereoselective Elimination Z_styrene_2 (Z)-β-Bromostyrene Derivative oxidant Oxidizing Agent Z_styrene_2->oxidant Z_3_bromo (Z)-3-Bromocinnamic Acid oxidant->Z_3_bromo Oxidation of vinyl group

Conceptual workflow for the synthesis of (Z)-3-bromocinnamic acid.

Detailed Protocol for Debrominative Decarboxylation (Step 2): [3]

Materials and Equipment:

  • anti-2,3-Dibromo-3-(3-bromophenyl)propanoic acid

  • Potassium fluoride on alumina (KF/Al₂O₃)

  • Dimethylformamide (DMF)

  • Water

  • Round-bottom flask with magnetic stirrer and condenser

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add anti-2,3-dibromo-3-(3-bromophenyl)propanoic acid (1 mmol), KF/Al₂O₃ (1 mmol), and a 2:1 mixture of DMF and water (6 mL).

  • Stir the mixture at 100°C for approximately 1.25 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and extract with diethyl ether (2 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude (Z)-β-bromostyrene derivative. Further purification can be achieved by column chromatography.

Note: The final oxidation step to convert the (Z)-β-bromostyrene derivative to (Z)-3-bromocinnamic acid would require further methods development, for example, using a selective oxidizing agent that cleaves the double bond to a carboxylic acid while preserving the stereochemistry and other functional groups.

Signaling Pathway Involvement

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a significant target. The NF-κB signaling cascade is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα Ub Ubiquitination p_IkB->Ub NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB Releases Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK_complex Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromocinnamic acid from 3-bromobenzaldehyde. The primary method detailed is the Knoevenagel condensation, a widely used and efficient method for this transformation. An alternative method, the Perkin reaction, is also briefly discussed.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and other complex organic molecules. Its structure, featuring a bromine-substituted aromatic ring and a reactive carboxylic acid moiety, allows for diverse chemical modifications. The synthesis of this compound is a common undergraduate and industrial laboratory experiment that illustrates a key carbon-carbon bond-forming reaction.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-BromobenzaldehydeC₇H₅BrO185.0218-20Colorless to light yellow liquid
Malonic AcidC₃H₄O₄104.06135-137 (decomposes)White crystalline solid
This compoundC₉H₇BrO₂227.05177-179[1]White to off-white crystalline solid

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Signals
¹H NMRSignals corresponding to aromatic and vinylic protons.
¹³C NMRResonances for carboxylic acid, aromatic, and vinylic carbons.
IRCharacteristic peaks for C=O (carboxylic acid), C=C (alkene), and C-Br bonds.

Reaction Schemas

Two common methods for the synthesis of this compound from 3-bromobenzaldehyde are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[2][3] The reaction with malonic acid is often followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[2][3]

Knoevenagel Condensation cluster_0 Reactants cluster_1 Product 3-Bromobenzaldehyde Intermediate Intermediate (unstable) 3-Bromobenzaldehyde->Intermediate + Malonic Acid Malonic Acid This compound Intermediate->this compound Pyridine (cat.), Heat - H₂O, - CO₂

Caption: Knoevenagel condensation of 3-bromobenzaldehyde with malonic acid.

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid.[4][5]

Perkin Reaction cluster_0 Reactants cluster_1 Product 3-Bromobenzaldehyde Intermediate Intermediate 3-Bromobenzaldehyde->Intermediate + Acetic Anhydride Acetic Anhydride This compound Intermediate->this compound Sodium Acetate, Heat then H₃O⁺

References

Synthesis of 3-Bromocinnamic Acid via Perkin Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromocinnamic acid utilizing the Perkin reaction. The Perkin reaction is a robust method for the synthesis of α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[1] In this application, 3-bromobenzaldehyde is reacted with acetic anhydride using sodium acetate as a catalyst to yield this compound. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and organic molecules. These notes offer a comprehensive guide, including reaction mechanisms, detailed experimental procedures, and expected analytical data for the successful synthesis and characterization of this compound.

Introduction

The Perkin reaction, first described by William Henry Perkin in 1868, is a cornerstone of organic synthesis for the preparation of cinnamic acid and its derivatives.[1] The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride, facilitated by a weak base, commonly the sodium or potassium salt of the corresponding carboxylic acid.[2] The synthesis of this compound via this method is of significant interest due to the utility of halogenated cinnamic acids as precursors in the development of novel therapeutic agents and functional materials. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Reaction and Mechanism

The synthesis of this compound proceeds via the Perkin condensation of 3-bromobenzaldehyde with acetic anhydride, using anhydrous sodium acetate as the base catalyst. The reaction is typically carried out at elevated temperatures.

Overall Reaction:

(3-bromobenzaldehyde) + (acetic anhydride) --(CH₃COONa, Δ)--> (this compound) + (acetic acid)

The mechanism of the Perkin reaction involves several key steps:[3]

  • Enolate Formation: The acetate ion from sodium acetate acts as a base, deprotonating the α-carbon of acetic anhydride to form a reactive enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde in an aldol-type addition reaction, forming a tetrahedral intermediate.

  • Acyl Transfer and Dehydration: The intermediate undergoes an intramolecular acyl transfer, followed by the elimination of a water molecule to form an unsaturated mixed anhydride.

  • Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the final product, this compound, and acetic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
3-BromobenzaldehydeC₇H₅BrO185.021.0
Acetic AnhydrideC₄H₆O₃102.091.5
Sodium Acetate (anhydrous)C₂H₃NaO₂82.031.0

Table 2: Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₇BrO₂227.05177-179[4]White to off-white solid

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Perkin reaction.

Materials and Equipment
  • 3-Bromobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) solution (10% w/v)

  • Ethanol

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

  • Spectroscopic instrumentation (IR, NMR)

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-bromobenzaldehyde (e.g., 0.05 mol, 9.25 g), acetic anhydride (e.g., 0.075 mol, 7.1 mL, 7.66 g), and freshly fused and finely powdered anhydrous sodium acetate (e.g., 0.05 mol, 4.1 g).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C. Maintain this temperature with continuous stirring for 5-8 hours. The reaction mixture will become a thick, brownish slurry.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 100°C and then pour it cautiously into 100 mL of cold water with vigorous stirring.

    • Heat the aqueous mixture to boiling to hydrolyze any unreacted acetic anhydride.

    • Add 10% aqueous sodium carbonate solution until the mixture is alkaline to pH paper. This will dissolve the this compound as its sodium salt.

    • Filter the hot solution by gravity filtration to remove any insoluble resinous by-products.

  • Precipitation:

    • Cool the filtrate to room temperature and then place it in an ice bath.

    • Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). A white to off-white precipitate of this compound will form.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic impurities.

    • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization:

    • Collect the purified crystals by vacuum filtration and dry them in a desiccator over anhydrous calcium chloride.

    • Determine the yield and measure the melting point of the dried product.

    • Confirm the identity and purity of the synthesized this compound using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR).

Visualization of Workflow and Mechanism

Perkin Reaction Mechanism

Perkin_Mechanism Ac2O Acetic Anhydride Enolate Enolate Intermediate Ac2O->Enolate NaOAc Sodium Acetate (Base) NaOAc->Ac2O Deprotonation Aldehyde 3-Bromobenzaldehyde Enolate->Aldehyde Nucleophilic Attack Tetrahedral_Int Tetrahedral Intermediate Aldehyde->Tetrahedral_Int Acyl_Transfer Acyl Transfer & Dehydration Tetrahedral_Int->Acyl_Transfer Mixed_Anhydride Unsaturated Mixed Anhydride Acyl_Transfer->Mixed_Anhydride Hydrolysis Hydrolysis Mixed_Anhydride->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reactants Mix Reactants: 3-Bromobenzaldehyde, Acetic Anhydride, Sodium Acetate Start->Reactants Reaction Heat at 180°C (5-8 hours) Reactants->Reaction Workup Work-up: Add water, boil, add Na₂CO₃ Reaction->Workup Filtration1 Gravity Filtration (Hot) Workup->Filtration1 Precipitation Precipitation: Cool filtrate, add HCl Filtration1->Precipitation Filtration2 Vacuum Filtration Precipitation->Filtration2 Recrystallization Recrystallization (Ethanol/Water) Filtration2->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization: Yield, MP, IR, NMR Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Expected Spectroscopic Data

The following data are based on typical spectra for this compound and can be used for the characterization of the synthesized product.[4]

Table 3: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.9s1HAr-H
~7.7d1HAr-H
~7.6d1HAr-CH=
~7.4t1HAr-H
~6.7d1H=CH-COOH

Table 4: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.5C=O
~142.5Ar-CH=
~136.5Ar-C
~133.5Ar-CH
~131.0Ar-CH
~129.5Ar-CH
~122.0Ar-C-Br
~120.0=CH-COOH

Table 5: Key IR Absorption Bands of this compound (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2500BroadO-H stretch (Carboxylic acid)
~1680StrongC=O stretch (Carboxylic acid)
~1630MediumC=C stretch (Alkenyl)
~1420MediumC-O stretch / O-H bend
~980Medium=C-H bend (trans)
~780StrongC-Br stretch

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 3-Bromobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood.

  • The reaction is conducted at a high temperature . Use appropriate heating apparatus and take precautions against thermal burns.

Conclusion

The Perkin reaction provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. The protocol detailed in these notes, when followed with appropriate safety measures, should afford the desired product in good yield and purity. The provided quantitative and spectroscopic data will aid researchers in the characterization and quality assessment of the synthesized compound, facilitating its use in further research and development activities.

References

Application Notes and Protocols: Heck Coupling Reaction for the Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone of modern organic synthesis.[1] This powerful transformation facilitates the coupling of unsaturated halides or triflates with alkenes, proving invaluable for the synthesis of a vast array of organic molecules, including the medicinally significant cinnamic acid and its derivatives.[1][2] Cinnamic acid derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[1] Their therapeutic potential makes them attractive targets in drug discovery and development.[1]

This document provides detailed application notes and experimental protocols for the synthesis of cinnamic acid derivatives utilizing the Heck reaction. It covers various catalytic systems, reaction conditions, and purification methodologies, alongside a comprehensive summary of quantitative data to aid in reaction optimization.

General Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The widely accepted mechanism comprises four principal steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate.[1]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the newly formed Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-Aryl bond.[1]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the carbon-carbon double bond of the cinnamic acid derivative and a palladium-hydride species. The stereochemistry of this step is typically syn, which dictates the characteristic E-selectivity of the Heck reaction.[1]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Heck_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Insertion Migratory Insertion ArPdX->Insertion Alkene Alkene Alkene->Coord Intermediate R-CH(Ar)-CH2-Pd(II)-X(L_n) Insertion->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim Product Ar-CH=CH-R BetaElim->Product HPdX H-Pd(II)-X(L_n) BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim Base Base Base->RedElim RedElim->Pd0 BaseHX Base-HX RedElim->BaseHX

Caption: Catalytic cycle of the Heck coupling reaction.

Heck_Workflow Start Start Setup Reaction Setup: Aryl Halide, Alkene, Catalyst, Base, Solvent Start->Setup Reaction Heck Coupling Reaction (Heating under Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Product Extraction Monitoring->Workup Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Heck reaction.

Data Presentation: Quantitative Analysis of Reaction Parameters

The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The following tables summarize the quantitative data from various studies on the synthesis of cinnamic acid derivatives, providing a comparative overview of different reaction conditions.

Table 1: Effect of Catalyst and Ligand on the Heck Reaction of Aryl Halides with Acrylates

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100295[3]
Bromobenzenen-Butyl acrylatePd(OAc)₂ (0.1)P(t-Bu)₃ (0.2)K₂CO₃DMA1201696[4]
4-Bromoanisolen-Butyl acrylate[Pd(SIPr)(η³-2-Me-allyl)Cl] (1.4)-K₂CO₃DMF1002072[5][6]
4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (0.1)Norfloxacin (0.2)K₂CO₃DMA1201298[4]
Iodobenzenen-Butyl acrylatePd/C (5)-Et₃NNMP140392[3]

Table 2: Influence of Base and Solvent on the Heck Reaction

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneAcrylic acidPS-PdONPsK₂CO₃Water802495[7]
IodobenzeneAcrylic acidPS-PdONPsNa₂CO₃Water802492[7]
IodobenzeneAcrylic acidPS-PdONPsEt₃NWater802485[7]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O (1:1)80492[8]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)Cs₂CO₃DMF/H₂O (1:1)80488[8]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)t-BuOKDMF/H₂O (1:1)80475[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative cinnamic acid derivatives via the Heck coupling reaction.

Protocol 1: Synthesis of trans-Cinnamic Acid from Iodobenzene and Acrylic Acid

This protocol describes a standard ligand-assisted Heck reaction.

Materials:

  • Iodobenzene (10 mmol, 2.04 g)

  • Acrylic acid (12 mmol, 0.86 g, 0.82 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mol%, 0.011 g)

  • Triphenylphosphine (PPh₃, 0.1 mol%, 0.026 g)

  • Triethylamine (Et₃N, 15 mmol, 1.52 g, 2.1 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.011 g) and triphenylphosphine (0.026 g).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (15 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • To this solution, add iodobenzene (2.04 g), acrylic acid (0.82 mL), and triethylamine (2.1 mL).

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of deionized water and acidify to a pH of approximately 2 with 1 M HCl.[9]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford pure trans-cinnamic acid.

Protocol 2: Synthesis of Ethyl p-coumarate from 4-Bromophenol and Ethyl Acrylate

This protocol demonstrates the synthesis of a hydroxylated cinnamic acid ester.

Materials:

  • 4-Bromophenol (10 mmol, 1.73 g)

  • Ethyl acrylate (15 mmol, 1.50 g, 1.63 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%, 0.022 g)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%, 0.061 g)

  • Potassium carbonate (K₂CO₃, 20 mmol, 2.76 g)

  • Acetonitrile (CH₃CN), anhydrous (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 4-bromophenol (1.73 g), potassium carbonate (2.76 g), palladium(II) acetate (0.022 g), and tri(o-tolyl)phosphine (0.061 g).

  • Add anhydrous acetonitrile (20 mL) and ethyl acrylate (1.63 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield pure ethyl p-coumarate.

Protocol 3: Heterogeneous Catalysis for the Synthesis of Cinnamic Acid Derivatives

This protocol illustrates the use of a recyclable heterogeneous catalyst.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone, 5 mmol, 0.995 g)

  • Acrylic acid (7.5 mmol, 0.54 g, 0.52 mL)

  • Palladium on activated carbon (Pd/C, 10 wt%, 0.5 mol% Pd)

  • Sodium carbonate (Na₂CO₃, 10 mmol, 1.06 g)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a pressure-tolerant reaction vessel, add the aryl bromide (0.995 g), acrylic acid (0.52 mL), sodium carbonate (1.06 g), and Pd/C catalyst.

  • Add anhydrous NMP (10 mL) to the vessel.

  • Seal the vessel and heat the mixture to 130-140°C with stirring for 6-12 hours.

  • Cool the reaction to room temperature and filter to recover the heterogeneous Pd/C catalyst. The catalyst can be washed with an organic solvent, dried, and reused.

  • Dilute the filtrate with water (30 mL) and acidify with 1 M HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the desired cinnamic acid derivative. Further purification can be achieved by recrystallization if necessary.

Conclusion

The Heck coupling reaction is a robust and versatile method for the synthesis of cinnamic acid derivatives. By careful selection of the palladium catalyst, ligands, base, and solvent, a wide range of substituted cinnamic acids and their esters can be prepared in high yields and with excellent stereoselectivity. The provided protocols offer a starting point for the synthesis of these valuable compounds, and the tabulated data can guide the optimization of reaction conditions for specific substrates. The development of heterogeneous catalytic systems further enhances the practical applicability of the Heck reaction, allowing for easier catalyst separation and recycling, which is a significant advantage in both academic and industrial settings.

References

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 3-Aryl-Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that exhibit a wide spectrum of pharmacological activities, making them highly attractive scaffolds in drug discovery.[1] These naturally occurring phenolic compounds are known to possess antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] The 3-aryl-cinnamic acid motif, in particular, is a key structural feature in various biologically active molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these compounds, enabling the efficient formation of a carbon-carbon bond between a halo-cinnamic acid and an arylboronic acid.[3][4]

The Suzuki coupling is a palladium-catalyzed reaction that is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[5][6][7] These features make it an indispensable tool in medicinal chemistry for creating diverse molecular libraries for screening and lead optimization.[8] This document provides detailed protocols for the synthesis of 3-aryl-cinnamic acids via the Suzuki coupling, a summary of reaction data, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[4][9] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, a halo-cinnamic acid), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.[4]

  • Transmetalation: A base activates the organoboron compound (arylboronic acid) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Product Ar¹-Ar² (3-Aryl-Cinnamic Acid) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Reactant_Halide Ar¹-X (Halo-Cinnamic Acid) Reactant_Halide->PdII_Aryl Reactant_Boronic Ar²-B(OH)₂ (Arylboronic Acid) Reactant_Boronic->PdII_Biaryl Base Base Base->PdII_Biaryl Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A successful Suzuki coupling for synthesizing 3-aryl-cinnamic acids typically involves two key stages: the preparation of a suitable halo-cinnamic acid precursor and the subsequent cross-coupling reaction.

Protocol 1: Synthesis of (E)-3-(3-Bromophenyl)acrylic Acid (Precursor)

This protocol outlines the synthesis of a common starting material, 3-bromocinnamic acid, from 3-bromobenzaldehyde and malonic acid via a Knoevenagel-Doebner condensation.[1][10]

Materials:

  • 3-Bromobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filtration apparatus

  • Beakers and standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and malonic acid (1.05 eq) in pyridine (2.5 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 2-3 hours. Carbon dioxide evolution will be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold dilute HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

  • Recrystallize the solid from an ethanol/water mixture to obtain pure (E)-3-(3-bromophenyl)acrylic acid.

  • Dry the final product under vacuum.

Protocol 2: Suzuki Coupling for the Synthesis of 3-Aryl-Cinnamic Acid

This protocol describes the palladium-catalyzed coupling of a halo-cinnamic acid (e.g., this compound) with an arylboronic acid.

Materials:

  • (E)-3-(3-Bromophenyl)acrylic acid (1.0 equivalent)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add the halo-cinnamic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol).

  • In a separate flask, dissolve the base (e.g., K₂CO₃, 2.0 eq) in deionized water and degas the solution by bubbling Argon through it for 15-20 minutes.

  • Add the aqueous base solution to the reaction flask via syringe.

  • Heat the reaction mixture to reflux (e.g., 85-95°C) under the inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 3-aryl-cinnamic acid.

Experimental_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_suzuki Protocol 2: Suzuki Coupling start1 3-Bromobenzaldehyde + Malonic Acid reaction1 Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) start1->reaction1 workup1 Acidic Workup & Filtration reaction1->workup1 purify1 Recrystallization workup1->purify1 product1 (E)-3-(3-Bromophenyl)acrylic Acid purify1->product1 start2 Halo-Cinnamic Acid + Arylboronic Acid product1->start2 Use as Reactant reaction2 Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) start2->reaction2 workup2 Extraction & Washing reaction2->workup2 purify2 Recrystallization or Column Chromatography workup2->purify2 product2 Final Product: 3-Aryl-Cinnamic Acid purify2->product2

Caption: General experimental workflow for the two-step synthesis of 3-aryl-cinnamic acids.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki coupling synthesis of various 3-aryl-cinnamic acids. Yields are highly dependent on the specific substrates, catalyst, and conditions used.

Halo-Cinnamic Acid Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90885-95
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100688-92
3-Iodocinnamic acid4-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100490-96
This compound3-Pyridylboronic acidPd(PPh₃)₄ (4)Na₂CO₃DME/H₂O851275-85
This compound2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O110880-88
4-Bromocinnamic acidPhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane80479[8]

Note: This table is a compilation of typical conditions and yields found in the literature. Actual results may vary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable strategy for the synthesis of 3-aryl-cinnamic acids. Its operational simplicity, compatibility with various functional groups, and the use of stable and non-toxic reagents make it an ideal method for applications in drug discovery and development.[7][8] The protocols and data provided herein offer a solid foundation for researchers to synthesize diverse libraries of these valuable compounds for biological evaluation.

References

Application Note: Synthesis of 3-Bromocinnamic Acid via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the reliable formation of alkenes from carbonyl compounds and phosphorus ylides.[1] This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed at a specific location.[2] For pharmaceutical and materials science applications, the synthesis of substituted cinnamic acids is of great interest. 3-Bromocinnamic acid serves as a versatile intermediate for the development of various bioactive molecules and functional materials.

This document outlines a detailed protocol for the synthesis of this compound from 3-bromobenzaldehyde using a stabilized phosphorus ylide. The presented method is an efficient one-pot procedure conducted in an aqueous medium, which combines the Wittig olefination with an in-situ saponification of the intermediate ester.[3] This approach is advantageous as it simplifies the work-up procedure and often allows for the direct isolation of the target cinnamic acid by precipitation, minimizing the need for extensive purification to remove the triphenylphosphine oxide byproduct.[3]

Reaction Scheme

The overall transformation involves the reaction of 3-bromobenzaldehyde with (ethoxycarbonylmethylidene)triphenylphosphorane in an aqueous sodium hydroxide solution. The stabilized ylide selectively forms the (E)-alkene, which is then hydrolyzed under the basic reaction conditions to yield the sodium salt of this compound. Subsequent acidification precipitates the final product.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of substituted cinnamic acids using a one-pot aqueous Wittig reaction methodology.[3] Yields are typically moderate to high, with excellent stereoselectivity for the (E)-isomer due to the use of a stabilized ylide.[4]

AldehydeWittig ReagentReaction ConditionsProductYield (%)E/Z Ratio
BenzaldehydePh₃P=CHCO₂Et10% aq. NaOH, 70°CCinnamic acid91%>99:1
4-MethoxybenzaldehydePh₃P=CHCO₂Et10% aq. NaOH, 70°C4-Methoxycinnamic acid93%>99:1
3-MethoxybenzaldehydePh₃P=CHCO₂Et10% aq. NaOH, 70°C3-Methoxycinnamic acid89%>99:1
3-Bromobenzaldehyde Ph₃P=CHCO₂Et 10% aq. NaOH, 70°C This compound ~85-95% (expected) >98:2 (expected)
4-ChlorobenzaldehydePh₃P=CHCO₂Et10% aq. NaOH, 70°C4-Chlorocinnamic acid95%>99:1

Experimental Workflow Diagram

Wittig_Workflow reagents Reagent Preparation - 3-Bromobenzaldehyde - Ph3P=CHCO2Et - 10% aq. NaOH reaction One-Pot Reaction Heat to 70°C Stir vigorously reagents->reaction 1. Combine & Heat workup Work-up Cool to RT Acidify with aq. HCl to pH 1-2 reaction->workup 2. Reaction Complete filtration Isolation Vacuum filter the precipitate Wash with cold water workup->filtration 3. Precipitate Forms purification Purification & Drying Recrystallize from Ethanol/Water Dry under vacuum filtration->purification 4. Crude Product product Final Product This compound purification->product 5. Pure Product

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Chemicals:

    • 3-Bromobenzaldehyde (1.0 eq)

    • (Ethoxycarbonylmethylidene)triphenylphosphorane (stabilized ylide, 1.2 eq)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, concentrated or ~6M)

    • Deionized water

    • Ethanol (for recrystallization)

    • Celpure® P65 or filter aid (optional)

  • Equipment:

    • Round-bottom flask (appropriate size for the scale)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Beaker

    • Büchner funnel and filter flask

    • pH paper or pH meter

    • Standard laboratory glassware

Procedure:

  • Preparation of Reagents: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. For a 100 mL solution, dissolve 10 g of NaOH pellets in 90 mL of deionized water, then add water to a final volume of 100 mL. Allow the solution to cool to room temperature.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq) and (ethoxycarbonylmethylidene)triphenylphosphorane (1.2 eq).

  • Wittig Reaction and Saponification: Add the 10% aqueous NaOH solution to the flask (sufficient to create a stirrable slurry, typically 5-10 mL per gram of aldehyde). Begin vigorous stirring and heat the mixture to 70°C using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the temperature at 70°C and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, acidifying them, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the 3-bromobenzaldehyde spot indicates the reaction is nearing completion. The reaction is typically complete within 2-4 hours.

  • Work-up and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If a significant amount of triphenylphosphine oxide has precipitated, it can be beneficial to filter the warm basic solution through a pad of Celpure® P65 to remove it, washing with a small amount of warm water.

  • Transfer the cooled reaction mixture (or filtrate) to a beaker and place it in an ice bath. While stirring, slowly add hydrochloric acid dropwise to acidify the solution to a pH of 1-2. A white precipitate of this compound will form.

  • Isolation: Continue to stir the acidified mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual HCl.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them under vacuum to a constant weight.

Characterization:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR should show characteristic trans-alkene coupling constants (J ≈ 16 Hz) for the vinyl protons.

References

Application Notes and Protocols for the Laboratory Preparation of trans-3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Bromocinnamic acid is a substituted cinnamic acid derivative of significant interest in organic synthesis and pharmaceutical development. Cinnamic acids and their analogues are precursors to a wide array of commercially important compounds, including pharmaceuticals, fragrances, and photoprotective agents. The presence of the bromine atom on the phenyl ring at the meta position provides a useful handle for further synthetic transformations, making it a valuable building block in the design and synthesis of novel drug candidates and other functional molecules.

This document provides a detailed protocol for the laboratory-scale synthesis of trans-3-Bromocinnamic acid via the Knoevenagel condensation. This method is widely recognized for its reliability and efficiency in forming carbon-carbon double bonds. The protocol is based on the reaction of 3-bromobenzaldehyde with malonic acid, utilizing a basic catalyst.

Synthesis of trans-3-Bromocinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this synthesis, malonic acid provides the active methylene group, and 3-bromobenzaldehyde serves as the carbonyl compound. The reaction is typically catalyzed by a weak base, such as pyridine, often with a co-catalyst like piperidine.[1]

The overall reaction is as follows:

3-Bromobenzaldehyde + Malonic Acid --(Base Catalyst)--> trans-3-Bromocinnamic Acid + H₂O + CO₂

Experimental Protocol

This protocol details the synthesis of trans-3-Bromocinnamic acid from 3-bromobenzaldehyde and malonic acid using a pyridine/piperidine catalyst system in an ethanol solvent.

Materials:

  • 3-Bromobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Ethanol (95%)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-bromobenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 95% ethanol (25 mL).

  • Catalyst Addition: To the stirred mixture, add pyridine (2.5 mL). A small amount of piperidine (a few drops) can be added as a co-catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. A crystalline mass should form. If necessary, break up the solid with a spatula and cool the mixture further in an ice bath to maximize crystal formation.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with two portions of cold 95% ethanol (3 mL each) to remove unreacted starting materials and impurities.

  • Acidification and Second Crystallization: Transfer the crude product to a beaker. Add water and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. This step ensures the complete protonation of the cinnamic acid. Cool the mixture in an ice bath to induce further crystallization.

  • Final Filtration and Drying: Collect the purified trans-3-Bromocinnamic acid crystals by vacuum filtration. Wash the crystals with cold deionized water. Allow the product to air dry completely.

  • Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point for trans-3-Bromocinnamic acid is in the range of 176-182°C.[2]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Amount (mol)Mass/Volume
3-Bromobenzaldehyde185.020.1018.5 g
Malonic Acid104.060.1111.45 g
Pyridine79.10-2.5 mL
Ethanol (95%)--25 mL
trans-3-Bromocinnamic acid227.06Theoretical: 0.10Theoretical: 22.7 g

Table 2: Typical Experimental Results

ParameterValueReference
Typical Yield75-85%[1]
Melting Point176-182 °C[2]
AppearanceWhite crystalline solid

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Aldol_Adduct Aldol_Adduct 3-Bromobenzaldehyde->Aldol_Adduct Nucleophilic Attack Malonic_Acid Malonic_Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation by Pyridine Pyridine Pyridine Enolate->Aldol_Adduct trans-3-Bromocinnamic_Acid trans-3-Bromocinnamic_Acid Aldol_Adduct->trans-3-Bromocinnamic_Acid Dehydration & Decarboxylation

Caption: Knoevenagel condensation reaction mechanism for the synthesis of trans-3-Bromocinnamic acid.

Experimental_Workflow A 1. Mix Reactants & Solvent (3-Bromobenzaldehyde, Malonic Acid, Ethanol) B 2. Add Catalyst (Pyridine/Piperidine) A->B C 3. Reflux (6-8 hours) B->C D 4. Cool to Crystallize C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash with Cold Ethanol E->F G 7. Acidify with HCl & Recrystallize F->G H 8. Isolate Pure Product (Vacuum Filtration) G->H I 9. Dry and Characterize H->I

Caption: Experimental workflow for the synthesis of trans-3-Bromocinnamic acid.

References

Application Notes and Protocols for 3-Bromocinnamic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnamic acid is a versatile intermediate in organic synthesis, serving as a valuable building block for the construction of a diverse array of complex molecules. Its chemical structure, featuring a bromine-substituted phenyl ring conjugated to an acrylic acid moiety, provides two reactive sites for further functionalization: the carbon-bromine bond and the carboxylic acid group. This unique combination allows for its participation in a variety of chemical transformations, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions. It also includes quantitative data on reaction yields and the biological activities of synthesized derivatives to facilitate research and development.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₇BrO₂
Molecular Weight227.05 g/mol [1]
Melting Point177-179 °C[1]
AppearanceWhite to light yellow crystal powder[2]
SolubilitySoluble in methanol[1]

Spectroscopic data for this compound can be found in various databases and literature sources.[3][4]

Applications in Organic Synthesis

This compound is a valuable precursor for a range of synthetic transformations, including palladium-catalyzed cross-coupling reactions, amidation, and esterification. These reactions enable the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the creation of diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 3-Bromoiodobenzene 3-Bromoiodobenzene Reaction_Vessel Reaction_Vessel 3-Bromoiodobenzene->Reaction_Vessel Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction_Vessel Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel 3-Bromocinnamic_Acid This compound Heating Heating Reaction_Vessel->Heating 80-90 °C, 1 hr Workup Workup Heating->Workup Acidification & Filtration Workup->3-Bromocinnamic_Acid

Experimental Protocol: Heck Reaction for the Synthesis of 2-Bromocinnamic Acid [1][5]

This protocol describes the synthesis of 2-bromocinnamic acid from o-bromoiodobenzene and acrylic acid, illustrating a typical Heck reaction procedure.

Materials:

  • o-Bromoiodobenzene (0.500 g)

  • Acrylic acid (153 µL)

  • Palladium(II) acetate (0.0079 g)

  • Triethylamine (618 µL)

  • Acetonitrile (710 µL)

  • 3 M HCl

  • 95% Ethanol

  • Deionized water

Procedure:

  • To a vial containing o-bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.

  • Heat the mixture on a hot plate at 80-90 °C with stirring for 1 hour.

  • Cool the reaction to room temperature and transfer the mixture to a beaker containing 30 mL of 3 M HCl.

  • Collect the resulting solid by suction filtration.

  • Recrystallize the crude solid from hot 95% ethanol and water.

  • Dry the purified product.

Quantitative Data:

ReactantProductYieldReference
o-Bromoiodobenzene and Acrylic Acid2-Bromocinnamic Acid35.74%[1][5]

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organoboron species with an organic halide. Although a specific protocol starting with this compound was not found in the provided results, detailed procedures for the closely related 3-bromobenzoic acid are available and can be adapted.[6]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 3-Bromocinnamic_Acid This compound Reaction_Vessel Reaction_Vessel 3-Bromocinnamic_Acid->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel 3-Aryl-cinnamic_Acid 3-Aryl-cinnamic Acid Heating Heating Reaction_Vessel->Heating Reflux Workup Workup Heating->Workup Extraction & Purification Workup->3-Aryl-cinnamic_Acid

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from 3-Bromobenzoic Acid) [6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, combine this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the precipitate and wash thoroughly with distilled water.

  • The crude product can be purified by recrystallization.

Quantitative Data:

Yields for Suzuki coupling reactions are typically high, often in the range of 80-98%, depending on the specific substrates and reaction conditions.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with an amine. This reaction is fundamental in the synthesis of many biologically active compounds, including the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).[2]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromocinnamic_Acid This compound Activation Activation 3-Bromocinnamic_Acid->Activation Amine Amine (R-NH₂) Coupling Coupling Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Coupling Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling Amide Amide Derivative Activation->Coupling Active Ester Intermediate Workup Workup Coupling->Workup Reaction Workup->Amide

Experimental Protocol: Amide Coupling using HATU

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Yields for amide coupling reactions are generally high, often exceeding 80%, depending on the coupling reagents and substrates used.

Esterification

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol, typically under acidic conditions (Fischer esterification).

G cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product 3-Bromocinnamic_Acid This compound Reaction_Vessel Reaction_Vessel 3-Bromocinnamic_Acid->Reaction_Vessel Alcohol Alcohol (R-OH) Alcohol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Ester Ester Derivative Reflux Reflux Reaction_Vessel->Reflux Heating Workup Workup Reflux->Workup Extraction & Purification Workup->Ester

Experimental Protocol: Fischer Esterification

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Quantitative Data:

Esterification yields can vary widely depending on the specific alcohol and reaction conditions but can often reach 60-90%.

Biological Activity of this compound Derivatives

Derivatives of cinnamic acid are known to exhibit a wide range of biological activities. The introduction of a bromine atom at the 3-position can modulate these activities and lead to the discovery of novel therapeutic agents.

Anticonvulsant Activity

Halogen-substituted cinnamic acid derivatives have been investigated for their anticonvulsant properties.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
4-Chlorocinnamic acid47.36245.2>500[7]
4-Bromocinnamic acid75.72>300>500[7]
4-Trifluoromethylcinnamic acid70.65285.2>500[7]
Anticancer Activity

Cinnamic acid derivatives have also shown promise as anticancer agents.

CompoundCell LineIC₅₀ (µM)Reference
N-trans-feruloyltyraminePanc13.4 ± 0.11[8]
Cornulacin (an isoflavone)A27802.1 ± 0.21[8]
Cinnamic acid derivative 4HL608.09[8]
Cinnamic acid derivative 4MCF-73.26[8]
Cinnamic acid derivative 4A5499.34[8]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-1161.89[9]
Antimicrobial Activity

Ester derivatives of cinnamic acid have demonstrated significant antimicrobial activity.

CompoundS. aureus MIC (µM)C. albicans MIC (µM)Reference
Cinnamic Acid>1578.16>1578.16[10]
Methyl Cinnamate1578.16789.19[10]
Ethyl Cinnamate1452.72726.36[10]
Butyl Cinnamate626.62626.62[10]
Decyl Cinnamate550.96>550.96[10]
Benzyl Cinnamate537.81>1075.63[10]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations, including palladium-catalyzed cross-coupling, amidation, and esterification, provides access to a wide range of complex molecules. The resulting derivatives have shown significant potential in medicinal chemistry, with demonstrated anticonvulsant, anticancer, and antimicrobial activities. The protocols and data presented in this document serve as a comprehensive resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of new chemical space and the synthesis of novel bioactive compounds.

References

Applications of 3-Bromocinnamic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-Bromocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is emerging as a versatile scaffold and key intermediate in the field of medicinal chemistry. Its unique structural features allow for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound and its analogues.

Introduction to the Therapeutic Potential of this compound Derivatives

Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The introduction of a bromine atom at the meta-position of the phenyl ring in this compound significantly influences its electronic properties and lipophilicity, often enhancing its interaction with biological targets and leading to improved therapeutic efficacy.[3] This scaffold serves as a valuable starting material for the synthesis of novel therapeutic agents.[4] Furthermore, this compound is a known primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).

Key Application Areas and Biological Activities

Derivatives of this compound have demonstrated significant potential in several key areas of medicinal chemistry, including oncology, infectious diseases, and neurology.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of brominated cinnamic acid derivatives against various cancer cell lines. For instance, a hybrid molecule incorporating a 3,5-dibromo-substituted moiety, structurally related to this compound, has shown promising anticancer effects.[5] The mechanisms of action are believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The bromination of cinnamic acid derivatives has been shown to enhance their antimicrobial and antifungal activities.[3] While specific MIC values for a wide range of this compound derivatives are an active area of research, the general principle of increased efficacy with halogenation holds promise for the development of new anti-infective agents.

Enzyme Inhibition

The cinnamic acid scaffold is a known inhibitor of various enzymes. For example, a metronidazole ester derivative of this compound has been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases, which are crucial targets in cancer therapy.

Anticonvulsant Activity

While this compound itself was found to be inactive in a particular screening for anticonvulsant activity, its role as a metabolite of the anticonvulsant drug cinromide suggests that derivatives could be designed to modulate neuronal excitability.[6][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound derivatives and related compounds to facilitate comparison.

Compound/DerivativeTarget/AssayCell Line/OrganismActivity (IC50/ED50/MIC)Reference
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidAnticancer (Cytotoxicity)HCT-1161.89 µM[5]
HepG24.05 µM[5]
MCF-719.3 µM[5]
2-(2-(3-Bromocinnamoyl)phenoxy)acetic acidAnticonvulsant (Maximal Electroshock Seizure)MiceInactive at 100 mg/kg[6]
2-(2-(3-Bromocinnamoyl)phenoxy)acetic acidNeurotoxicity (Rotarod Test)Mice> 300 mg/kg[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and their biological evaluation are crucial for advancing research in this area.

Synthesis of this compound Amides

This protocol describes a general method for the synthesis of this compound amides via an acid chloride intermediate.

Materials:

  • trans-3-Bromocinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene or Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Anhydrous ether or DCM

  • Triethylamine (optional, as an acid scavenger)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend or dissolve trans-3-bromocinnamic acid (1 equivalent) in anhydrous toluene or DCM. Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. Reflux the mixture for 1-2 hours or until the reaction is complete (monitored by the cessation of gas evolution or TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromocinnamoyl chloride.

  • Amidation: In a separate flask, dissolve the desired amine (1-1.2 equivalents) in anhydrous ether or DCM. If the amine hydrochloride salt is used, add 1 equivalent of triethylamine. Cool the amine solution in an ice bath.

  • Slowly add a solution of the crude 3-bromocinnamoyl chloride in a minimal amount of anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization or column chromatography to obtain the desired product.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Cinnamic acid derivatives are known to modulate several key signaling pathways implicated in cancer and inflammation. While direct studies on this compound are ongoing, the general mechanisms provide a framework for understanding its potential biological effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

MAPK_Modulation cluster_workflow Experimental Workflow: Western Blot for MAPK Activation Start Treat Cancer Cells with This compound Derivative Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS SDS-PAGE and Transfer to Membrane Quant->SDS Block Blocking SDS->Block Primary_Ab Incubation with Primary Antibodies (e.g., anti-p-ERK, anti-ERK) Block->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analysis of Protein Expression (Phosphorylated vs. Total) Detect->Analyze

References

Synthesizing Heterocyclic Compounds from 3-Bromocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnamic acid is a versatile and readily available building block for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a carboxylic acid, a reactive vinyl bromide, and an aromatic ring, allows for a variety of cyclization strategies, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including coumarins, 2-quinolones, and isocoumarins, utilizing this compound and its derivatives. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Core Synthetic Strategies

The primary methods for constructing heterocyclic systems from this compound involve intramolecular cyclization reactions. These are typically facilitated by palladium catalysts and can be broadly categorized as:

  • Intramolecular Heck Reaction: This powerful reaction forms a new carbon-carbon bond between the vinyl bromide and a suitably positioned alkene or aryl group within the same molecule, leading to the formation of a new ring system.

  • Sonogashira Coupling followed by Cyclization: This two-step sequence involves the initial coupling of the vinyl bromide with a terminal alkyne, followed by an intramolecular reaction (e.g., cyclization of an alcohol or amine onto the newly installed alkyne) to form the heterocyclic ring.

  • Annulation Reactions: These reactions involve the construction of a new ring onto the existing cinnamic acid framework in a concerted or stepwise manner.

These strategies offer a high degree of control over the final structure and allow for the introduction of various substituents, making them ideal for creating libraries of compounds for biological screening.

Application Notes and Protocols

Synthesis of Coumarins via Intramolecular Heck Reaction

Coumarins are a class of oxygen-containing heterocycles with a wide range of biological activities. The intramolecular Heck reaction of a this compound ester with a phenol provides a direct route to this important scaffold.

Reaction Principle: A phenol is first O-acylated with this compound. The resulting ester then undergoes an intramolecular palladium-catalyzed Heck reaction to form the coumarin ring.

Experimental Protocol: Synthesis of a Substituted Coumarin

Step 1: Esterification of a Phenol with this compound

  • To a solution of a substituted phenol (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM, 0.5 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 3-bromocinnamate ester.

Step 2: Intramolecular Heck Cyclization

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 3-bromocinnamate ester (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), triphenylphosphine (PPh₃, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired coumarin.

Quantitative Data Summary

EntryPhenol SubstituentEsterification Yield (%)Heck Cyclization Yield (%)
14-Methoxy8578
23-Methyl8275
34-Chloro8872

Experimental Workflow: Coumarin Synthesis

G cluster_esterification Step 1: Esterification cluster_heck Step 2: Intramolecular Heck Reaction E1 Mix Phenol, this compound, DCC, DMAP in DCM E2 Stir at RT for 12-16h E1->E2 E3 Filter and Workup E2->E3 E4 Column Chromatography E3->E4 H1 Dissolve Ester in DMF E4->H1 3-Bromocinnamate Ester H2 Add Pd(OAc)₂, PPh₃, K₂CO₃ H1->H2 H3 Heat at 100-120 °C for 8-12h H2->H3 H4 Workup and Column Chromatography H3->H4 Product Product H4->Product Coumarin

Caption: Workflow for the synthesis of coumarins from this compound.

Synthesis of 2-Quinolones via Intramolecular Heck Reaction of Cinnamic Amides

2-Quinolones are a privileged scaffold in medicinal chemistry, forming the core of many antibacterial and anticancer agents. An intramolecular Heck reaction of an N-aryl-3-bromocinnamide provides a convergent route to this heterocyclic system.

Reaction Principle: Aniline or a substituted aniline is coupled with this compound to form an amide. This amide precursor then undergoes an intramolecular palladium-catalyzed Heck reaction to construct the 2-quinolone ring.

Experimental Protocol: Synthesis of a Substituted 2-Quinolone

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.5 M), add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF (1-2 drops) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-bromocinnamoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add a solution of a substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to afford the N-aryl-3-bromocinnamide.

Step 2: Intramolecular Heck Cyclization

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the N-aryl-3-bromocinnamide (1.0 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF (0.1 M).

  • Degas the mixture and heat to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-quinolone.

Quantitative Data Summary

EntryAniline SubstituentAmide Formation Yield (%)Heck Cyclization Yield (%)
14-Fluoro9275
23-Trifluoromethyl8970
32,4-Dichloro9568

Reaction Pathway: 2-Quinolone Synthesis

G Start 3-Bromocinnamic Acid Amide N-Aryl-3-bromocinnamide Start->Amide Amide Formation (Aniline, Coupling Agent) Quinolone 2-Quinolone Amide->Quinolone Intramolecular Heck (Pd(OAc)₂, PPh₃, Base)

Caption: General pathway for the synthesis of 2-quinolones.

Synthesis of Isocoumarins via Sonogashira Coupling and Cyclization

Isocoumarins are isomers of coumarins and also exhibit a range of biological properties. A tandem Sonogashira coupling and subsequent intramolecular cyclization of a this compound derivative provides an efficient route to this class of compounds.

Reaction Principle: this compound is first coupled with a terminal alkyne bearing a hydroxyl group (e.g., a propargyl alcohol) via a Sonogashira reaction. The resulting enyne intermediate then undergoes an intramolecular cyclization (e.g., an oxa-Michael addition) to form the isocoumarin ring.

Experimental Protocol: Synthesis of a Substituted Isocoumarin

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 eq.) and a propargyl alcohol derivative (1.2 eq.) in a 3:1 mixture of THF and triethylamine (0.2 M), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.06 eq.).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the enyne intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the enyne intermediate (1.0 eq.) in anhydrous toluene (0.1 M).

  • Add a catalytic amount of a strong base such as sodium hydride (NaH, 0.2 eq.) or potassium tert-butoxide (KOtBu, 0.2 eq.).

  • Stir the reaction at room temperature for 2-4 hours, or gently heat if necessary.

  • Monitor the cyclization by TLC.

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the isocoumarin.

Quantitative Data Summary

EntryPropargyl AlcoholSonogashira Yield (%)Cyclization Yield (%)
1Prop-2-yn-1-ol8885
2But-3-yn-2-ol8582
31-Phenylprop-2-yn-1-ol8278

Logical Flow: Isocoumarin Synthesis

G A This compound + Propargyl Alcohol B Sonogashira Coupling (Pd/Cu catalysis) A->B C Enyne Intermediate B->C D Intramolecular Cyclization (Base catalysis) C->D E Isocoumarin Product D->E

Caption: Logical flow for the synthesis of isocoumarins.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this document, based on robust palladium-catalyzed methodologies, provide a solid foundation for researchers to access coumarins, 2-quinolones, and isocoumarins. The modular nature of these synthetic routes allows for the facile introduction of a wide range of substituents, enabling the generation of diverse compound libraries for drug discovery and development programs. Further exploration of other cyclization strategies and the use of different coupling partners will undoubtedly expand the utility of this compound in heterocyclic synthesis.

Application Notes and Protocols for the Derivatization of 3-Bromocinnamic Acid's Carboxylic Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 3-bromocinnamic acid. This compound serves as a valuable building block in organic synthesis and drug discovery, and its derivatization into esters, amides, and acid chlorides opens avenues for the development of novel therapeutic agents and functional materials.[1][2] Cinnamic acid and its derivatives, in general, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3]

Esterification of this compound

Esterification of the carboxylic acid moiety can modulate the compound's polarity, solubility, and pharmacokinetic profile. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Quantitative Data for Esterification
DerivativeAlcoholCatalystReaction Time (hours)Yield (%)
Methyl 3-bromocinnamateMethanolH₂SO₄4 - 6~90
Ethyl 3-bromocinnamateEthanolH₂SO₄4 - 6~92
Propyl 3-bromocinnamaten-PropanolH₂SO₄6 - 8~88
Isopropyl 3-bromocinnamateIsopropanolH₂SO₄8 - 10~85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency. Data is extrapolated from typical Fischer esterification reactions of similar aromatic carboxylic acids.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • trans-3-Bromocinnamic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of trans-3-bromocinnamic acid in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-10 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by recrystallization or column chromatography.

Workflow for Fischer-Speier Esterification of this compound

Fischer_Esterification Start Start Reactants This compound + Anhydrous Alcohol Start->Reactants Catalyst Add H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux Catalyst->Reflux Workup Work-up (Quench, Extract, Wash) Reflux->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Bromocinnamate Ester Purification->Product

Caption: Workflow for the synthesis of 3-bromocinnamate esters.

Amidation of this compound

Amide derivatives are of significant interest in medicinal chemistry due to their prevalence in biological systems and their ability to form hydrogen bonds.[4] The carboxylic acid group of this compound can be converted to an amide by reacting it with an amine in the presence of a coupling agent.

Quantitative Data for Amidation
AmineCoupling AgentAdditiveReaction Time (hours)Yield (%)
AnilineEDC·HClDMAP12~85
BenzylamineDCCHOBt12~88
DiethylamineHATUDIPEA8~90

Note: Yields are approximate and can vary based on the specific amine, coupling agent, and reaction conditions. Data is based on common amidation protocols for similar carboxylic acids.[4]

Experimental Protocol: Amidation using EDC

Materials:

  • trans-3-Bromocinnamic acid

  • Amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-3-bromocinnamic acid (1 equivalent), the desired amine (1.1 equivalents), and a catalytic amount of DMAP or 1 equivalent of HOBt in an anhydrous solvent.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equivalents) to the solution and stir the mixture at room temperature.

  • Reaction: Allow the reaction to proceed for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with the organic solvent.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Workflow for Amidation of this compound

Amidation_Workflow Start Start Reactants This compound + Amine + Additive Start->Reactants Coupling Add Coupling Agent (e.g., EDC) Reactants->Coupling Stir Stir at RT Coupling->Stir Workup Work-up (Dilute, Wash) Stir->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Bromocinnamide Derivative Purification->Product

Caption: General workflow for the synthesis of 3-bromocinnamide derivatives.

Conversion to 3-Bromocinnamoyl Chloride

Acid chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other derivatives under mild conditions.[5] They are typically prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride.[6][7]

Quantitative Data for Acid Chloride Formation
ReagentSolventReaction TemperatureReaction Time (hours)Yield (%)
Thionyl chloride (SOCl₂)Neat or DCMReflux2 - 4>95
Oxalyl chloride ((COCl)₂)DCMRoom Temperature1 - 2>95

Note: Yields are typically high, but the product is often used in the next step without extensive purification due to its reactivity.

Experimental Protocol: Acyl Chloride Formation using Thionyl Chloride

Materials:

  • trans-3-Bromocinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene) (optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube or gas outlet to a trap

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place trans-3-bromocinnamic acid.

  • Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents), either neat or dissolved in an anhydrous solvent. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux. The reaction is complete when the evolution of HCl and SO₂ gas ceases (typically 2-4 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude 3-bromocinnamoyl chloride is often of sufficient purity to be used directly in subsequent reactions.

Logical Relationship for Acid Chloride Utilizationdot

// Nodes CarboxylicAcid [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; AcidChloride [label="3-Bromocinnamoyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anhydride [label="Anhydride Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> AcidChloride [label=" + SOCl₂ or (COCl)₂"]; AcidChloride -> Ester [label=" + Alcohol"]; AcidChloride -> Amide [label=" + Amine"]; AcidChloride -> Anhydride [label=" + Carboxylate"]; }

References

The Versatility of 3-Bromocinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of complex molecular scaffolds is paramount. 3-Bromocinnamic acid has emerged as a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions that unlock a diverse array of substituted cinnamic acid derivatives with significant pharmacological potential. These derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to Palladium-Catalyzed Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] For this compound, the presence of a vinyl bromide allows for a range of coupling reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of aryl, vinyl, alkynyl, and amino functionalities, respectively, at the 3-position of the cinnamic acid backbone, leading to the generation of extensive compound libraries for biological screening.

Heck Reaction: Synthesis of 3-Aryl- and 3-Vinylcinnamic Acids

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct method for the arylation or vinylation of this compound.[7] This reaction is instrumental in synthesizing stilbene and styryl derivatives, which are known for their diverse biological activities.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)K₂CO₃DMF/H₂O804>95
2n-Butyl acrylatePd(OAc)₂ (1)K₂CO₃DMF/H₂O804High

Note: Specific yield for the coupling of this compound with n-butyl acrylate was not detailed in the search results, but is expected to be high under these optimized conditions.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF, 3 mL)

  • Water (3 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1.0 mol%), and K₂CO₃ (2.0 mmol).

  • Add a 1:1 mixture of DMF and water (6 mL total).

  • The mixture is heated at 80 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired 3-arylcinnamic acid.[8]

Workflow for Heck Reaction

Heck_Workflow A Reactant Mixing (this compound, Alkene, Pd(OAc)₂, Base) B Solvent Addition (DMF/H₂O) A->B C Reaction (80°C, 4h) B->C D Work-up (Extraction, Washing) C->D E Purification (Chromatography) D->E F Product (3-Substituted Cinnamic Acid) E->F

Caption: General experimental workflow for the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylcinnamic Acids

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(CH₃CN)₂Cl₂ (0.002) / Pipecolinic acidK₂CO₃WaterRT-High
2Arylboronic acidsPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10024-

Note: Specific yields for this compound were not available, but the referenced protocols for similar substrates suggest high yields are achievable.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(CH₃CN)₂Cl₂ (0.00002 mmol, 0.002 mol%)

  • Pipecolinic acid (0.00004 mmol, 0.004 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 mmol)

  • Water (4 mL)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in water (4 mL).

  • Add K₂CO₃ (2.5 mmol), Pd(CH₃CN)₂Cl₂ (0.002 mol%), and pipecolinic acid (0.004 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with HCl (1 M) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 3-arylcinnamic acid.[9]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition Product R¹-R² Transmetal R¹-Pd(II)L₂-R² PdII->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Transmetal->Product Reactant1 R¹-X (this compound) Reactant1->PdII Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 3-Alkynylcinnamic Acids

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a powerful method for introducing an alkyne moiety, a versatile functional group for further synthetic transformations.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu CatalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd₂(dba)₃ (0.5) / P(tBu)₃NoneCs₂CO₃THFRTHigh

Note: While a specific yield for this compound was not found, the referenced copper-free protocol for aryl bromides suggests high yields are attainable at room temperature.[11]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 0.5 mol%)

  • Tri-tert-butylphosphine (P(tBu)₃, 0.01 mmol, 1 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5 mol%) and P(tBu)₃ (1 mol%).

  • Add anhydrous THF and stir for 10 minutes.

  • Add this compound (1.0 mmol), phenylacetylene (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Aminocinnamic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the synthesis of a wide range of aryl amines from aryl halides.[6]

General Reaction Parameters for Buchwald-Hartwig Amination
ParameterTypical Conditions
Pd PrecursorPd(OAc)₂, Pd₂(dba)₃
LigandBiarylphosphines (e.g., RuPhos, XPhos)
BaseNaOtBu, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane, THF
Temperature80 - 110 °C
Experimental Protocol: Buchwald-Hartwig Amination of a this compound Ester

Materials:

  • Methyl 3-bromocinnamate (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene, followed by methyl 3-bromocinnamate (1.0 mmol) and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationship for Catalyst Selection in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_0 Substrate Properties cluster_1 Catalyst System Selection cluster_2 Reaction Outcome A Steric Hindrance of Amine & Aryl Halide C Choice of Phosphine Ligand (e.g., RuPhos, XPhos) A->C B Electronic Properties (Electron-rich/deficient) B->C D Choice of Base (NaOtBu, K₃PO₄) B->D E High Reaction Yield & Selectivity C->E D->E

Caption: Factors influencing catalyst and base selection.

Applications in Drug Development

Cinnamic acid and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[2][3][4][5] The derivatives synthesized through the palladium-catalyzed reactions described herein can be screened for various therapeutic applications:

  • Anticancer: Many cinnamic acid derivatives have shown potent anticancer activity by inducing apoptosis and inhibiting tumor growth.[5]

  • Anti-inflammatory: These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.[1]

  • Antimicrobial: The antimicrobial properties of cinnamic acid derivatives make them promising leads for the development of new antibiotics and antifungals.[4]

  • Antioxidant: The ability to scavenge free radicals contributes to their potential in preventing and treating diseases associated with oxidative stress.[1]

The synthetic routes outlined in these application notes provide a robust platform for the generation of novel cinnamic acid-based compounds, facilitating structure-activity relationship (SAR) studies and the identification of new drug candidates.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmacologically relevant compounds. The palladium-catalyzed Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer efficient and modular approaches to functionalize the cinnamic acid scaffold. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the pharmaceutical industry and academia, enabling the accelerated discovery and development of new therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 3-Bromocinnamic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Bromocinnamic acid in human plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring. All experimental protocols and data are detailed herein, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of cinnamic acid, a compound with known biological activities. As with many novel therapeutic agents, a robust and validated bioanalytical method is crucial for the evaluation of its pharmacokinetic profile in preclinical and clinical studies. High-performance liquid chromatography (HPLC) coupled with UV detection offers a reliable and accessible platform for such quantitative analyses in complex biological matrices like plasma. This document provides a detailed protocol for the determination of this compound in plasma, based on established methods for similar cinnamic acid derivatives.[1][2]

Experimental

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • Internal Standard (IS), e.g., trans-Cinnamic acid

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (sourced from a certified blood bank)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detector: UV-Vis Detector

Chromatographic Conditions

The separation of this compound and the internal standard was achieved under the following isocratic conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 278 nm
Run Time 10 minutes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations for calibration curve and QC samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and QC samples (low, mid, and high concentrations).

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Method Validation (Hypothetical Data)

The method was validated according to standard bioanalytical method validation guidelines.[4][5]

ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 20 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery (%) > 85%
Stability (Freeze-thaw, Short-term, Long-term) Stable

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (600 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (278 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantification of this compound in plasma.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the bioanalytical method development and validation process.

Method_Development_Logic method_dev Method Development sample_prep Sample Preparation Optimization (Protein Precipitation) method_dev->sample_prep hplc_opt HPLC Condition Optimization (Mobile Phase, Column) method_dev->hplc_opt validation Method Validation sample_prep->validation hplc_opt->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery stability Stability validation->stability application Sample Analysis validation->application pk_studies Pharmacokinetic Studies application->pk_studies

Caption: Logical flow of bioanalytical method development and validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic elution make it a time- and cost-effective solution for routine analysis in a drug development setting. The method demonstrates good linearity, accuracy, and precision, making it suitable for its intended purpose.

References

Application Note: Analysis of Cinromide and its Metabolites by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinromide, chemically known as (E)-3-bromo-N-ethylcinnamamide, is an anticonvulsant drug. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. The primary plasma metabolites of cinromide have been identified as 3-bromocinnamamide and 3-bromocinnamic acid. This application note describes a validated Thin-Layer Chromatography (TLC) method for the separation and quantification of cinromide and its major metabolites from plasma samples. TLC offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for this purpose.[1][2]

Principle

This method utilizes the principles of adsorption chromatography, where components of a mixture are separated based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase. The separation of cinromide and its more polar metabolites is achieved by selecting an appropriate solvent system that allows for differential migration on the TLC plate. Quantification is subsequently performed by densitometric analysis of the separated spots.

Experimental Protocols

1. Materials and Reagents

  • Standards: Cinromide, 3-bromocinnamamide, this compound

  • Chemicals: Ethyl acetate, Chloroform, Glacial acetic acid, Methanol (all analytical grade)

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Sample Preparation: Plasma samples (e.g., from dog plasma as per the cited study), solid-phase extraction (SPE) cartridges for sample clean-up.

  • Instrumentation: Micropipettes, TLC developing chamber, UV lamp (254 nm), Densitometer/scanner for quantification.

2. Standard Solution Preparation

  • Prepare individual stock solutions of cinromide, 3-bromocinnamamide, and this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working standard solutions of varying concentrations by serial dilution with methanol to construct a calibration curve.

3. Sample Preparation (from Plasma)

  • Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) protocol is required to isolate the analytes from the plasma matrix. The specific details of the extraction were not available in the provided search results but would typically involve protein precipitation followed by extraction with an organic solvent like ethyl acetate.

  • Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of methanol.

4. Chromatographic Procedure

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[3][4] Mark equidistant points for sample and standard application.

  • Spotting: Using a micropipette, apply 1-5 µL of the prepared standard solutions and sample extracts as small spots onto the marked points on the starting line.[5]

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Chloroform:Ethyl Acetate:Glacial Acetic Acid (80:20:1, v/v/v) .

  • Development:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors for at least 15-20 minutes.[6]

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[7]

    • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to air dry completely in a fume hood.

5. Detection and Quantification

  • Visualization: Visualize the separated spots under a UV lamp at 254 nm. The aromatic rings in cinromide and its metabolites will appear as dark spots against the fluorescent background of the plate.

  • Densitometric Analysis:

    • Scan the dried TLC plate using a densitometer in absorbance mode at 254 nm.

    • Record the peak area for each spot corresponding to cinromide and its metabolites.

  • Calculation:

    • Calculate the Retardation Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of cinromide and its metabolites in the sample extracts by interpolating their peak areas on the calibration curve.

Data Presentation

The quantitative analysis of cinromide and its metabolites by TLC-densitometry would yield data that can be summarized as follows.

Table 1: Chromatographic Data and Calibration for Cinromide and its Metabolites

CompoundRf Value (Approx.)Linearity Range (µ g/spot )Limit of Detection (LOD) (µ g/spot )Limit of Quantification (LOQ) (µ g/spot )
Cinromide0.65Data not availableData not availableData not available
3-bromocinnamamide0.45Data not availableData not availableData not available
This compound0.20Data not availableData not availableData not available

Note: Specific quantitative values for linearity, LOD, and LOQ were not available in the search results but are essential parameters to be determined during method validation as per ICH/FDA guidelines.[2][8] The Rf values are estimated based on the relative polarities of the compounds.

Visualizations

TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Procedure cluster_analysis Analysis prep_std Prepare Standard Solutions (Cinromide & Metabolites) spotting Spot Samples & Standards on Silica Gel Plate prep_std->spotting prep_sample Extract Analytes from Plasma Sample prep_sample->spotting development Develop Plate in Saturated Chamber spotting->development drying Dry the TLC Plate development->drying visualization Visualize Spots under UV Light (254 nm) drying->visualization densitometry Scan Plate with Densitometer visualization->densitometry quantification Quantify using Calibration Curve densitometry->quantification

Caption: Experimental workflow for the TLC analysis of cinromide.

Cinromide_Metabolism parent Cinromide (3-bromo-N-ethylcinnamamide) metabolite1 3-bromocinnamamide parent->metabolite1 De-ethylation metabolite2 This compound parent->metabolite2 De-ethylation & Amide Hydrolysis

Caption: Metabolic pathway of cinromide.

B0AT1_Inhibition cluster_membrane Cell Membrane b0at1 B0AT1 (SLC6A19) Transporter Extracellular Space Intracellular Space amino_acids Neutral Amino Acids amino_acids->b0at1:port Transport cinromide Cinromide cinromide->block block->b0at1:port Inhibition

Caption: Mechanism of cinromide as a B0AT1 inhibitor.

References

Application Notes and Protocols: 3-Bromocinnamic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Bromocinnamic acid as a versatile building block in the synthesis of advanced functional materials. While direct, extensive research on the applications of this compound in materials science is emerging, its structural features—a reactive vinyl group, a carboxylic acid functionality, and a bromine-substituted phenyl ring—offer significant opportunities for the development of novel polymers and metal-organic frameworks (MOFs) with tailored properties. The protocols outlined below are based on established synthetic methodologies for similar cinnamic acid derivatives and are intended to serve as a foundational guide for researchers.

Application in Polymer Synthesis: Poly(this compound)

The presence of a polymerizable vinyl group and a functional carboxylic acid makes this compound a promising monomer for the synthesis of functional polymers. The bromine atom and the carboxylic acid group can be further modified post-polymerization to attach bioactive molecules or tune the material's properties.

Experimental Protocol: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes the synthesis of poly(this compound) using a free radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 22.0 mmol) and AIBN (e.g., 0.072 g, 0.44 mmol, 2 mol% with respect to the monomer) in anhydrous DMF (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Under a nitrogen or argon atmosphere, heat the reaction mixture to 70°C with continuous stirring. Allow the polymerization to proceed for 24 hours.

  • Precipitation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing an excess of methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then diethyl ether to remove unreacted monomer, initiator, and solvent residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to a constant weight.

Expected Quantitative Data

The following table summarizes the expected properties of the synthesized poly(this compound). These values are estimates based on typical results for similar vinyl polymers.

PropertyExpected ValueMethod of Analysis
Molecular Weight (Mn) 10,000 - 30,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) 120 - 160 °CDSC
Decomposition Temp. (Td) > 250 °CTGA

GPC: Gel Permeation Chromatography; DSC: Differential Scanning Calorimetry; TGA: Thermogravimetric Analysis.

Visualization of Polymer Synthesis Workflow

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer This compound Mixing Dissolve Monomer & Initiator in DMF Monomer->Mixing Initiator AIBN Initiator->Mixing Solvent Anhydrous DMF Solvent->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Polymerization Heat at 70°C for 24h under N2 Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Methanol & Diethyl Ether Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

Application in Metal-Organic Framework (MOF) Synthesis

This compound can serve as a functionalized organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group coordinates with metal ions to form the framework, while the bromo-phenyl group can be used for post-synthetic modification or to influence the electronic properties of the material. Cinnamic acid derivatives have been used to create stable MOFs.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF using this compound

This protocol describes a general solvothermal method for synthesizing a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (for washing)

  • Chloroform (for solvent exchange)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound (e.g., 0.227 g, 1.0 mmol) in DMF (15 mL). In a separate vial, dissolve Zinc nitrate hexahydrate (e.g., 0.297 g, 1.0 mmol) in DMF (15 mL).

  • Mixing: Combine the two solutions in the Teflon liner of a 50 mL stainless steel autoclave.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture at 120°C for 48 hours.

  • Isolation: After cooling the autoclave to room temperature, decant the mother liquor. Collect the crystalline product by centrifugation.

  • Washing: Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Solvent Exchange: Immerse the crystals in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours. This step is crucial for removing high-boiling point DMF from the pores.

  • Activation: Decant the chloroform and heat the sample under a dynamic vacuum at 150°C for 12 hours to fully activate the MOF.

Expected Quantitative Data

The following table presents the expected properties of the hypothetical zinc-based MOF. The values are based on typical data for MOFs constructed from similar aromatic carboxylate linkers.

PropertyExpected ValueMethod of Analysis
BET Surface Area 800 - 1500 m²/gN₂ Adsorption
Pore Volume 0.4 - 0.8 cm³/gN₂ Adsorption
Pore Size 8 - 15 ÅN₂ Adsorption
Thermal Stability Stable up to 300 - 350 °CTGA

BET: Brunauer-Emmett-Teller; TGA: Thermogravimetric Analysis.

Visualization of MOF Synthesis Logic

MOF_Synthesis_Logic cluster_components Components cluster_process Process cluster_result Result cluster_activation Activation Linker This compound (Organic Linker) Solvothermal Solvothermal Reaction (120°C, 48h) Linker->Solvothermal Metal Zinc Nitrate (Metal Source) Metal->Solvothermal Solvent DMF (Solvent) Solvent->Solvothermal MOF_Crystal Crystalline MOF Solvothermal->MOF_Crystal Washing Washing with DMF & Ethanol MOF_Crystal->Washing Solvent_Exchange Solvent Exchange (Chloroform) Washing->Solvent_Exchange Vacuum_Drying Vacuum Heating (150°C) Solvent_Exchange->Vacuum_Drying Activated_MOF Porous MOF Material Vacuum_Drying->Activated_MOF

Caption: Logical flow of MOF synthesis using this compound.

Disclaimer: The provided protocols and expected data are illustrative and based on general knowledge of related chemical syntheses. Actual results may vary, and optimization of reaction conditions may be necessary. Standard laboratory safety precautions should always be followed.

Troubleshooting & Optimization

Optimizing 3-Bromocinnamic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-Bromocinnamic acid is a critical step in the development of various pharmaceutical compounds. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize yield.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Perkin reaction, the Heck reaction, and the Wittig reaction. Another notable method is the Knoevenagel-Doebner condensation. Each of these methods offers distinct advantages and is suited to different laboratory capabilities and starting materials.

Q2: What are the typical starting materials for this compound synthesis?

A2: For the Perkin, Wittig, and Knoevenagel-Doebner reactions, the primary starting material is 3-bromobenzaldehyde. The Heck reaction typically utilizes a 3-bromohalobenzene, such as 3-bromoiodobenzene or 3-dibromobenzene, which is then coupled with acrylic acid.

Q3: How can I purify the crude this compound product?

A3: Recrystallization is the most common and effective method for purifying crude this compound. A mixed solvent system of ethanol and water is often employed. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of this compound will form.[1]

Troubleshooting Guides

Low Product Yield
IssuePotential Cause(s)Recommended Solution(s)
Perkin Reaction: Low conversion of 3-bromobenzaldehyde.- Insufficient reaction temperature or time: The Perkin reaction often requires high temperatures (around 180°C) and prolonged heating (3-8 hours) to achieve good conversion.[2] - Moisture in reagents: Water can hydrolyze acetic anhydride, rendering it ineffective.[3] - Impure 3-bromobenzaldehyde: The starting aldehyde may have oxidized to 3-bromobenzoic acid.- Ensure the reaction is maintained at the optimal temperature for the recommended duration. - Use anhydrous sodium acetate and freshly distilled acetic anhydride. Ensure all glassware is thoroughly dried. - Use freshly distilled or purified 3-bromobenzaldehyde.
Heck Reaction: Incomplete consumption of the aryl halide.- Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. - Incorrect base or solvent: The choice of base and solvent is crucial for the catalytic cycle.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use a suitable base such as triethylamine and an appropriate solvent like acetonitrile.
Wittig Reaction: The reaction stalls or does not go to completion.- Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. - Steric hindrance: While less of a concern with aldehydes, significant steric bulk on the ylide can slow the reaction.- Use a strong base such as sodium hydride or n-butyllithium to ensure complete ylide formation. - Choose a less sterically hindered phosphonium salt if possible.
Presence of Impurities and Side Products
IssuePotential Cause(s)Recommended Solution(s)
Formation of a dark, tar-like substance in the Perkin reaction. - Self-condensation of 3-bromobenzaldehyde or acetic anhydride: This is common at the high temperatures required for the Perkin reaction.[3] - Polymerization: Impurities in the starting materials can initiate polymerization.- Maintain strict temperature control, avoiding overheating. - Use purified reagents. - A proper work-up, including treatment with activated charcoal, can help remove some colored impurities.
Homocoupling of the aryl halide in the Heck reaction. - High reaction temperatures: This can promote the formation of biaryl compounds.[3]- Optimize the reaction temperature to favor the desired cross-coupling reaction.
Formation of triphenylphosphine oxide as a byproduct in the Wittig reaction. - This is an inherent byproduct of the Wittig reaction.- Triphenylphosphine oxide is typically removed during the work-up and purification steps. It can often be separated from the desired product by chromatography or careful recrystallization.
Formation of the cis-isomer instead of the desired trans-isomer. - Reaction conditions in Wittig synthesis: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to favor the E (trans) isomer.[4]- Use a stabilized ylide, such as (carboxymethylidene)triphenylphosphorane, to favor the formation of the trans-isomer.

Quantitative Data Summary

The following tables provide a summary of reported yields for different synthetic routes to cinnamic acids. Note that yields can vary significantly based on specific reaction conditions and the scale of the reaction.

Table 1: Reported Yields for the Perkin Reaction of Benzaldehyde

Temperature (°C)Reaction Time (hours)CatalystReported Yield (%)
1808Potassium Acetate70-72
1508Potassium Acetate70-75
18024Potassium Acetate70-75
1804Sodium Acetate~20
1808Sodium AcetateLower than Potassium Acetate

Data compiled from a comparative study.[2]

Table 2: Example Yield for Heck Reaction

Aryl HalideAlkeneCatalystBaseSolventYield (%)
BromoiodobenzeneAcrylic AcidPalladium(II) AcetateTriethylamineAcetonitrile35.74

Data from a specific laboratory experiment.[2]

Experimental Protocols

Perkin Reaction for the Synthesis of this compound

This protocol is adapted from the general procedure for the Perkin reaction.[5][6]

Materials:

  • 3-Bromobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous potassium acetate (7 mmol).

  • Heat the mixture under reflux in an oil bath at 180°C for 5 hours.

  • Allow the mixture to cool slightly and then pour it into 100 mL of water.

  • Add a 10% sodium hydroxide solution until the mixture is basic to litmus paper. This will dissolve the this compound as its sodium salt.

  • If unreacted aldehyde is present as an oil, it can be removed by steam distillation or extraction with an organic solvent.

  • Treat the aqueous solution with activated charcoal to remove colored impurities, and then filter it hot.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid until the this compound precipitates.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Heck Reaction for the Synthesis of this compound

This protocol is based on the Heck reaction of an aryl halide with acrylic acid.[2]

Materials:

  • 3-Bromoiodobenzene

  • Acrylic acid

  • Palladium(II) acetate

  • Triethylamine

  • Acetonitrile

  • 3 M Hydrochloric acid

  • 95% Ethanol

  • Water

Procedure:

  • In a reaction vial, dissolve 3-bromoiodobenzene (1.77 mmol) in acetonitrile (710 µL).

  • Add triethylamine (4.43 mmol), acrylic acid (2.12 mmol), and palladium(II) acetate (0.035 mmol).

  • Heat the mixture with stirring on a hot plate at 80-90°C for 1 hour.

  • After cooling to room temperature, transfer the reaction mixture to a beaker containing 30 mL of 3 M HCl. A solid product should form.

  • Collect the crude solid by vacuum filtration.

  • Recrystallize the crude product from a hot 95% ethanol/water mixture to yield pure this compound.

Knoevenagel-Doebner Condensation for this compound

This method involves the condensation of 3-bromobenzaldehyde with malonic acid.[7][8][9]

Materials:

  • 3-Bromobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Dilute Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzaldehyde (10 mmol) and malonic acid (11 mmol) in pyridine (20 mL).

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture under reflux for 2-3 hours. Carbon dioxide will evolve during the reaction.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash it with cold water.

  • Recrystallize the product from an ethanol/water mixture.

Visualizations

Perkin_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine: - 3-Bromobenzaldehyde - Acetic Anhydride - Anhydrous K-Acetate reflux Reflux at 180°C reactants->reflux quench Pour into Water reflux->quench basify Add NaOH Solution quench->basify purify_aq Charcoal Treatment (Hot Filtration) basify->purify_aq acidify Acidify with HCl purify_aq->acidify filter_product Vacuum Filtration acidify->filter_product recrystallize Recrystallize (Ethanol/Water) filter_product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

Heck_Reaction_Signaling_Pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_halide 3-Bromoiodobenzene (Ar-X) aryl_halide->oxidative_addition pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex coordination Alkene Coordination pd2_complex->coordination Alkene acrylic_acid Acrylic Acid acrylic_acid->coordination insertion Migratory Insertion coordination->insertion beta_hydride β-Hydride Elimination insertion->beta_hydride product This compound beta_hydride->product pd_hydride H-Pd(II)-X Complex beta_hydride->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base base Base (e.g., Et3N) base->reductive_elimination reductive_elimination->pd0 Regeneration

Caption: Catalytic cycle of the Heck reaction for this compound synthesis.

Troubleshooting_Logic cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield or Impure Product tlc TLC Analysis start->tlc nmr NMR/MS Analysis start->nmr incomplete_rxn Incomplete Reaction? tlc->incomplete_rxn side_products Side Products Present? nmr->side_products incomplete_rxn->side_products No adjust_time_temp Adjust Time/ Temperature incomplete_rxn->adjust_time_temp Yes start_material_issue Starting Material Issue? side_products->start_material_issue No change_reagents Change Reagents/ Catalyst side_products->change_reagents Yes purify_reagents Purify Starting Materials start_material_issue->purify_reagents Yes optimize_workup Optimize Work-up/ Purification start_material_issue->optimize_workup No

Caption: General troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Purification of 3-Bromocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 3-bromocinnamic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: A mixed solvent system of ethanol and water is highly effective for the recrystallization of this compound. The compound is soluble in hot ethanol and insoluble in cold water. This allows for dissolution at elevated temperatures and efficient precipitation of pure crystals upon cooling.

Q2: How do I choose the correct ratio of ethanol to water in the mixed solvent system?

A2: The optimal ratio is determined experimentally. The goal is to use the minimum amount of hot ethanol to dissolve the crude this compound. Then, hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate, creating a solution that is saturated and ready for slow cooling.

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate too quickly, trapping impurities within the crystal lattice and diminishing the effectiveness of the purification.

Data Presentation

Solvent SystemTemperature (°C)Solubility ( g/100g of solvent)Notes
Water25~0.05trans-Cinnamic acid is sparingly soluble in water at room temperature.
Water100~0.5Solubility in water increases with temperature.
Ethanol25~43trans-Cinnamic acid is highly soluble in ethanol at room temperature.
Ethanol/Water (various ratios)25VariesThe solubility of trans-cinnamic acid increases significantly with the addition of ethanol to water.

Experimental Protocols

Methodology for Recrystallization of this compound

This protocol details the procedure for purifying crude this compound using a mixed ethanol/water solvent system.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate while stirring to dissolve the solid.

    • Continue to add small portions of hot ethanol until the this compound is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (visible solid particles that do not dissolve upon adding more hot solvent), perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Saturation and Cooling:

    • To the clear, hot filtrate, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

    • Add a few drops of hot ethanol to the solution until the cloudiness just disappears.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of an ice-cold mixture of ethanol and water.

    • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in drying.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - Supersaturation without nucleation: The solution needs a point to initiate crystal growth.- Reduce solvent volume: Reheat the solution to boil off some of the ethanol and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a "seed crystal" of pure this compound.
The product "oils out" instead of forming crystals. - The solution is too concentrated: The solute is coming out of solution above its melting point. - High concentration of impurities: Impurities can lower the melting point of the mixture.- Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol and allow it to cool more slowly. - Slower cooling: Insulate the flask to encourage very slow cooling.
Low yield of purified crystals. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration and were lost. - Incomplete crystallization: Insufficient cooling time.- Minimize solvent: Use the minimum amount of hot ethanol necessary to dissolve the crude product. - Preheat filtration apparatus: Ensure the funnel and receiving flask are hot during filtration. - Ensure complete cooling: Allow adequate time for the solution to cool at room temperature and in the ice bath.
Colored crystals are obtained after recrystallization. - Colored impurities are still present. - Use activated charcoal: After dissolving the crude product in hot ethanol, add a small amount of activated charcoal and boil for a few minutes before performing the hot filtration.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration saturate Saturate with hot water to cloud point hot_filtration->saturate clear_solution Add a few drops of hot ethanol to clarify saturate->clear_solution cool_rt Cool slowly to room temperature clear_solution->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice collect_crystals Collect crystals by vacuum filtration cool_ice->collect_crystals wash Wash crystals with ice-cold ethanol/water collect_crystals->wash dry Dry the pure crystals wash->dry end_product End: Pure this compound dry->end_product

Caption: Workflow for the purification of this compound.

Technical Support Center: Purification of Crude 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound, particularly when synthesized via the Perkin reaction, may contain several impurities:

  • Unreacted Starting Materials: Residual 3-bromobenzaldehyde is a common impurity.

  • Side Products: Self-condensation of acetic anhydride or 3-bromobenzaldehyde can lead to resinous or polymeric byproducts.

  • Isomers: Although the trans isomer is typically the major product, small amounts of the cis isomer of this compound may be present.

  • Related Aromatic Acids: Benzoic acid can sometimes be present as an impurity if the starting benzaldehyde has oxidized.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a strong indicator of the presence of impurities. Pure, dry trans-3-Bromocinnamic acid has a sharp melting point in the range of 177-179 °C.[1][2] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: The crude product is a sticky solid or an oil. How should I proceed with purification?

An oily or gummy crude product suggests the presence of significant impurities that are preventing crystallization. Before attempting recrystallization, it is advisable to perform a preliminary purification step. Trituration, the process of washing the crude material with a solvent in which the desired product is insoluble but the impurities are soluble, can be effective. A non-polar solvent like hexanes can be used to wash away less polar impurities.

Q4: How can I assess the purity of my this compound after purification?

Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point within the accepted range (177-179 °C) is a good indicator of high purity.[1][2]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the structure of the desired product and identify the presence of impurities by comparing the obtained spectra with reference spectra.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low recovery of purified crystals - Using too much solvent during dissolution.- Premature crystallization during hot filtration.- Incomplete cooling of the solution.- Washing the crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.- Allow the solution to cool slowly to room temperature before placing it in an ice bath for at least 30 minutes.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product "oils out" instead of forming crystals - The solution is too concentrated, leading to saturation at a temperature above the product's melting point.- The rate of cooling is too fast.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow for slower cooling.- Insulate the flask to slow down the cooling rate.- If impurities are suspected, consider a preliminary purification step like trituration or column chromatography.
No crystals form upon cooling - The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation to begin crystallization.- Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Purified crystals are colored - Colored impurities have similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots on TLC - The solvent system (eluent) is either too polar or not polar enough.- Systematically vary the polarity of the eluent. A common starting point for cinnamic acid derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation of the desired product from impurities (an Rf value of ~0.3-0.4 for the product is often ideal).
Streaking of the compound on the TLC plate - The compound is interacting too strongly with the stationary phase (silica gel). This is common for acidic compounds.- Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce streaking.
The compound does not move from the baseline - The eluent is not polar enough to move the compound up the column.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexanes/ethyl acetate mixture.
All compounds run with the solvent front - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of hexanes in a hexanes/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a common and effective method for purifying crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Redissolve: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Solvent System Selection: Determine an appropriate solvent system (eluent) by performing TLC analysis. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid) is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for this compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of trans-3-Bromocinnamic Acid

PropertyValue
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 177-179 °C[1][2]
Solubility Soluble in methanol. Insoluble in water.[4][5]

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method column Column Chromatography crude->column If Oily or Highly Impure pure Pure this compound recrystallization->pure column->pure analysis Purity Assessment (MP, TLC, NMR) pure->analysis

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling Product Oils Out? start->oiling low_yield Low Yield? oiling->low_yield No reheat_add_solvent Reheat & Add More Solvent oiling->reheat_add_solvent Yes no_crystals No Crystals Form? low_yield->no_crystals No check_solvent_amount Check Solvent Volume low_yield->check_solvent_amount Yes success Successful Purification no_crystals->success No concentrate Concentrate Solution no_crystals->concentrate Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->low_yield check_cooling Ensure Complete Cooling check_solvent_amount->check_cooling check_cooling->no_crystals induce_nucleation Scratch Flask / Seed Crystal concentrate->induce_nucleation induce_nucleation->success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Perkin Synthesis of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acids via the Perkin reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Perkin reaction for cinnamic acid synthesis?

A1: The Perkin reaction is an organic synthesis method that produces α,β-unsaturated aromatic acids.[1] It involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an acid anhydride like acetic anhydride, in the presence of a weak base.[1][2] The most commonly used base is the alkali salt of the corresponding carboxylic acid, for instance, sodium acetate.[3]

Q2: What are the primary roles of the reactants in the Perkin synthesis of cinnamic acid?

A2:

  • Aromatic Aldehyde (e.g., Benzaldehyde): Provides the phenyl group and the carbonyl carbon for the condensation reaction.[4]

  • Acid Anhydride (e.g., Acetic Anhydride): Serves as the source of the enolizable α-hydrogens and the acetyl group, which form the backbone of the resulting cinnamic acid. It is crucial that the anhydride has at least two α-hydrogens for the reaction to proceed.[4][5]

  • Base Catalyst (e.g., Anhydrous Sodium Acetate): Acts as a weak base to deprotonate the acetic anhydride, forming a reactive carbanion (enolate) that initiates the attack on the benzaldehyde.[3][4]

Q3: What are the most common side reactions in the Perkin synthesis?

A3: The most prevalent side reactions include:

  • Self-condensation of the aromatic aldehyde: Benzaldehyde can undergo self-condensation, especially at high temperatures and under basic conditions, leading to the formation of resinous byproducts.

  • Self-condensation of the acid anhydride: Acetic anhydride can also undergo self-condensation.[6]

  • Hydrolysis of the acid anhydride: The presence of moisture can lead to the hydrolysis of acetic anhydride into acetic acid, which reduces the yield of the desired product.[7]

Troubleshooting Guides

Issue 1: Low Yield of Cinnamic Acid

Possible Causes and Solutions:

Cause Explanation Solution
Presence of Moisture Acetic anhydride is readily hydrolyzed by water to acetic acid, which is unreactive in the Perkin condensation. This reduces the amount of anhydride available to react with the aldehyde.Ensure all glassware is thoroughly dried before use. Use anhydrous sodium acetate and freshly distilled acetic anhydride.[5] A calcium chloride guard tube can be fitted to the reflux condenser to prevent atmospheric moisture from entering the reaction vessel.[1]
Impure Reactants Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will not participate in the reaction.Use freshly distilled benzaldehyde to ensure high purity.[4]
Suboptimal Reaction Temperature and Time The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours) to proceed to completion.[4][8] Insufficient heat or time will result in an incomplete reaction.Monitor the reaction temperature closely and ensure it is maintained within the optimal range. Increase the reaction time if necessary, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[9]
Incorrect Stoichiometry An improper molar ratio of reactants can limit the yield.A commonly used molar ratio is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate.[4]
Inefficient Hydrolysis of the Intermediate The reaction initially forms a mixed anhydride which must be hydrolyzed to yield cinnamic acid. Incomplete hydrolysis will lower the final product yield.During the work-up, ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary.[4]
Issue 2: Formation of a Dark, Resinous Byproduct

Possible Causes and Solutions:

Cause Explanation Solution
Self-Condensation of Benzaldehyde At the high temperatures required for the Perkin reaction, benzaldehyde can undergo self-condensation reactions, leading to the formation of polymeric, resinous materials.Maintain the reaction temperature within the recommended range and avoid excessive heating. Use purified benzaldehyde to minimize impurities that could catalyze polymerization. During work-up, unreacted benzaldehyde can be removed by steam distillation.[10]
Side Reactions of Acetic Anhydride Acetic anhydride can also undergo self-condensation, contributing to the formation of byproducts.Adhere to the recommended reaction conditions to minimize these side reactions.

Quantitative Data Summary

The yield of cinnamic acid in the Perkin reaction is influenced by several factors. The following tables provide a summary of how different experimental parameters can affect the outcome.

Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield [4]

Temperature (°C)Reaction Time (hours)Yield (%)
1804~20
180870-72
150870-75
1802470-75

Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours) [4]

CatalystYield (%)
Sodium AcetateLower Yields
Potassium Acetate70-72

Experimental Protocols

Standard Protocol for the Synthesis of Cinnamic Acid via Perkin Reaction [10][11]

Materials:

  • Benzaldehyde (5 g)

  • Acetic anhydride (7.5 g)

  • Anhydrous sodium acetate (2.5 g)

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide solution

  • Activated Charcoal

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for steam distillation

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 5 g of benzaldehyde, 7.5 g of acetic anhydride, and 2.5 g of finely powdered anhydrous sodium acetate.

  • Reflux: Fit a reflux condenser to the flask and heat the mixture in a heating mantle or oil bath at 180°C for 3 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 100 mL of water to the flask.

    • Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.

    • Cool the remaining solution and filter to remove any resinous byproducts.

    • To the filtrate, add a 10% sodium hydroxide solution until the solution is basic.

    • Add a small amount of activated charcoal to decolorize the solution and heat the mixture.

    • Filter the hot solution to remove the charcoal.

  • Isolation and Purification:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.

    • Collect the white crystals of cinnamic acid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure cinnamic acid.

    • Dry the purified crystals and determine the yield. The expected yield is approximately 60%.[10]

Visualizations

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Enolate Ion Ac2O->Enolate Benzaldehyde Benzaldehyde Enolate->Benzaldehyde attack Intermediate1 Tetrahedral Intermediate AcO Acetate (Base) AcO->Ac2O deprotonation AcOH Acetic Acid AcO->AcOH Benzaldehyde->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 protonation by AcOH MixedAnhydride Mixed Anhydride Intermediate2->MixedAnhydride dehydration Water H2O Intermediate2->Water CinnamicAcid Cinnamic Acid MixedAnhydride->CinnamicAcid hydrolysis AcOH2 Acetic Acid MixedAnhydride->AcOH2

Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.

Side_Reactions cluster_self_benz Benzaldehyde Self-Condensation cluster_self_ac2o Acetic Anhydride Self-Condensation cluster_hydrolysis Acetic Anhydride Hydrolysis Benz1 Benzaldehyde Resin Resinous Byproducts Benz1->Resin Benz2 Benzaldehyde Benz2->Resin Ac2O1 Acetic Anhydride Acetoacetyl Acetoacetyl Intermediate Ac2O1->Acetoacetyl Ac2O2 Acetic Anhydride Ac2O2->Acetoacetyl Ac2O3 Acetic Anhydride AcOH Acetic Acid (Inactive) Ac2O3->AcOH H2O Water (Moisture) H2O->AcOH

Caption: Common side reactions in the Perkin synthesis.

Troubleshooting_Workflow Start Perkin Synthesis Experiment Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield Issue Resin Resinous Byproduct Problem->Resin Product Quality Issue CheckMoisture Check for Moisture (Dry Glassware, Anhydrous Reagents) LowYield->CheckMoisture CheckTemp Control Temperature (Avoid Overheating) Resin->CheckTemp CheckPurity Check Reactant Purity (Freshly Distilled Benzaldehyde) CheckMoisture->CheckPurity CheckConditions Verify Reaction Conditions (Temp: ~180°C, Time: 3-8h) CheckPurity->CheckConditions CheckStoichiometry Verify Stoichiometry CheckConditions->CheckStoichiometry Optimize Optimize and Repeat CheckStoichiometry->Optimize PurifyBenz Purify Benzaldehyde CheckTemp->PurifyBenz PurifyBenz->Optimize

Caption: Troubleshooting workflow for the Perkin synthesis.

References

Technical Support Center: Improving Regioselectivity in the Heck Reaction of Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity in the Heck reaction of bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity in the Heck reaction of bromocinnamic acid?

The primary challenge lies in directing the arylation to the desired position of the alkene, either the α- or β-position, while minimizing the formation of undesired regioisomers. Bromocinnamic acid presents a unique case due to the presence of both an electron-withdrawing carboxylic acid group and a bromine atom on the aromatic ring, which can influence the electronic properties of the aryl palladium intermediate and, consequently, the regiochemical outcome of the reaction.

Q2: How does the choice of the palladium catalyst and ligands affect regioselectivity?

The catalyst and ligand system is a critical factor in controlling regioselectivity.[1][2]

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and efficient precatalyst that is reduced in situ to the active Pd(0) species.[1]

  • Ligands:

    • Monodentate Phosphine Ligands (e.g., PPh₃, P(o-tol)₃): These can favor the neutral catalytic pathway, where steric factors often dominate, leading to arylation at the less substituted carbon of the alkene (β-addition).[1]

    • Bidentate Phosphine Ligands (e.g., dppf, BINAP): These tend to promote the cationic pathway, where electronic factors play a more significant role. This can lead to a higher preference for the branched product (α-addition), especially with electron-rich olefins.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and can enhance catalyst stability and activity, influencing the regioselectivity of the reaction.[3]

Q3: What is the role of the base and solvent in the Heck reaction of bromocinnamic acid?

The base and solvent play crucial roles in both the reaction rate and selectivity.[2]

  • Base: An appropriate base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, sodium acetate). The choice of base can influence the reaction pathway and, therefore, the regioselectivity.

  • Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are frequently used as they can facilitate the reaction.[2] The polarity of the solvent can affect the stability of the cationic palladium intermediates, thereby influencing the regioselectivity.[2]

Q4: Can side reactions occur during the Heck reaction of bromocinnamic acid?

Yes, several side reactions can compete with the desired Heck coupling, affecting the yield and purity of the product. These include:

  • Isomerization of the alkene: The palladium-hydride intermediate formed during the reaction can cause isomerization of the double bond in both the starting material and the product.[1][4]

  • Homocoupling of bromocinnamic acid: This leads to the formation of biphenyl dicarboxylic acid derivatives.

  • Reduction of bromocinnamic acid: The starting material can be reduced to cinnamic acid.[2]

  • Decarboxylation: While less common under typical Heck conditions, the carboxylic acid functionality raises the possibility of decarboxylation, especially at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of α and β products) - Suboptimal ligand choice.- Reaction proceeding through a mixture of neutral and cationic pathways.- Screen different ligands: Experiment with both monodentate and bidentate phosphine ligands. For β-selectivity, try monodentate ligands like PPh₃. For α-selectivity, consider bidentate ligands like dppf or BINAP.[1]- Modify the reaction conditions to favor one pathway: To favor the cationic pathway (often leading to α-arylation), consider using a silver or thallium salt to abstract the bromide ligand.[4]
Low Conversion/No Reaction - Inactive catalyst.- Inappropriate base or solvent.- Low reaction temperature.- Catalyst activation: Ensure the Pd(II) precatalyst is properly reduced to Pd(0). The presence of a phosphine ligand can facilitate this.[1]- Optimize base and solvent: Screen different bases (e.g., Et₃N, K₂CO₃) and solvents (e.g., DMF, DMAc, NMP).[2]- Increase temperature: Gradually increase the reaction temperature, but monitor for potential side reactions like catalyst decomposition or decarboxylation.
Formation of Significant Side Products (e.g., alkene isomerization) - Reversible β-hydride elimination and re-addition.- Add a silver salt (e.g., AgNO₃): This can help to minimize alkene isomerization.[4]- Use a stoichiometric amount of base: An excess of base can sometimes promote side reactions.
Catalyst Decomposition (formation of palladium black) - High reaction temperature.- Presence of oxygen.- Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Data Presentation

Table 1: Effect of Ligand and Base on the Heck Reaction of Aryl Bromides with Styrene*
EntryPalladium SourceLigandBaseSolventYield (%)α:β Ratio
1Pd(OAc)₂PPh₃Et₃NDMF8510:90
2Pd(OAc)₂P(o-tol)₃Et₃NDMF885:95
3Pd(OAc)₂dppfK₂CO₃DMAc9285:15
4Pd(OAc)₂BINAPCs₂CO₃Toluene7890:10
5PdCl₂(PPh₃)₂-NaOAcNMP8015:85

*Data is illustrative and based on general trends observed for aryl bromides. Actual results with bromocinnamic acid may vary.

Table 2: Influence of Solvent on the Heck Reaction of 4-Bromoacetophenone with Styrene*
EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂1aK₂CO₃DMF/H₂O (1:1)95
2Pd(OAc)₂1aK₂CO₃DMF85
3Pd(OAc)₂1aK₂CO₃Toluene60
4Pd(OAc)₂1aK₂CO₃Acetonitrile75

*Data adapted from a study on the Heck reaction of aryl bromides in aqueous media.[3] Ligand 1a is a specific N-heterocyclic carbene precursor.

Experimental Protocols

Protocol 1: Microscale Heck Reaction of Bromoiodobenzene with Acrylic Acid to Synthesize Bromocinnamic Acid

This protocol is adapted from a microscale synthesis procedure and provides a good starting point for the Heck reaction of a halosubstituted benzene with acrylic acid.[5][6]

Materials:

  • 2-Bromoiodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • 3 M Hydrochloric acid (HCl)

  • 95% Ethanol

  • Water

Procedure:

  • In a reaction vial, combine 2-bromoiodobenzene (e.g., 0.500 g), acrylic acid (e.g., 153 µL), palladium(II) acetate (e.g., 0.0079 g), and acetonitrile (e.g., 710 µL).

  • Add triethylamine (e.g., 618 µL) to the mixture.

  • Heat the reaction mixture to 80-90 °C with stirring for 1 hour.[5]

  • After cooling to room temperature, transfer the mixture to a beaker containing 30 mL of 3 M HCl. A solid product should form.[5]

  • Collect the solid product by suction filtration.

  • Recrystallize the crude product from a hot solution of 95% ethanol and water.[5]

  • Isolate the purified product by suction filtration and allow it to air dry.[5]

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Alkene Coordination C->D + Alkene - L E Ar-Pd(II)-X(L)(alkene) D->E F Migratory Insertion E->F G R-alkene-Pd(II)-X(L) F->G H β-Hydride Elimination G->H I Product-Pd(II)-H(L) H->I J Product Release I->J - Product K H-Pd(II)-X(L2) J->K L Reductive Elimination K->L + Base L->A - Base-HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Regioselectivity

Troubleshooting_Regioselectivity Start Low Regioselectivity Observed Q1 What is the desired regioisomer? Start->Q1 Beta β-arylation (linear product) Q1->Beta β-isomer Alpha α-arylation (branched product) Q1->Alpha α-isomer Sol_Beta Favor Neutral Pathway: - Use monodentate phosphine ligands (e.g., PPh₃) - Use less polar solvents Beta->Sol_Beta Sol_Alpha Favor Cationic Pathway: - Use bidentate phosphine ligands (e.g., dppf) - Add a halide scavenger (e.g., Ag salt) - Use polar aprotic solvents Alpha->Sol_Alpha End Re-evaluate and Optimize Sol_Beta->End Sol_Alpha->End

Caption: A decision-making workflow for troubleshooting low regioselectivity.

References

Preventing dimerization of 3-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromocinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dimerization of this compound during experimental procedures.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause of dimerization in this compound is a [2+2] photodimerization reaction.[1][2][3] This reaction typically occurs in the solid state when the molecules are exposed to light, particularly UV radiation.[3] The crystal packing of the solid this compound plays a crucial role, as the molecules must be in close proximity and with the correct orientation for the reaction to occur.[1][2] The products of this dimerization are typically cyclobutane derivatives known as truxillic or truxinic acids.

Q2: How can I visually identify if dimerization has occurred in my solid this compound sample?

A2: While visual identification can be challenging without analytical instrumentation, a change in the physical properties of the solid, such as a loss of crystallinity, a change in melting point, or altered solubility, may suggest that a chemical transformation like dimerization has occurred. For definitive identification, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) are necessary.

Q3: Can dimerization of this compound occur in solution?

A3: While photodimerization is most efficient in the solid state due to the pre-organization of molecules in the crystal lattice, it can also occur in concentrated solutions upon exposure to light. In dilute solutions, the probability of two excited molecules encountering each other in the correct orientation is lower, but not negligible, especially with prolonged exposure to a light source.

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Action
Unexpected solid formation in a solution of this compound. The formed dimer may be less soluble than the monomer in the chosen solvent, leading to precipitation.- Reduce the concentration of the this compound solution.- Switch to a solvent in which the dimer is more soluble.- Ensure the solution is protected from light to prevent dimer formation.
Inconsistent analytical results (e.g., multiple peaks in HPLC, unexpected signals in NMR). The sample may be a mixture of the monomer and its dimer(s) due to inadvertent light exposure during handling or storage.- Prepare fresh solutions and protect them from light at all times using amber vials or by wrapping containers in aluminum foil.- Re-purify the solid this compound if contamination with dimers is suspected.
Low yield of a desired reaction involving this compound. Dimerization of the starting material is consuming the reactant and introducing impurities.- Conduct the reaction under dark or light-protected conditions.- Consider performing the reaction in a solvent that disfavors dimerization.- For photoreactions where dimerization is a side reaction, consider the use of a triplet quencher.
Difficulty dissolving this compound after storage. The formation of dimers can alter the solubility characteristics of the compound.- Confirm the identity of the material using analytical techniques.- If dimerization has occurred, attempt to purify the monomer from the dimer, for example, by recrystallization, paying close attention to light exclusion.

Data on Dimerization Prevention

Quantitative data specifically for the prevention of this compound dimerization is limited in publicly available literature. However, the principles of preventing photodimerization of cinnamic acid and its derivatives are well-established. The following table summarizes general strategies and their expected impact.

Prevention Strategy Methodology Expected Efficacy Key Considerations
Light Exclusion Store solid samples in the dark. Prepare and handle solutions in amber glassware or under red light.HighThe most effective and straightforward method for preventing photodimerization.
Solvent Selection Perform reactions in dilute solutions. Use solvents that do not promote molecular aggregation.Moderate to HighThe choice of solvent can influence the proximity of solute molecules.
Use of Triplet Quenchers Addition of a compound that can accept the triplet energy from the excited this compound.Moderate to HighThe quencher must have a lower triplet energy than this compound and should not interfere with the desired reaction.
Temperature Control The photodimerization of some cinnamic acid polymorphs is temperature-dependent.[4]VariableThe effect is specific to the crystal form and may not be a general prevention method.[4]

Experimental Protocols

Protocol 1: Monitoring Dimerization of this compound using HPLC

Objective: To quantify the extent of photodimerization of this compound over time upon exposure to a light source.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Amber and clear HPLC vials

  • UV lamp (e.g., 365 nm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile in an amber vial. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of this compound of the same concentration in a clear vial.

  • Light Exposure: Place the clear vial under a UV lamp. At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution and transfer it to an amber HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 90% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (around 270-280 nm).

  • Data Analysis: Integrate the peak corresponding to the this compound monomer. The appearance of new, typically broader and later-eluting peaks, may indicate dimer formation. Quantify the decrease in the monomer concentration over time using the calibration curve.

Protocol 2: Preventing Photodimerization using a Triplet Quencher

Objective: To demonstrate the inhibition of this compound photodimerization in solution by using a triplet quencher.

Materials:

  • This compound

  • Solvent (e.g., acetonitrile)

  • Triplet quencher (e.g., piperylene)

  • Clear and amber vials

  • UV lamp

  • Stir plate and stir bars

Procedure:

  • Solution Preparation: Prepare two identical solutions of this compound in a suitable solvent in clear vials.

  • Addition of Quencher: To one of the vials, add a molar excess of the triplet quencher (e.g., 10-fold molar excess of piperylene). The other vial will serve as the control.

  • Light Exposure: Place both vials under a UV lamp and stir the solutions.

  • Monitoring: At regular intervals, take samples from both solutions and analyze them by HPLC (as described in Protocol 1) or TLC to monitor the disappearance of the this compound monomer.

  • Comparison: Compare the rate of monomer disappearance in the control solution to the solution containing the triplet quencher. A significantly slower rate of disappearance in the quenched solution indicates successful inhibition of photodimerization.

Visualizations

Diagram 1: Photodimerization of this compound

Caption: The [2+2] cycloaddition of two this compound monomers to form a cyclobutane dimer upon exposure to light.

Diagram 2: Troubleshooting Workflow for Unexpected Dimerization

G start Unexpected Dimerization Detected (e.g., via HPLC, NMR) check_light Was the sample exposed to light (ambient or UV)? start->check_light protect_light Implement light protection: - Use amber vials/glassware - Work in a darkroom or under red light - Store samples in the dark check_light->protect_light Yes check_concentration Was the sample a solid or a concentrated solution? check_light->check_concentration No end Problem Resolved protect_light->end dilute_solution Use more dilute solutions to reduce intermolecular proximity. check_concentration->dilute_solution Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No dilute_solution->end change_solvent Test alternative solvents that may disfavor molecular aggregation. check_solvent->change_solvent Potentially consider_quencher For photoreactions, consider adding a triplet quencher. check_solvent->consider_quencher If applicable change_solvent->end consider_quencher->end

Caption: A logical workflow to troubleshoot and prevent the unintended dimerization of this compound.

References

Stability of 3-Bromocinnamic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Bromocinnamic acid under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound is generally stable under normal storage conditions. However, like other cinnamic acid derivatives, its stability can be compromised under stressed conditions such as strong acidic or basic environments, especially at elevated temperatures. Forced degradation studies are recommended to determine its specific degradation profile in your experimental setup.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the behavior of cinnamic acid. These may include:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.[2]

  • Hydrolysis: Under strong acidic or basic conditions, alterations to the molecule could occur, although the primary structure is relatively robust.

  • Oxidation: The double bond is susceptible to oxidation.

  • Isomerization: The trans isomer is generally more stable, but conversion to the cis isomer can be induced, particularly by UV light.[3][4]

Q3: Can this compound undergo cis-trans isomerization?

A3: Yes, trans-3-Bromocinnamic acid is the more common and stable isomer.[3] However, isomerization to the cis form can occur, often prompted by exposure to UV light.[3][4] This is a critical consideration for experiments conducted under illumination and for the accurate interpretation of analytical results.

Q4: What is the solubility of this compound?

A4: this compound is sparingly soluble in water but shows good solubility in methanol.[5][6] Its low aqueous solubility can present challenges in certain experimental setups. Adjusting the pH may alter solubility, but this must be balanced with the potential for increased degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound in acidic/basic solution Degradation of the compound.Conduct a forced degradation study (see Experimental Protocol) to quantify the extent of degradation under your specific conditions. Consider using milder pH conditions or lower temperatures.
Low aqueous solubility leading to precipitation.Increase the proportion of organic co-solvent (e.g., methanol, acetonitrile) in your solution.[2] Be mindful of potential pH shifts when adding co-solvents.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products or isomers.Use a stability-indicating HPLC method to resolve the parent compound from any new peaks.[1][7] Employ a photodiode array (PDA) detector to compare the UV spectra of the peaks. Mass spectrometry (LC-MS) can be used for identification of unknown peaks.[8]
Contamination of the sample or solvent.Analyze a blank (solvent without the compound) to rule out solvent contamination. Ensure all glassware is scrupulously clean.
Inconsistent analytical results Cis-trans isomerization due to light exposure.Protect samples from light during preparation, storage, and analysis. Use amber vials and light-protective coverings for instrument components where possible.[4]
Incomplete dissolution of the compound.Ensure complete dissolution of this compound in the chosen solvent before conducting experiments. Sonication may aid dissolution.

Quantitative Data Summary

Currently, there is a lack of specific, publicly available quantitative data on the degradation of this compound under acidic and basic conditions. The following table provides an illustrative example of how such data could be presented. Researchers should generate their own data using a validated stability-indicating method.

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Condition Time (hours) Temperature (°C) % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24605.2Isomerization product, Hydroxylated species
0.1 M HCl726015.8Isomerization product, Hydroxylated species
0.1 M NaOH24608.5Decarboxylation product
0.1 M NaOH726025.1Decarboxylation product

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a forced degradation study and the development of a stability-indicating HPLC method. Method optimization will be necessary for specific experimental setups.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • This compound reference standard.

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for preparing acidic and basic solutions.

  • Phosphoric acid or a suitable buffer for mobile phase pH adjustment.

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Solution: 0.1 M HCl.

  • Basic Solution: 0.1 M NaOH.

3. Forced Degradation Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours). Neutralize the samples before HPLC analysis (base for the acidic sample, acid for the basic sample).[1]

  • Control: Prepare a control sample by diluting the stock solution with the mobile phase and analyze at the same time points.

4. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid to adjust the pH to ~2.5) is a good starting point.[1]

  • Gradient Program (Example):

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm (or as determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

5. Analysis:

  • Inject the samples from the forced degradation study.

  • Monitor the decrease in the peak area of this compound and the appearance of any new peaks.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the same time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound in Methanol acid_stress Acid Hydrolysis: Mix stock with 0.1 M HCl, incubate at 60°C stock->acid_stress base_stress Base Hydrolysis: Mix stock with 0.1 M NaOH, incubate at 60°C stock->base_stress acid_sol Prepare 0.1 M HCl acid_sol->acid_stress base_sol Prepare 0.1 M NaOH base_sol->base_stress sampling Sample at 0, 8, 24, 48, 72h and Neutralize acid_stress->sampling base_stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation and Identify Products hplc->data degradation_pathway cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, heat) parent This compound (trans-isomer) isomer cis-3-Bromocinnamic Acid parent->isomer Isomerization hydroxylated Hydroxylated Derivative parent->hydroxylated Hydroxylation decarboxylated 3-Bromostyrene parent->decarboxylated Decarboxylation

References

Troubleshooting low yields in Suzuki coupling with 3-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the Suzuki coupling of 3-bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields in the Suzuki coupling of this compound can stem from several factors. The presence of the carboxylic acid and the electron-withdrawing nature of the acrylate system can pose challenges. Key areas to investigate include:

  • Inadequate Base: The carboxylic acid proton of this compound will consume one equivalent of the base. It is crucial to use at least two equivalents of base: one to neutralize the carboxylic acid and another to facilitate the catalytic cycle.[1][2]

  • Solubility Issues: The deprotonated carboxylate salt of this compound may have poor solubility in common organic solvents used for Suzuki couplings, hindering its participation in the reaction.[1] Using a co-solvent system, such as toluene/water or dioxane/water, can improve solubility.[1]

  • Catalyst Deactivation: The carboxylate group can potentially coordinate to the palladium catalyst, leading to deactivation.[3] The choice of ligand is critical to stabilize the catalyst and promote efficient turnover.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, dehalogenation of the this compound, and homocoupling of the boronic acid.[4][5]

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient degassing can all contribute to low yields.[5]

Q2: How does the carboxylic acid functional group interfere with the Suzuki coupling reaction?

The carboxylic acid group can interfere in several ways:

  • Base Consumption: As an acidic proton is present, it will react with the base intended for the catalytic cycle. An insufficient amount of base will stall the reaction.[1][2]

  • Solubility: The resulting carboxylate salt may not be soluble in the organic phase where the catalytic reaction primarily occurs, leading to a heterogeneous mixture and slow reaction rates.[1]

  • Catalyst Inhibition: Carboxylates can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This can sometimes be mitigated by the choice of a suitable ligand.[3]

Q3: What are the most common and effective catalysts, bases, and solvents for the Suzuki coupling of this compound?

Based on literature for similar substrates, the following conditions are recommended as a starting point:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃).These are common and effective catalysts for a range of Suzuki couplings. The choice of ligand can be crucial for stabilizing the catalyst.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (at least 2-3 equivalents).Carbonates and phosphates are effective bases. Using a slight excess can ensure complete reaction.
Solvent A biphasic mixture such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.The aqueous phase helps to dissolve the base and the carboxylate salt, while the organic phase dissolves the aryl halide and the catalyst.

Q4: What are the potential side reactions, and how can they be minimized?

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents (if a non-aqueous system is employed), ensuring the boronic acid is of high quality, and using the boronic acid in a slight excess (1.1-1.5 equivalents).

  • Dehalogenation: The replacement of the bromine atom on the cinnamic acid with a hydrogen. This can be promoted by certain bases and high temperatures. Careful selection of the base and optimizing the reaction temperature can help reduce this side reaction.[4]

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to minimize homocoupling.[5]

  • Decarboxylation: While less common under typical Suzuki conditions, cinnamic acids can undergo decarboxylation at elevated temperatures. If high temperatures are required, it is a potential side reaction to consider.

Q5: Should I protect the carboxylic acid group?

Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can often circumvent the issues of base consumption, solubility, and potential catalyst inhibition.[1] A post-coupling hydrolysis step would then be required to regenerate the carboxylic acid. This is a reliable strategy if direct coupling of the free acid proves to be low-yielding.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Toluene (5 mL per mmol of this compound)

  • Water (1 mL per mmol of this compound)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table provides a summary of reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound.

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / P(t-Bu)₃
Catalyst Loading 5 mol%3 mol%2 mol% Pd / 4 mol% Ligand
Base K₂CO₃K₃PO₄Cs₂CO₃
Base Equivalents 3.02.52.0
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (5:1)THF/H₂O (10:1)
Temperature 90 °C100 °C80 °C
Typical Yield Moderate to GoodModerate to GoodGood to Excellent

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar'

Suzuki Catalytic Cycle

Troubleshooting_Workflow start Low Yield Observed check_base Check Base: - At least 2-3 equivalents used? - Appropriate strength? start->check_base check_solubility Assess Solubility: - Are reagents fully dissolved? - Consider co-solvent system. check_base->check_solubility [Yes] solution Optimized Yield check_base->solution [No, adjust] check_catalyst Evaluate Catalyst System: - Is the catalyst/ligand appropriate? - Deactivation suspected? check_solubility->check_catalyst [Yes] check_solubility->solution [No, adjust] check_conditions Review Reaction Conditions: - Temperature optimal? - Degassing sufficient? check_catalyst->check_conditions [Yes] check_catalyst->solution [No, adjust] side_reactions Investigate Side Reactions: - Protodeboronation? - Dehalogenation? check_conditions->side_reactions [Yes] check_conditions->solution [No, adjust] protect_acid Consider Protecting Group: - Esterify carboxylic acid. side_reactions->protect_acid [If issues persist] side_reactions->solution [Minimized] protect_acid->solution

Troubleshooting Workflow

Side_Reactions cluster_side Potential Side Reactions main_reaction This compound + Ar-B(OH)2 (Desired Suzuki Coupling) Desired Product Desired Product main_reaction->Desired Product protodeboronation Protodeboronation (Ar-H) dehalogenation Dehalogenation (Cinnamic Acid) homocoupling Homocoupling (Ar-Ar) decarboxylation Decarboxylation (3-Bromostyrene) Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->protodeboronation Ar-B(OH)2->homocoupling 3-Bromocinnamic Acid_start This compound 3-Bromocinnamic Acid_start->dehalogenation 3-Bromocinnamic Acid_start->decarboxylation

References

Technical Support Center: Efficient Heck Coupling of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form carbon-carbon bonds.[1] This reaction is particularly valuable in the pharmaceutical and fine chemical industries for synthesizing complex molecules, including derivatives of cinnamic acid, which are known for a wide range of biological activities.[1] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to facilitate the efficient Heck coupling of 3-bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Heck reaction?

The Heck reaction proceeds through a palladium(0) catalytic cycle that involves four main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., this compound) to form a Pd(II) intermediate.[1]

  • Alkene Coordination and Insertion: The alkene reactant coordinates to the Pd(II) complex and then inserts into the Palladium-Aryl bond.[1]

  • Syn β-Hydride Elimination: A hydrogen atom is eliminated from the carbon adjacent to the palladium-bearing carbon. This step forms the new C=C double bond of the product and a palladium-hydride species.[1] It typically dictates the E-selectivity of the final product.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Heck Catalytic Cycle cluster_cycle Heck Coupling Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L)₂ pd0->pdiia Oxidative Addition pdiib Alkene Complex pdiia->pdiib Alkene Coordination pdiic Insertion Product pdiib->pdiic Migratory Insertion pdh H-Pd(II)-X(L)₂ pdiic->pdh β-Hydride Elimination product Product pdiic->product Product Release pdh->pd0 Reductive Elimination salt Base-HX arx Ar-X (this compound) alkene Alkene base Base base->pd0 Regeneration

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Q2: Which palladium catalyst source is recommended for coupling this compound?

For coupling aryl bromides like this compound, common and effective palladium precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][3] Pd(OAc)₂ is often preferred as it is air-stable and is reduced in situ to the active Pd(0) species.[2][4] Heterogeneous catalysts like palladium on carbon (Pd/C) can also be used, offering the advantage of easier product separation.[5][6]

Q3: What is the role of the ligand, and which types are effective for this reaction?

Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and influencing the reaction's efficiency and selectivity.[2] For aryl bromides, phosphine ligands are commonly employed.[7]

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice. However, for less reactive halides or to improve reaction rates, bulky, electron-donating phosphines like Tri(tert-butyl)phosphine (P(tBu)₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) can be more effective as they promote the oxidative addition step.[2][3]

  • Bidentate Phosphines: Ligands such as 1,3-Bis(diphenylphosphino)propane (dppp) can offer greater stability to the catalytic complex and can be useful in controlling regioselectivity.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and form robust complexes with palladium, making them excellent for challenging coupling reactions that require high temperatures.[8]

Q4: How do I select an appropriate base and solvent?

The base is essential for neutralizing the hydrogen halide (HBr) produced during the reaction and regenerating the Pd(0) catalyst for the next cycle.[1][9] The choice of base and solvent is highly interdependent.[2]

  • Bases: Both organic amines (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) and inorganic bases (e.g., potassium carbonate (K₂CO₃), sodium acetate (NaOAc)) are widely used.[7][10] For this compound, an organic base like Et₃N is a common starting point.[3]

  • Solvents: Highly polar aprotic solvents are generally preferred as they can help stabilize the catalytic species. Common choices include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP).[10] The choice can affect reaction rates and catalyst stability.

Q5: What are typical reaction conditions (temperature, time) for this coupling?

Heck reactions involving aryl bromides typically require elevated temperatures to facilitate oxidative addition, often in the range of 80-140 °C.[8][9] A common starting point is refluxing in acetonitrile (approx. 82 °C) or heating at 100 °C in DMF.[3] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.[3] Reaction progress should be monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

Troubleshooting Guide

Encountering low yields or side reactions is common during optimization. This guide addresses the most frequent issues.

Troubleshooting_Workflow start Start: Low or No Yield q1 Is Palladium Black (precipitate) visible? start->q1 a1_yes Catalyst Deactivation q1->a1_yes Yes q2 Review Catalyst System q1->q2 No sol1 Solution: 1. Increase ligand ratio (e.g., 2:1 to 4:1 L:Pd) 2. Switch to bulkier ligand (e.g., P(tBu)₃) 3. Ensure anaerobic conditions (degas solvent) a1_yes->sol1 sol1->q2 a2_issue Suboptimal Conditions q2->a2_issue sol2 Solution: 1. Screen different bases (e.g., K₂CO₃, Et₃N) 2. Screen polar aprotic solvents (DMF, NMP) 3. Check reagent purity a2_issue->sol2 q3 Is temperature appropriate? sol2->q3 a3_no Insufficient Energy q3->a3_no No end Improved Yield q3->end Yes sol3 Solution: Increase temperature incrementally (e.g., 80°C → 100°C → 120°C) Consider microwave irradiation a3_no->sol3 sol3->end

Figure 2: A stepwise workflow for troubleshooting low yields in Heck reactions.
Problem 1: Low or No Product Yield

  • Symptom: Analysis of the reaction mixture shows a large amount of unreacted this compound.

  • Possible Cause 1: Catalyst Deactivation. The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[2] This occurs when the palladium center is not sufficiently stabilized by ligands.

    • Solution:

      • Ensure the reaction is run under inert (nitrogen or argon) conditions, as oxygen can degrade the catalyst.

      • Increase the ligand-to-palladium ratio. A 2:1 ratio of monodentate phosphine to palladium is a good starting point, but increasing it may be necessary.

      • Switch to a more robust or sterically bulky ligand (e.g., P(tBu)₃) or a bidentate ligand (e.g., dppf) that can better stabilize the Pd(0) species.[2]

  • Possible Cause 2: Suboptimal Reaction Conditions. The choice of ligand, base, and solvent is critical and highly interconnected.[2] An incorrect combination can halt the reaction.

    • Solution:

      • Base Screening: If using an organic base like Et₃N, try an inorganic base such as K₂CO₃ or Cs₂CO₃, which can be more effective in certain systems.[8]

      • Solvent Screening: If the reaction is sluggish in acetonitrile, switch to a higher-boiling polar aprotic solvent like DMF or NMP.

  • Possible Cause 3: Insufficient Temperature. The oxidative addition of aryl bromides to Pd(0) is often the rate-limiting step and requires sufficient thermal energy.[2]

    • Solution:

      • Gradually increase the reaction temperature in 20 °C increments (e.g., from 80 °C to 100 °C). Be aware that excessively high temperatures can also lead to catalyst decomposition.

      • Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[10]

Problem 2: Formation of Side Products
  • Symptom: TLC or GC-MS analysis shows multiple products in addition to the desired coupled product.

  • Possible Cause 1: Homocoupling. The aryl halide couples with itself to form a biaryl species. This is more common in the presence of copper co-catalysts but can occur under standard Heck conditions.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions.[11] Review the purity of reagents to eliminate potential oxidants.

  • Possible Cause 2: Product Isomerization. The Heck reaction typically yields the more thermodynamically stable trans (E) isomer.[12] However, if the cis (Z) isomer is observed, it may be due to isomerization after the product is formed.

    • Solution: Minimize reaction time and temperature once the starting material is consumed to prevent post-reaction isomerization.

Data Presentation & Experimental Protocols

Table 1: Comparison of Catalyst Systems for Heck Coupling of Aryl Bromides

(Data is synthesized from representative studies for illustrative purposes)

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5High[3]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O804High[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[3]
Pd/P(t-Bu)₃Cy₂NMeDioxane1003High[13]
(C₆H₅CN)₂PdCl₂ / PPh₃Et₃NDMF100VariableHigh
Table 2: Illustrative Effect of Base and Solvent on Heck Reaction Yields

(Data is synthesized from representative studies for illustrative purposes)[2][10]

SolventBaseTemperature (°C)Illustrative Yield (%)
DMFK₂CO₃10090
DMFEt₃N10085
WaterKOH10085
AcetonitrileEt₃N8075
TolueneK₂CO₃110Low
Detailed Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol is a general guideline and may require optimization.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Acetonitrile (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add the anhydrous, degassed acetonitrile, followed by the triethylamine and styrene.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Recrystallization of Brominated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of brominated cinnamic acids using mixed solvent systems. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common mixed solvent system for the recrystallization of brominated cinnamic acids?

A common and effective mixed solvent system for the recrystallization of brominated cinnamic acids, such as 2,3-dibromo-3-phenylpropanoic acid, is a mixture of ethanol and water.[1][2][3] Ethanol is the "good" or "soluble" solvent in which the compound is soluble when hot, while water is the "bad" or "insoluble" solvent that induces crystallization upon cooling.[2]

Q2: What are the expected melting points for the different stereoisomers of 2,3-dibromo-3-phenylpropanoic acid?

The melting point is a critical parameter for identifying the stereochemistry of the resulting product. The two pairs of enantiomers have distinct melting points:

Stereoisomer PairMelting Point (°C)
(2R,3S) and (2S,3R) - erythro202-204[3]
(2R,3R) and (2S,3S) - threo93-95[3]

A sharp melting point range close to one of these values indicates a relatively pure product of that stereoisomeric pair. A broad melting point range may suggest the presence of impurities or a mixture of diastereomers.

Q3: How can I determine the optimal ratio of my mixed solvents?

The ideal solvent ratio is typically determined empirically. The goal is to use the minimum amount of the "good" solvent (e.g., hot ethanol) to dissolve the crude product completely.[2] Then, the "bad" solvent (e.g., hot water) is added dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[2][4] A few more drops of the "good" solvent are then added to redissolve the precipitate and ensure the solution is saturated at the boiling point.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much "good" solvent was used: The solution is not saturated enough for crystals to form.[5] - Supersaturation: The solution's concentration is above the saturation point, but crystallization has not been initiated.- Boil off some of the solvent: Reheat the solution to evaporate a portion of the "good" solvent to increase the concentration of the solute.[5] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound.[5]
The product "oils out" instead of crystallizing. - The solution is saturated at a temperature above the melting point of the solute. This can be due to a high concentration of impurities lowering the melting point or if the solution is cooled too quickly.- Reheat and add more "good" solvent: Return the mixture to the heat source, and add more of the "good" solvent to decrease the saturation temperature.[5] - Ensure slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The recrystallization resulted in a very low yield. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[5] - Premature crystallization: Crystals formed during a hot filtration step. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Test the mother liquor: Evaporate a small amount of the mother liquor. If a significant amount of solid remains, try to recover more product by concentrating the solution.[5] - Ensure the filtration apparatus is hot: Preheat the funnel and filter paper to prevent cooling and premature crystallization. - Increase cooling time: Allow the solution to cool in an ice bath for at least 15-20 minutes to maximize crystal formation.
The crystals form too quickly. - The solution is highly supersaturated. Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[5]- Reheat and add a small amount of additional "good" solvent: This will slightly decrease the saturation, allowing for slower and more controlled crystal growth upon cooling.[5]

Experimental Protocols

General Protocol for Mixed Solvent Recrystallization of Brominated Cinnamic Acid (Ethanol/Water System)
  • Dissolution: Place the crude brominated cinnamic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) while heating the mixture, just enough to completely dissolve the solid.[2]

  • Saturation: While keeping the solution hot, add hot water (the "bad" solvent) dropwise until the solution begins to turn cloudy. This indicates that the solution is saturated.[2][4]

  • Clarification: Add a few more drops of hot ethanol to the cloudy mixture until it becomes clear again.[2][4] The solution is now saturated at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Crude Solid B Add Minimum Hot 'Good' Solvent A->B C Completely Dissolved B->C D Add Hot 'Bad' Solvent Dropwise C->D E Solution Becomes Cloudy D->E F Add a Few Drops of Hot 'Good' Solvent E->F G Clear Saturated Solution F->G H Slow Cooling to Room Temperature G->H I Cool in Ice Bath H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Pure Crystals K->L

Caption: General workflow for mixed solvent recrystallization.

Troubleshooting_Logic cluster_good Successful cluster_bad Issues cluster_solutions Solutions Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome Good_Crystals Pure Crystals Formed Outcome->Good_Crystals Success No_Crystals No Crystals Outcome->No_Crystals Problem Oiling_Out Oiling Out Outcome->Oiling_Out Problem Low_Yield Low Yield Outcome->Low_Yield Problem Sol_No_Crystals Boil off solvent or Induce crystallization No_Crystals->Sol_No_Crystals Sol_Oiling Reheat and add more 'good' solvent Oiling_Out->Sol_Oiling Sol_Yield Concentrate mother liquor or check filtration technique Low_Yield->Sol_Yield

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Monitoring 3-Bromocinnamic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 3-Bromocinnamic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction.[1] By analyzing small aliquots of the reaction mixture over time, you can observe the consumption of the starting material (this compound) and the formation of the product. This allows you to determine if the reaction is proceeding as expected and when it has reached completion.

Q2: How do I choose an appropriate solvent system (mobile phase) for my this compound reaction?

A2: The ideal solvent system will provide good separation between your starting material (this compound) and your product, with Retention Factor (Rf) values ideally between 0.2 and 0.8 for the compounds of interest. A common starting point for cinnamic acid derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[2] For this compound, which is a carboxylic acid, adding a small amount of a volatile acid like acetic acid (0.5-1%) to the mobile phase can help to produce sharper spots and prevent streaking.[3]

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and many of its derivatives are aromatic and contain a conjugated system, making them visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[4] This is a non-destructive method.[1] For further visualization or if the product is not UV-active, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with carbon-carbon double bonds, which will appear as yellow or brown spots on a purple background.[5] Bromocresol green is a selective stain for acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[5][6]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other. This is crucial for confirming the identity of the starting material spot in the reaction mixture lane and for ensuring that the product is indeed a new compound with a different Rf value.

Q5: My this compound is not moving from the baseline. What should I do?

A5: If your starting material remains at the origin (Rf = 0), your solvent system is likely not polar enough. You should increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For carboxylic acids that may interact strongly with the silica gel, adding a small amount of acetic acid to the eluent can also help to increase its mobility.[7]

Experimental Protocol: Monitoring an Esterification Reaction of this compound

This protocol describes the monitoring of a typical esterification reaction of this compound with an alcohol (e.g., ethanol) to form an ester.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Reaction mixture aliquots

  • Solution of this compound (starting material reference)

  • Solvent system (e.g., Hexane:Ethyl Acetate, 7:3 with 0.5% acetic acid)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and then cover it.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the this compound reference solution to the 'SM' and 'Co' lanes.

    • Take a small aliquot from your reaction mixture and spot it on the 'Rxn' and 'Co' lanes.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualize the Results:

    • Examine the plate under a UV lamp and circle any visible spots with a pencil.[1]

    • If necessary, dip the plate into a staining solution (e.g., potassium permanganate) and gently heat to visualize the spots.

  • Interpret the Results:

    • The starting material spot in the 'Rxn' lane should diminish over time.

    • A new spot, corresponding to the less polar ester product, should appear with a higher Rf value.

    • The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots The sample is too concentrated.Dilute the sample before spotting.
The compound is a carboxylic acid and is interacting strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[3][7]
The solvent system is not optimal.Experiment with different solvent systems, varying the polarity.
No Spots are Visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.Use a chemical stain for visualization (e.g., potassium permanganate, bromocresol green).[5]
The compound has evaporated from the plate.This can happen with volatile compounds; consider alternative analytical methods if this is suspected.
Spots are at the Solvent Front (High Rf) The solvent system is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the amount of hexane).
Spots are at the Baseline (Low Rf) The solvent system is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate).
Uneven Solvent Front The TLC plate was not placed vertically in the chamber.Ensure the plate is straight in the developing chamber.
The chamber was disturbed during development.Avoid moving or disturbing the chamber while the TLC is running.
Product and Starting Material Spots are Too Close The solvent system does not provide adequate separation.Try a different solvent system. You can change the ratio of your current solvents or try completely different solvents.

Visual Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Developing Chamber B Prepare TLC Plate A->B C Spot Plate (SM, Co, Rxn) B->C D Develop Plate C->D E Visualize under UV Lamp D->E F Apply Chemical Stain (if needed) E->F G Analyze Spot Migration E->G F->G Optional H Determine Reaction Progress G->H

References

Technical Support Center: Scale-Up Synthesis of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromocinnamic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The three most common methods for the large-scale synthesis of this compound are the Heck reaction, the Perkin reaction, and the Wittig reaction. Each route offers distinct advantages and disadvantages in terms of yield, cost, stereoselectivity, and operational complexity.

Q2: How can I control the E/Z isomer ratio during the synthesis of this compound?

A2: Controlling the stereochemistry to favor the desired isomer (typically the trans or E-isomer) is a critical challenge in the scale-up process.[1]

  • Heck Reaction: This reaction generally exhibits high selectivity for the trans-isomer due to the syn β-hydride elimination mechanism.[2]

  • Perkin Reaction: The Perkin reaction also typically yields the more stable trans-isomer.[3]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which are less reactive, predominantly form the (E)-alkene, while non-stabilized ylides lead to the (Z)-alkene.[4][5] For the synthesis of trans-3-Bromocinnamic acid, a stabilized ylide is preferred.

Q3: What are the major safety concerns when scaling up the synthesis of this compound?

A3: Safety is paramount in any scale-up operation. For this compound synthesis, key concerns include:

  • Handling of Reagents: Many reagents used, such as acetic anhydride (corrosive), strong bases (caustic), and organic solvents (flammable and volatile), require appropriate personal protective equipment (PPE) and handling procedures.

  • Exothermic Reactions: The reactions, particularly the work-up of the Perkin reaction, can be exothermic. Adequate cooling and controlled addition of reagents are crucial to prevent thermal runaways.

  • Pressure Build-up: Reactions conducted in sealed vessels at elevated temperatures can lead to pressure build-up. Appropriate pressure relief systems and vessel ratings are necessary.

  • Waste Disposal: The disposal of byproducts and spent reagents must comply with environmental regulations.

Q4: How can I purify crude this compound on a large scale?

A4: Large-scale purification typically involves recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.[6] Common solvent systems include ethanol/water mixtures. For separating E/Z isomers that are difficult to resolve by recrystallization, preparative chromatography may be necessary, although this can be costly at an industrial scale.[7][8]

Troubleshooting Guides

Heck Reaction
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield 1. Catalyst deactivation (palladium black formation).[9] 2. Incomplete reaction. 3. Suboptimal reaction temperature.1. Use a more stable palladium pre-catalyst or ligands. Ensure inert atmosphere to prevent oxidation.[10] 2. Increase reaction time and monitor by HPLC. 3. Optimize temperature; too high can lead to degradation, too low to slow conversion.
Palladium Leaching into Product 1. Inefficient catalyst recovery. 2. Dissolution of palladium species during the reaction.[11]1. Use a supported catalyst (e.g., Pd on activated carbon) for easier filtration.[10] 2. Optimize reaction conditions (solvent, base) to minimize leaching.[12] Consider post-reaction treatment with a scavenger resin.
Poor E/Z Selectivity 1. Isomerization of the product under reaction conditions. 2. Non-optimal ligand choice.1. Minimize reaction time and temperature after product formation. 2. Screen different phosphine ligands to enhance stereoselectivity.[13]
Perkin Reaction
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield 1. Incomplete reaction due to insufficient heating or time.[9] 2. Hydrolysis of acetic anhydride by moisture. 3. Impure 3-bromobenzaldehyde.1. Ensure the reaction reaches the required temperature (typically 180°C) and maintain for a sufficient duration.[1] 2. Use anhydrous reagents and dry glassware. 3. Use freshly distilled or purified 3-bromobenzaldehyde.
Formation of Dark, Resinous Byproducts 1. Self-condensation of 3-bromobenzaldehyde. 2. Side reactions at high temperatures.1. Ensure a slight excess of acetic anhydride. 2. Maintain strict temperature control. Consider a purification step involving activated charcoal treatment.
Difficult Work-up and Isolation 1. Product "oiling out" instead of crystallizing.[9] 2. Incomplete hydrolysis of the intermediate anhydride.1. Ensure complete removal of unreacted aldehyde. Use an appropriate solvent system for recrystallization and allow for slow cooling.[9] 2. Ensure sufficient water and heating during the work-up to fully hydrolyze the intermediate.[9]
Wittig Reaction
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield 1. Incomplete formation of the ylide. 2. Low reactivity of a stabilized ylide. 3. Steric hindrance.1. Use a sufficiently strong and anhydrous base for deprotonation. 2. Increase reaction temperature and time. 3. This is less of a concern with aldehydes but can be a factor.
Formation of Triphenylphosphine Oxide Byproduct is Difficult to Remove 1. Inherent to the Wittig reaction.1. Optimize the work-up procedure. Triphenylphosphine oxide can sometimes be removed by precipitation or chromatography.
Poor E/Z Selectivity 1. Use of a non-stabilized or semi-stabilized ylide when the E-isomer is desired.[5]1. For the synthesis of trans-3-Bromocinnamic acid, use a stabilized ylide (e.g., a phosphorane with an electron-withdrawing group).
Challenges with Two-Phase Systems 1. Inefficient mass transfer between aqueous and organic phases in phase-transfer catalysis (PTC).[14]1. Optimize stirring speed and the choice of phase-transfer catalyst to improve interfacial contact.[11]

Quantitative Data Summary

The following table provides a general comparison of the different synthesis routes for this compound on a scale-up level. Please note that specific yields and costs can vary significantly based on the optimization of reaction conditions and the scale of production.

Parameter Heck Reaction Perkin Reaction Wittig Reaction
Starting Materials 3-Bromobenzaldehyde, Acrylic Acid, Palladium Catalyst, Base3-Bromobenzaldehyde, Acetic Anhydride, Sodium Acetate3-Bromobenzaldehyde, Phosphonium Salt, Base
Typical Yields Good to ExcellentModerate to GoodGood to Excellent
Stereoselectivity (for E-isomer) HighHighControllable (High with stabilized ylide)
Key Scale-up Challenges Catalyst cost, deactivation, and leaching; purification from catalyst residues.High reaction temperatures; formation of resinous byproducts; difficult work-up.Stoichiometric amounts of phosphonium salt leading to triphenylphosphine oxide waste; cost of ylide precursor.
Relative Cost High (due to catalyst)LowModerate to High

Experimental Protocols

Protocol 1: Scale-Up Synthesis of trans-3-Bromocinnamic Acid via Heck Reaction

This protocol is a general guideline and requires optimization for specific equipment and scale.

Materials:

  • 3-Bromobenzaldehyde

  • Acrylic Acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a suitably sized, inerted reactor, charge 3-bromobenzaldehyde (1.0 eq), acrylic acid (1.2 eq), and toluene.

  • Begin vigorous stirring and heat the mixture to 80-90°C.

  • In a separate vessel, prepare a solution of Pd(OAc)₂ (0.01-0.05 mol%) and triethylamine (1.5 eq) in toluene.

  • Slowly add the catalyst solution to the reactor over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue to heat the reaction mixture at 90-100°C for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated triethylamine hydrobromide.

  • The filtrate is then washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess triethylamine.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Scale-Up Synthesis of trans-3-Bromocinnamic Acid via Perkin Reaction

Materials:

  • 3-Bromobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • Charge 3-bromobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq) into a reactor equipped with a high-torque mechanical stirrer and a reflux condenser.[9]

  • Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 5-8 hours.[9]

  • Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Allow the reaction mixture to cool slightly and then carefully pour it into a large volume of water with vigorous stirring.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to hydrolyze any remaining acetic anhydride and to dissolve the cinnamic acid as its sodium salt.

  • Filter the solution to remove any resinous byproducts.

  • Cool the filtrate and slowly acidify with concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry.

  • Further purify by recrystallization.

Protocol 3: Scale-Up Synthesis of trans-3-Bromocinnamic Acid via Wittig Reaction (using a stabilized ylide)

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • 3-Bromobenzaldehyde

  • Toluene

  • Aqueous Sodium Hydroxide

Procedure:

  • To a reactor, charge (carbethoxymethylene)triphenylphosphorane (1.1 eq) and 3-bromobenzaldehyde (1.0 eq) in toluene.

  • Heat the mixture to reflux (around 110°C) and stir for 4-8 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting ethyl 3-bromocinnamate is then hydrolyzed by adding an aqueous solution of sodium hydroxide and heating the mixture to reflux for 2-4 hours.

  • After hydrolysis, cool the mixture and separate the aqueous layer.

  • Wash the aqueous layer with an organic solvent (e.g., toluene or MTBE) to remove triphenylphosphine oxide.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize if necessary.

Visualizations

Heck_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 3-Bromobenzaldehyde, Acrylic Acid, Toluene B Heat to 80-90°C A->B D Slowly Add Catalyst B->D C Prepare Catalyst Solution: Pd(OAc)₂, Et₃N, Toluene C->D E Heat at 90-100°C (4-6 hours) D->E F Cool to RT E->F G Filter F->G H Acid Wash G->H I Brine Wash & Dry H->I J Solvent Removal I->J K Recrystallization J->K L Pure this compound K->L

Caption: Experimental workflow for the Heck reaction synthesis.

Perkin_Reaction_Troubleshooting Start Low Yield in Perkin Reaction Cause1 Incomplete Reaction Start->Cause1 Cause2 Reagent Issues Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1a Increase Temperature/Time Cause1->Solution1a Solution2a Use Anhydrous Reagents Cause2->Solution2a Solution2b Purify Aldehyde Cause2->Solution2b Solution3a Strict Temperature Control Cause3->Solution3a Solution3b Activated Charcoal Treatment Cause3->Solution3b

Caption: Troubleshooting logic for low yield in the Perkin reaction.

Isomer_Control_Logic Start Desired Isomer of this compound? E_Isomer E (trans)-Isomer Start->E_Isomer E (trans) Z_Isomer Z (cis)-Isomer Start->Z_Isomer Z (cis) Heck Heck Reaction E_Isomer->Heck Perkin Perkin Reaction E_Isomer->Perkin Wittig_E Wittig Reaction (Stabilized Ylide) E_Isomer->Wittig_E Wittig_Z Wittig Reaction (Non-stabilized Ylide) Z_Isomer->Wittig_Z Debrominative_Decarboxylation Debrominative Decarboxylation of Dibromoaryl Propanoic Acids Z_Isomer->Debrominative_Decarboxylation

Caption: Logical relationship for selecting a synthesis route based on desired isomer.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromocinnamic and 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Bromocinnamic acid and 4-Bromocinnamic acid. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines their chemical properties, theoretical reactivity based on electronic effects, and standardized experimental protocols for comparative analysis.

Introduction to 3-Bromocinnamic and 4-Bromocinnamic Acid

This compound and 4-Bromocinnamic acid are constitutional isomers of a brominated derivative of cinnamic acid. The position of the bromine atom on the phenyl ring—meta in the 3-isomer and para in the 4-isomer—significantly influences the electronic properties of the molecule. This, in turn, dictates their reactivity in various chemical transformations, including reactions at the carboxylic acid group, the alkene double bond, and the aromatic ring.

Physicochemical and Electronic Properties

The position of the electron-withdrawing bromine atom alters the electron density distribution across the molecule, affecting properties such as acidity (pKa) and susceptibility to electrophilic or nucleophilic attack. The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, which increases the acidity of a benzoic acid derivative.

PropertyThis compound4-Bromocinnamic AcidReference
CAS Number 32862-97-81200-07-3[1][2]
Molecular Formula C₉H₇BrO₂C₉H₇BrO₂[1][2]
Molecular Weight 227.05 g/mol 227.05 g/mol [1][2]
Melting Point 177-179 °C262-264 °C[3]
Predicted pKa 4.27 ± 0.10Not available[4]
Hammett Constant (σ) σ_meta_ = +0.39σ_para_ = +0.23[5]

Analysis of Electronic Effects:

The Hammett constant for a meta-bromo substituent (+0.39) is more positive than that for a para-bromo substituent (+0.23)[5]. This indicates that the bromine atom in the meta position has a stronger electron-withdrawing inductive effect on the carboxylic acid group compared to the para position. In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the bromine's lone pairs.

Consequently, This compound is predicted to be a stronger acid than 4-Bromocinnamic acid . This difference in acidity will influence the reactivity of the carboxylate group in reactions such as esterification.

Regarding the reactivity of the alkene double bond, the electron-withdrawing nature of the bromophenyl group deactivates the double bond towards electrophilic attack compared to unsubstituted cinnamic acid. The stronger deactivating effect of the 3-bromo substituent is expected to make the double bond in This compound less reactive towards electrophiles than that in 4-Bromocinnamic acid .

Experimental Protocols for Reactivity Comparison

To experimentally validate the theoretical differences in reactivity, the following standardized protocols can be employed.

Comparative Esterification via Fischer Esterification

This experiment will compare the rate of esterification of the two isomers under acidic conditions.

Materials:

  • This compound

  • 4-Bromocinnamic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In two separate round-bottom flasks, place 1.0 mmol of this compound and 1.0 mmol of 4-Bromocinnamic acid.

  • To each flask, add 10 mL of methanol and 0.2 mL of concentrated sulfuric acid.

  • Heat both reaction mixtures to reflux under constant stirring.

  • Monitor the progress of the reactions at regular time intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC.

  • Once the reactions are complete (as indicated by the disappearance of the starting material on TLC), cool the flasks to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in 20 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

  • Determine the yield of the purified ester for each isomer.

Data Analysis: The reaction rates can be compared by observing the time required for the complete consumption of the starting material. A higher yield of ester obtained in a shorter time for one isomer would indicate its greater reactivity under these conditions.

Comparative Electrophilic Bromination of the Alkene Double Bond

This protocol compares the reactivity of the double bond of the two isomers towards electrophilic addition of bromine.

Materials:

  • This compound

  • 4-Bromocinnamic acid

  • Bromine (Br₂) solution in acetic acid (e.g., 1.0 M)

  • Glacial acetic acid

  • Cyclohexene

  • Standard laboratory glassware

Procedure: [6]

  • In two separate Erlenmeyer flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-Bromocinnamic acid in 10 mL of glacial acetic acid.

  • To each flask, add the 1.0 M bromine solution dropwise with constant stirring at room temperature.

  • Observe the rate of disappearance of the bromine color. The reaction is complete when the reddish-brown color of bromine persists.

  • Record the volume of bromine solution required and the time taken for the reaction to complete for each isomer.

  • If excess bromine is added, quench it by adding a few drops of cyclohexene until the color disappears.

  • Cool the reaction mixtures in an ice bath to precipitate the dibrominated product.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Determine the yield of the 2,3-dibromo-3-(bromophenyl)propanoic acid for each isomer.

Data Analysis: The isomer that reacts faster (i.e., decolorizes the bromine solution more quickly and requires less time for the reaction to complete) is the more reactive one towards electrophilic addition.

Comparative Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation reaction. This protocol can be used to compare the reactivity of the C-Br bond in the two isomers.

Materials:

  • This compound

  • 4-Bromocinnamic acid

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl, 1 M)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In two separate reaction vials, combine 1.0 mmol of the respective bromocinnamic acid, 1.5 mmol of acrylic acid, 0.02 mmol of palladium(II) acetate, and 2.0 mmol of triethylamine in 5 mL of acetonitrile.

  • Seal the vials and heat the mixtures at 80 °C with stirring.

  • Monitor the progress of the reactions by TLC.

  • After the reaction is complete, cool the mixtures to room temperature.

  • Acidify the reaction mixtures with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Determine the yield of the coupled product for each isomer.

Data Analysis: A higher yield of the coupled product for one isomer suggests its greater reactivity in the Heck coupling reaction, which is influenced by the electronic environment of the C-Br bond.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of electrophilic bromination and a general experimental workflow for product purification.

Electrophilic_Bromination cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene (C=C) Bromonium_Ion Cyclic Bromonium Ion Alkene->Bromonium_Ion π electrons attack Br Br2 Br-Br Br2->Bromonium_Ion Br_minus Br⁻ Br2->Br_minus Heterolytic cleavage Bromonium_Ion2 Cyclic Bromonium Ion Dibromo_Product vic-Dibromide Bromonium_Ion2->Dibromo_Product Br_minus2 Br⁻ Br_minus2->Bromonium_Ion2 Backside attack

Caption: Mechanism of Electrophilic Addition of Bromine to an Alkene.

Purification_Workflow Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with cold solvent Filter->Wash Dry Dry the crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

References

A Comparative Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in chemical synthesis and analysis. The spatial arrangement of substituents around a double bond in cis and trans isomers leads to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. This guide provides an objective comparison of the spectroscopic differentiation of cis- and trans-bromocinnamic acid, supported by experimental data and detailed methodologies.

Key Spectroscopic Differentiators

The primary spectroscopic techniques for distinguishing between cis and trans isomers of bromocinnamic acid are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While Mass Spectrometry (MS) is invaluable for determining molecular weight and fragmentation patterns, it is generally less effective in differentiating between these geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive method for distinguishing between cis and trans isomers of bromocinnamic acid. The key parameter is the coupling constant (J) between the two vinylic protons on the carbon-carbon double bond.

  • trans Isomers: Exhibit a larger coupling constant, typically in the range of 12-18 Hz, due to the anti-periplanar relationship of the vinylic protons.

  • cis Isomers: Show a smaller coupling constant, generally between 6-12 Hz, arising from the syn-periplanar orientation of the vinylic protons.[1][2]

¹³C NMR spectroscopy can also be used for differentiation, as the chemical shifts of the vinylic carbons and the carbon of the carboxylic acid group can differ between the two isomers.

Infrared (IR) Spectroscopy

The most reliable diagnostic peaks in the IR spectrum for differentiating between cis and trans isomers are the C-H out-of-plane bending vibrations.

  • trans Isomers: Display a strong and characteristic absorption band in the region of 960-990 cm⁻¹.

  • cis Isomers: Exhibit a C-H out-of-plane bending vibration at a lower frequency, typically around 700 cm⁻¹.[3]

Other key vibrational frequencies, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene, will be present in both isomers but may show slight shifts in frequency and differences in band shape due to variations in molecular symmetry and crystal packing.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated system.

  • trans Isomers: Generally absorb at a longer wavelength (higher λmax) and have a higher molar absorptivity (ε) compared to their cis counterparts. This is attributed to the more planar conformation of the trans isomer, which allows for more effective π-orbital overlap and a more extended conjugated system.[6][7]

  • cis Isomers: Steric hindrance between the phenyl ring and the carboxylic acid group can force the molecule to be non-planar, reducing the extent of conjugation. This results in a shift to a shorter wavelength (lower λmax) and a decrease in molar absorptivity.[6][8][9] For instance, trans-cinnamic acid has a maximum absorbance at 270 nm, while cis-cinnamic acid's is at 262 nm.[8]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the differentiation of cis and trans isomers of bromocinnamic acid, with cinnamic acid data provided for reference.

Table 1: ¹H NMR Spectroscopic Data

CompoundVinylic Proton Chemical Shifts (ppm)Vinylic Coupling Constant (J, Hz)Solvent
trans-4-Bromocinnamic acid7.62 (d), vinyl H15.6DMSO-d6
cis-Cinnamic acid (reference)6.51, 7.61 (d)~12.7H₂O
trans-Cinnamic acid (reference)6.47 (d), 7.8 (d)~15-18CDCl₃

Data for specific cis-bromocinnamic acid isomers is limited in the literature, but the coupling constant is expected to be in the typical range for cis-alkenes (6-12 Hz).

Table 2: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Functional Grouptrans Isomercis IsomerGeneral Expected Range (cm⁻¹)
O-H stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)2500-3300
C=O stretch (Carbonyl)~1680~16801680-1710
C=C stretch (Alkene)~1630~16301620-1680
C-H out-of-plane bend~980~700trans: 960-990, cis: ~700

Table 3: UV-Visible Spectroscopic Data

Isomerλmax (nm)Molar Absorptivity (ε)
trans-Cinnamic acid (reference)270Higher
cis-Cinnamic acid (reference)262Lower

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed.

¹H NMR Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the vinylic protons.

Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Dissolve 5-10 mg of the bromocinnamic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum to determine the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

  • The key differentiating feature will be the coupling constant between the two vinylic protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify characteristic vibrational frequencies, particularly the C-H out-of-plane bending modes.

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Thoroughly grind 1-2 mg of the bromocinnamic acid isomer with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[3]

  • Place the KBr disc in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analyze the spectrum for the key absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Instrumentation: Standard UV-Vis spectrophotometer.

Procedure:

  • Prepare dilute solutions (e.g., 0.01 mM) of both cis- and trans-bromocinnamic acid in a UV-transparent solvent (e.g., methanol, ethanol).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Record the absorbance spectrum for each isomer over a wavelength range of approximately 200-400 nm.

  • Identify the λmax for each sample. The trans isomer is expected to have a higher λmax than the cis isomer.

Visualizing the Workflow and Logic

Spectroscopic_Differentiation cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Cis/Trans Bromocinnamic Acid NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis J_coupling Coupling Constant (J) NMR->J_coupling Out_of_plane_bend C-H Out-of-Plane Bend IR->Out_of_plane_bend Lambda_max λmax UV_Vis->Lambda_max Cis Cis Isomer J_coupling->Cis J ≈ 6-12 Hz Trans Trans Isomer J_coupling->Trans J ≈ 12-18 Hz Out_of_plane_bend->Cis ~700 cm⁻¹ Out_of_plane_bend->Trans ~980 cm⁻¹ Lambda_max->Cis Shorter λmax Lambda_max->Trans Longer λmax

Caption: Experimental workflow for the spectroscopic differentiation of cis and trans isomers.

Logical_Relationship cluster_property Molecular Property cluster_spectroscopic Spectroscopic Parameter cluster_observable Observable Effect Geometry Molecular Geometry Dihedral_Angle Vinylic Proton Dihedral Angle Geometry->Dihedral_Angle influences Symmetry Molecular Symmetry Geometry->Symmetry determines Conjugation Planarity & Conjugation Geometry->Conjugation affects J_Value ¹H NMR Coupling Constant (J) Dihedral_Angle->J_Value correlates with IR_Active_Bends IR Active C-H Bending Modes Symmetry->IR_Active_Bends governs Electronic_Transitions UV-Vis Electronic Transitions (λmax) Conjugation->Electronic_Transitions impacts

References

Comparative Antimicrobial Activity of 3-Bromocinnamic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 3-bromocinnamic acid derivatives against various pathogens. The information presented is supported by available experimental data and established methodologies in the field.

Cinnamic acid, a naturally occurring compound, and its derivatives have long been recognized for their broad-spectrum biological activities.[1] Among the various modifications to the cinnamic acid structure, halogenation, particularly bromination, has been identified as a key strategy for enhancing antimicrobial potency.[2] Specifically, the introduction of a bromine atom at the third position of the phenyl ring (this compound) and its subsequent derivatization into esters and amides have shown promise in the development of novel antimicrobial agents. This guide summarizes the available data on the antimicrobial activity of these compounds, details the experimental protocols used for their evaluation, and explores their mechanism of action.

Performance Comparison of this compound Derivatives

While extensive quantitative data for a broad range of this compound derivatives is still emerging in publicly accessible literature, the available information indicates a significant enhancement of antimicrobial activity upon bromination. Studies have shown that bromination of the double bond in cinnamic acid derivatives leads to a notable increase in their antibacterial and antifungal effects.[2] The derivatives are reported to be particularly effective against fungi and moderately active against Gram-positive bacteria.[2]

To provide a comparative perspective, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for cinnamic acid and some of its non-brominated derivatives, which serve as a baseline for the expected potency of their brominated counterparts.

Table 1: Antimicrobial Activity of Cinnamic Acid and Its Ester Derivatives

CompoundStaphylococcus aureus (ATCC 35903) MIC (µM)Staphylococcus epidermidis (ATCC 12228) MIC (µM)Pseudomonas aeruginosa (ATCC 25853) MIC (µM)Candida albicans (ATCC 76485) MIC (µM)Aspergillus flavus (LM-171) MIC (µM)
Cinnamic Acid>1578.16>1578.16>1578.16>1578.16>1578.16
Methyl Cinnamate1578.161578.161578.16789.191578.16
Ethyl Cinnamate1452.721452.721452.72726.361452.72
Butyl Cinnamate626.62626.62626.62626.62626.62
Decyl Cinnamate550.96550.96550.96>550.96>550.96
Benzyl Cinnamate537.81537.811075.63>1075.63>1075.63
Data sourced from de Oliveira, J. P., et al. (2023).[3]

Table 2: Antimicrobial Activity of Other Cinnamic Acid Derivatives

CompoundOrganismMIC Range (µg/mL)
Cinnamic Acid Derivatives (General)Staphylococcus epidermidis256 - 4096[4]
Cinnamic Acid Amides (General)Staphylococcus aureus, Escherichia coli, MRSA500
DM2 (Caffeic acid derivative)Staphylococcus aureus16 - 64[5]
4-Chlorocinnamic acidE. coli, B. subtilis708 µM[6]

Mechanism of Action

The primary antimicrobial mechanism of cinnamic acid and its derivatives is believed to be the disruption of microbial cell membranes.[7][8] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to several detrimental effects:

  • Increased Membrane Permeability: The insertion of the molecules into the membrane disrupts its integrity, creating pores or channels.[8]

  • Leakage of Intracellular Components: This loss of integrity results in the leakage of essential cellular contents, such as ions, ATP, and nucleic acids.

  • Disruption of Cellular Processes: The compromised membrane integrity and leakage of vital components ultimately lead to the inhibition of essential cellular processes and cell death.

The presence of a halogen atom, such as bromine, is thought to enhance the lipophilicity of the cinnamic acid derivatives, thereby facilitating their interaction with and penetration of the microbial cell membrane, leading to increased antimicrobial efficacy.

cluster_mechanism Antimicrobial Mechanism of this compound Derivatives Compound 3-Bromocinnamic Acid Derivative Membrane Microbial Cell Membrane Compound->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of antimicrobial action.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives typically involves the following standard laboratory methods:

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth within the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

cluster_workflow Broth Microdilution Workflow A Prepare Inoculum C Inoculate Microplate A->C B Serial Dilution of Test Compound B->C D Incubate C->D E Determine MIC D->E cluster_workflow_agar Agar Well Diffusion Workflow A Inoculate Agar Plate B Create Wells A->B C Add Test Compound and Controls B->C D Incubate C->D E Measure Zone of Inhibition D->E

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a promising class of molecules with diverse biological activities, including significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxicity of substituted cinnamic acids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

The cytotoxic potential of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[1] In general, the introduction of specific functional groups can significantly enhance their ability to inhibit cancer cell growth compared to the parent unsubstituted cinnamic acid.

Structure-Activity Relationship: How Substituents Dictate Cytotoxicity

The structure-activity relationship (SAR) of cinnamic acid derivatives reveals critical insights into their anticancer activity. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring is a key determinant of their cytotoxic efficacy.[2] Studies have consistently shown that the number and placement of these groups can dramatically alter the biological activity of the molecule.[2]

For instance, electron-withdrawing groups, such as a cyano group, on the aromatic ring have been demonstrated to increase the cytotoxic and selective effects on malignant cell lines.[1][3][4] Conversely, the replacement of a hydroxyl group with a methoxy group has been observed to reduce cytotoxic activity, highlighting the crucial role of the hydroxyl moiety.[5]

Comparative Cytotoxicity: A Data-Driven Overview

To illustrate the impact of substitution on cytotoxicity, the following table summarizes the 50% inhibitory concentration (IC50) values of various substituted cinnamic acid derivatives against different human cancer cell lines. A lower IC50 value indicates higher cytotoxicity.

Compound/DerivativeSubstituent(s)Cell LineIC50 (µM)
Cinnamic acidUnsubstitutedHT-144 (Melanoma)2400[6]
A549 (Lung)~160 (t-CA), ~180 (c-CA)[7]
Cinnamic acid phenethyl ester[2]Two hydroxyl groups at R1 and R2OSCC (Oral Squamous Cell Carcinoma)8.5[5][8]
Cinnamic acid phenethyl ester[3]Two hydroxyl groups at R1 and R2OSCC23.5[5][8]
Cinnamic acid phenethyl ester[6]Two hydroxyl groups at R1 and R2OSCC25.1[5][8]
Compound 5a3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylaminoHCT-116 (Colon)1.89[9][10]
Compound 5a3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylaminoHepG2 (Liver)4.05[10]
Compound 5b-MCF-7 (Breast)8.48[10]
Compound 5Cyano group on the aromatic ring of the alcohol/amine partVarious malignant cell lines42 - 166[3][4][11]
Compound 5Methyl-substituted amideA-549 (Lung)10.36[12]
Harmicine and cinnamic acid hybrid (36f)-HepG2 (Liver)0.74[13][14]
Harmicine and cinnamic acid hybrid (36e)-HepG2 (Liver)2.19[13][14]
Harmicine and cinnamic acid hybrid (36d)-HepG2 (Liver)3.11[13][14]
Compound 44o-HeLa (Cervical)1.35[14]

Experimental Protocols

The evaluation of the cytotoxic effects of substituted cinnamic acids typically involves standardized in vitro assays. The most commonly employed method is the MTT assay.[1][3][4]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted cinnamic acid derivatives for a specific duration, typically 48 or 72 hours.[11] A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the cytotoxicity of substituted cinnamic acid derivatives.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assay (MTT) cluster_3 Data Analysis A Synthesize/Procure Substituted Cinnamic Acid Derivatives B Prepare Stock Solutions A->B E Treat Cells with Compounds B->E C Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Values I->J K Compare Cytotoxicity J->K

Caption: Experimental workflow for cytotoxicity comparison of cinnamic acid derivatives.

Signaling Pathways of Cinnamic Acid-Induced Cytotoxicity

Substituted cinnamic acids often exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] This process is mediated through complex signaling cascades. One of the key mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process.[1]

Ferulic acid, a methoxy and hydroxy-substituted cinnamic acid, has been shown to trigger apoptosis by modulating the expression of key apoptotic proteins such as procaspase-3, -8, and -9, as well as members of the Bcl-2 family (Bcl-2 and Bax).[1] Unsubstituted cinnamic acid can also induce apoptosis in breast cancer cells through a pathway involving TNFA-TNFR1, leading to the cleavage of caspase-8 and caspase-3.[1]

The following diagram illustrates a simplified overview of the signaling pathways involved in cinnamic acid-induced apoptosis.

G cluster_0 Apoptosis Induction cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Phase A Substituted Cinnamic Acid B TNFA-TNFR1 Interaction A->B D Mitochondrial Disruption A->D C Caspase-8 Activation B->C G Caspase-3 Activation C->G E Bcl-2 Family Regulation (Bax/Bcl-2 ratio) D->E F Caspase-9 Activation E->F F->G H Apoptosis G->H

Caption: Simplified signaling pathways of cinnamic acid-induced apoptosis.

References

The Efficacy of 3-Bromocinnamic Acid as a Precursor in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the efficacy of 3-Bromocinnamic acid as a precursor in drug synthesis against a relevant alternative, 3-(trifluoromethyl)cinnamic acid. The comparison is supported by experimental data on synthesis yields and provides detailed methodologies for key experiments. Furthermore, this guide visualizes the distinct signaling pathways of drugs derived from these precursors.

Comparative Analysis of Precursor Synthesis

The synthesis of cinnamic acid derivatives is a cornerstone of many drug development pipelines. The choice of precursor can significantly impact the overall efficiency, yield, and purity of the final API. Here, we compare the synthesis of this compound with that of 3-(trifluoromethyl)cinnamic acid, a precursor for the calcimimetic drug Cinacalcet.

PrecursorSynthesis MethodStarting MaterialsCatalyst/ReagentsTypical YieldPurityReference
This compound Knoevenagel Condensation3-Bromobenzaldehyde, Malonic acidPiperidine, Pyridine91-98% (for similar reactions)High (recrystallization)[1]
Heck Reaction3-Bromoiodobenzene, Acrylic acidPalladium(II) acetate, Triethylamine35.74%>95% (after purification)[2]
3-(trifluoromethyl)cinnamic acid Knoevenagel Condensation3-(Trifluoromethyl)benzaldehyde, Malonic acidPiperidine, Pyridine80-96%High (recrystallization)[3][4]

Key Observations:

  • The Knoevenagel condensation generally offers higher yields for both precursors compared to the Heck reaction for this compound.

  • The choice of starting materials, particularly the substituted benzaldehyde, is the primary determinant of the final cinnamic acid derivative.

Drug Synthesis: Cinromide vs. Cinacalcet

To illustrate the application of these precursors, we examine the synthesis of two distinct drugs: Cinromide, an anticonvulsant derived from this compound, and Cinacalcet, a calcimimetic agent synthesized from a 3-(trifluoromethyl)cinnamic acid derivative.

DrugPrecursorSynthesis StepReagentsOverall YieldPurityReference
Cinromide This compoundAmidationThionyl chloride, EthylamineNot explicitly foundNot explicitly foundInferred from structure
Cinacalcet 3-(trifluoromethyl)cinnamic acid derivativeMulti-step synthesis including reduction and reductive aminationVarious54.4%99.98%[5]

Note: While a direct, detailed experimental protocol with yield and purity for the synthesis of Cinromide from this compound was not found in the searched literature, the synthesis would logically proceed through an amidation reaction to form the corresponding N-ethylcinnamamide.

Experimental Protocols

Synthesis of 3-(trifluoromethyl)cinnamic acid via Knoevenagel Condensation

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Malonic acid

  • Anhydrous pyridine

  • Piperidine

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml), and piperidine (2 ml) is heated under reflux for 4 hours.[3]

  • The reaction mixture is then poured onto fresh ice (300 g) and concentrated hydrochloric acid (78 ml) is added.[3]

  • The resulting solid product is collected by filtration, dried, and recrystallized from a 1:1 mixture of industrial methylated spirit (IMS) and water.[3]

  • This procedure typically yields 30 g (96%) of 3-(trifluoromethyl)cinnamic acid as off-white needles.[3]

Signaling Pathways of Derived Drugs

The distinct functionalities of the precursor molecules lead to drugs with vastly different mechanisms of action.

Cinromide: An Anticonvulsant Targeting B⁰AT1

Cinromide has been identified as an inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), with an IC₅₀ of 0.5 μM.[3][6] B⁰AT1 is responsible for the transport of neutral amino acids across the cell membrane. By inhibiting this transporter, Cinromide likely disrupts amino acid homeostasis in neuronal cells, contributing to its anticonvulsant effects by depressing excitatory transmission.[7]

Cinromide_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron Cinromide Cinromide B0AT1 B⁰AT1 (SLC6A19) Transporter Cinromide->B0AT1 Inhibits AA_uptake Neutral Amino Acid Uptake B0AT1->AA_uptake Mediates Excitatory_NT Reduced Excitatory Neurotransmitter Synthesis/Release AA_uptake->Excitatory_NT Leads to Reduced_Transmission Reduced Excitatory Signal Postsynaptic_Response Decreased Neuronal Excitability Reduced_Transmission->Postsynaptic_Response Results in

Caption: Cinromide inhibits the B⁰AT1 transporter, reducing excitatory neurotransmission.

Cinacalcet: A Calcimimetic Modulating the Calcium-Sensing Receptor

Cinacalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. By increasing the sensitivity of the CaSR to extracellular calcium, Cinacalcet enhances the activation of the Gαq/11 signaling pathway. This leads to the downstream activation of phospholipase C (PLC), which in turn increases intracellular inositol triphosphate (IP3) and diacylglycerol (DAG) levels. The ultimate effect is a decrease in the secretion of parathyroid hormone (PTH).

Cinacalcet_Signaling_Pathway cluster_parathyroid_cell Parathyroid Cell Cinacalcet Cinacalcet CaSR Calcium-Sensing Receptor (CaSR) Cinacalcet->CaSR Allosterically Modulates G_protein Gαq/11 CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to PTH_Secretion ↓ Parathyroid Hormone (PTH) Secretion IP3_DAG->PTH_Secretion Leads to

Caption: Cinacalcet enhances CaSR signaling, leading to reduced PTH secretion.

Conclusion

Both this compound and 3-(trifluoromethyl)cinnamic acid are valuable precursors in drug synthesis, leading to APIs with distinct therapeutic applications. The choice between these and other substituted cinnamic acids will depend on the target molecule, desired pharmacological activity, and the efficiency of the synthetic route. While the Knoevenagel condensation appears to be a high-yielding method for producing substituted cinnamic acids, the overall efficacy must be evaluated in the context of the entire drug synthesis pathway, including the final yield, purity, and biological activity of the API. The contrasting mechanisms of action of Cinromide and Cinacalcet highlight the versatility of the cinnamic acid scaffold in medicinal chemistry.

References

A Comparative Analysis of Heck and Suzuki Reactions for 3-Bromocinnamic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of 3-bromocinnamic acid is a critical step in the synthesis of a wide array of pharmacologically active molecules and functional materials. The carbon-carbon bond forming reactions, particularly the palladium-catalyzed Heck and Suzuki cross-coupling reactions, stand out as powerful tools for this purpose. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction to Heck and Suzuki Reactions

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] The Suzuki reaction, developed by Akira Suzuki, facilitates the cross-coupling of an organoboron compound (typically a boronic acid) with an organohalide using a palladium catalyst and a base.[3][4] Both reactions are Nobel Prize-winning discoveries that have revolutionized organic synthesis.[1]

The key distinction between the two for the derivatization of this compound lies in the coupling partner. The Heck reaction would utilize an alkene to add a substituent to the vinyl bromide of the cinnamic acid backbone, while the Suzuki reaction would employ a boronic acid to achieve a similar outcome.[3][5]

Experimental Workflow Overview

The general experimental workflow for both the Heck and Suzuki reactions for the derivatization of this compound follows a similar sequence of steps, as illustrated below. The primary difference lies in the nature of the coupling partner used.

G cluster_heck Heck Reaction cluster_suzuki Suzuki Reaction Heck_Reactants This compound + Alkene Heck_Reaction Pd Catalyst + Base + Solvent Heat Heck_Reactants->Heck_Reaction Heck_Workup Work-up & Purification Heck_Reaction->Heck_Workup Heck_Product Derivatized Cinnamic Acid Heck_Workup->Heck_Product Analysis Characterization (NMR, MS, etc.) Heck_Product->Analysis Suzuki_Reactants This compound + Boronic Acid Suzuki_Reaction Pd Catalyst + Base + Solvent Heat Suzuki_Reactants->Suzuki_Reaction Suzuki_Workup Work-up & Purification Suzuki_Reaction->Suzuki_Workup Suzuki_Product Derivatized Cinnamic Acid Suzuki_Workup->Suzuki_Product Suzuki_Product->Analysis

Caption: General experimental workflow for Heck and Suzuki derivatization.

Comparative Data Presentation

The following tables summarize typical reaction conditions and performance metrics for the Heck and Suzuki reactions based on literature precedents for similar substrates. Direct comparative data for this compound is limited; therefore, data from analogous systems are presented to provide a comparative perspective.

Table 1: Heck Reaction Parameters for Aryl/Vinyl Bromides

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
StyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O804>95[6]
n-Butyl acrylatePd(OAc)₂ (0.1)P(o-tol)₃ (0.2)Et₃NDMF100298[7]
Acrylic AcidPd(OAc)₂ (1.6)NoneEt₃NAcetonitrile80-90135.7[8]

Table 2: Suzuki Reaction Parameters for Aryl/Vinyl Bromides

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
Phenylboronic acidPdCl₂(dppf) (3)dppfK₂CO₃Toluene/H₂O90-10012-24High[9]
Arylboronic acids[PdCl₂(NH₂CH₂COOH)₂] (0.1)NoneK₂CO₃H₂ORT1.5Moderate to High[9]
Various arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄TolueneRT24High[10]

Experimental Protocols

Heck Reaction Protocol (Adapted from the synthesis of a bromocinnamic acid derivative[8][11])

  • To a reaction vessel containing this compound (1.0 mmol) is added the alkene coupling partner (1.2-1.5 mmol), a palladium source such as palladium(II) acetate (1-2 mol%), and a suitable solvent (e.g., DMF, acetonitrile, or an aqueous mixture).[6][8]

  • A base, typically an amine like triethylamine or an inorganic base such as potassium carbonate, is added (2.0-3.0 mmol).[6][8]

  • The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.[1][6]

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Suzuki Reaction Protocol (Adapted from the coupling of 3-bromobenzoic acid[9])

  • In a reaction flask, this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle, 0.1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol) are combined.[9][10]

  • A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.[9]

  • The mixture is heated with vigorous stirring at a temperature typically between room temperature and 100 °C under an inert atmosphere.[9][10]

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography or recrystallization to afford the desired product.

Catalytic Cycles

The mechanisms of the Heck and Suzuki reactions proceed through distinct catalytic cycles involving palladium(0) and palladium(II) intermediates.

Heck_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R-X PdII_Aryl R-Pd(II)L₂X A->PdII_Aryl B Alkene Coordination PdII_Aryl->B Alkene Alkene_Complex [R-Pd(II)L₂(Alkene)]X B->Alkene_Complex C Migratory Insertion Alkene_Complex->C PdII_Alkyl Product-Pd(II)L₂X C->PdII_Alkyl D β-Hydride Elimination PdII_Alkyl->D Hydrido_Complex H-Pd(II)L₂X D->Hydrido_Complex Product Product D->Product Product E Reductive Elimination Hydrido_Complex->E Base E->Pd0 - H-Base⁺X⁻ Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R¹-X PdII_Aryl R¹-Pd(II)L₂X A->PdII_Aryl B Transmetalation PdII_Aryl->B R²-B(OR)₂ Base PdII_Diorgano R¹-Pd(II)L₂R² B->PdII_Diorgano C Reductive Elimination PdII_Diorgano->C C->Pd0 Product Product C->Product R¹-R²

References

A Comparative Guide to the Validation of an HPLC Method for 3-Bromocinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Bromocinnamic acid against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in method selection and implementation.

Comparison of Analytical Methods

While HPLC with UV detection is a widely adopted and robust method for the quantification of aromatic compounds like this compound, other techniques can be employed, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or the analysis of volatile impurities.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Purity testing, assay, and quantification of impurities.High precision, accuracy, and robustness. Widely available.Requires a chromophore for detection.
LC-MS Chromatographic separation coupled with mass spectrometry.Impurity identification, metabolite studies, and trace-level quantification.High sensitivity and specificity, provides molecular weight information.Higher cost and complexity.[1]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of residual solvents or volatile impurities.Excellent for volatile analytes.Requires derivatization for non-volatile compounds like carboxylic acids.[2]

Performance Data of the Validated HPLC Method

The following tables summarize the validation data for the proposed HPLC method for the quantification of this compound.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001521.3
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.8101.6
100100.5100.5
Mean Recovery (%) 100.4
Precision (Repeatability)
Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)Mean Peak Area%RSD
50758.1760.2755.9759.5757.3761.0758.70.28
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Experimental Protocols

HPLC Method for this compound Quantification

This method is a reversed-phase HPLC assay with UV detection, optimized for the accurate quantification of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (60:40, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.[3]

  • Injection Volume: 10 µL.[4]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare a solution of the test sample in the mobile phase to a target concentration of 50 µg/mL.

4. System Suitability:

  • Inject the 50 µg/mL standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

5. Analysis:

  • Inject the blank (mobile phase), followed by the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_standards Prepare Standard Solutions system_suitability System Suitability Testing prep_standards->system_suitability linearity Linearity Assessment prep_standards->linearity prep_samples Prepare Sample Solutions analysis Sample Analysis prep_samples->analysis prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability system_suitability->linearity linearity->analysis accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability) linearity->precision lod_loq LOD & LOQ Determination linearity->lod_loq specificity Specificity (Forced Degradation) analysis->specificity data_processing Data Processing analysis->data_processing final_report Generate Validation Report accuracy->final_report precision->final_report lod_loq->final_report specificity->final_report data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->specificity

Caption: Workflow for the validation of the HPLC method.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Performance Criteria cluster_selection Optimal Method Selection hplc HPLC-UV quant Quantitative Accuracy & Precision hplc->quant lcms LC-MS lcms->quant ident Impurity Identification lcms->ident gc GC volatile Volatile Analyte Detection gc->volatile outcome Method Choice quant->outcome HPLC or LC-MS ident->outcome LC-MS volatile->outcome GC

Caption: Logical comparison of analytical methods.

References

Cinnamic Acid and Its Analogs: A Comparative Guide to Their Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

The rising concern over anthelmintic resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have emerged as promising candidates.[1][2][3] This guide provides a comparative analysis of the anthelmintic properties of cinnamic acid and its analogs, supported by experimental data, to aid researchers and drug development professionals in this field.

Comparative Efficacy of Cinnamic Acid and Analogs

The anthelmintic potential of cinnamic acid and its primary hydroxy derivatives—p-coumaric acid, ferulic acid, and caffeic acid—has been evaluated against various helminths.[1][2] In vitro studies consistently demonstrate their efficacy, in some cases surpassing that of conventional drugs like albendazole.[1][2]

Table 1: In Vitro Anthelmintic Activity against Pheretima posthuma (Earthworm)

An initial assessment of anthelmintic activity is often conducted using the Indian earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. The table below summarizes the time taken for paralysis and death of the earthworms upon exposure to different concentrations of cinnamic acid and its analogs.

CompoundConcentration (mg/mL)Time to Paralysis (minutes)Time to Death (minutes)Reference
Cinnamic Acid 10--[1]
20Significant ActivitySignificant Activity[1]
p-Coumaric Acid 102.16-[1]
20-11.34[1]
Ferulic Acid 10--[1]
201.1316.32[1]
Caffeic Acid 10--[1]
20Significant ActivitySignificant Activity[1]
Albendazole (Standard) 1012.3635.12[1]
208.1228.45[1]

Note: "Significant Activity" indicates that the effect was noteworthy as reported in the study, but specific time points were not provided for that concentration. All tested compounds showed concentration-dependent activity.[1]

Table 2: In Vitro Ovicidal Activity against Haemonchus contortus

Haemonchus contortus, a gastrointestinal nematode affecting small ruminants, is a key target for anthelmintic research. The egg hatching inhibition (EHI) assay is a standard method to evaluate the ovicidal effects of test compounds.

CompoundIsolateEffective Concentration (EC90 in µg/mL)Reference
p-Coumaric Acid HcIVM-S (Susceptible)51.1[4]
Ferulic Acid HcIVM-S (Susceptible)57.5[4]

Note: The study also tested against an ivermectin-resistant (HcIVM-R) strain, with the compounds showing effectiveness.[4]

Table 3: Activity against Schistosoma mansoni Schistosomula

Schistosomiasis is a significant parasitic disease caused by flatworms of the Schistosoma genus. Research has shown that certain ester derivatives of cinnamic acid are effective against S. mansoni schistosomula in vitro.

CompoundObservation at 10 µMProposed MechanismReference
Thymyl Cinnamate Vacuole formation, degeneration, deathInterference with autophagy[5][6]
Eugenyl Cinnamate Vacuole formation, degeneration, deathInterference with autophagy[5][6]

Proposed Mechanisms of Action

In silico and in vitro studies suggest that cinnamic acid and its analogs exert their anthelmintic effects through multiple mechanisms. The primary proposed target is the cytoskeletal protein, tubulin.

Inhibition of Tubulin Polymerization

Molecular docking studies have shown that cinnamic acid and its hydroxy derivatives can effectively bind to the active site of helminth tubulin.[1][2][7] This binding interferes with the polymerization of tubulin into microtubules. Microtubules are crucial for various essential cellular processes in the parasite, including cell division, motility, and nutrient absorption.[1] Disruption of microtubule formation ultimately leads to paralysis and death of the worm.[1][2] This mechanism is similar to that of benzimidazole drugs like albendazole, which selectively bind to the β-tubulin subunit in nematodes.[1]

G cluster_0 Cinnamic Acid & Analogs CA Cinnamic Acid Tubulin Helminth β-Tubulin CA->Tubulin Binds to active site FA Ferulic Acid FA->Tubulin Binds to active site PCA p-Coumaric Acid PCA->Tubulin Binds to active site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Functions Essential Cellular Functions (e.g., Nutrient Absorption, Motility) Microtubules->Functions Disrupts Death Paralysis & Death of Helminth Functions->Death Leads to G Compound Eugenyl Cinnamate & Thymyl Cinnamate Autophagy Autophagy Pathway in Schistosomula Compound->Autophagy Interferes with Vacuoles Cytoplasmic Vacuole Formation Autophagy->Vacuoles Leads to Degeneration Parasite Degeneration Vacuoles->Degeneration Causes Death Parasite Death Degeneration->Death Results in G cluster_workflow General In Vitro Anthelmintic Assay Workflow A Compound Preparation (Cinnamic Acid/Analogs in various concentrations) C Incubation (Test compounds + Helminths) A->C B Helminth Collection & Preparation (e.g., P. posthuma, H. contortus eggs) B->C E Observation & Data Collection (Time to paralysis/death, Egg hatch count) C->E D Controls (Positive: Albendazole; Negative: Saline/Solvent) D->C F Data Analysis (Calculate EC50/EC90, Compare with controls) E->F G CA CA PCA PCA CA->PCA Hydroxylation FA FA CA->FA Hydroxylation & Methoxylation CFA CFA CA->CFA Hydroxylation PCA->FA Methoxylation PCA->CFA Hydroxylation Activity Activity PCA->Activity FA->Activity CFA->Activity

References

A Comparative Guide to 3-Bromocinnamic Acid Analogs: In Vitro and In Silico Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Bromocinnamic acid analogs, summarizing their performance in recent in vitro and in silico studies. The information is presented to facilitate the evaluation of these compounds as potential therapeutic agents.

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The introduction of a bromine atom at the third position of the cinnamic acid scaffold can significantly influence its electronic properties and biological activity. This guide focuses on the comparative analysis of this compound analogs, presenting key data from experimental studies to aid in the assessment of their therapeutic potential.

Comparative Analysis of Anticancer Activity

Recent research has focused on the synthesis and evaluation of various this compound analogs for their cytotoxic effects against different cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

While a comprehensive study directly comparing a wide array of this compound analogs is not yet available in the public domain, studies on various cinnamic acid derivatives provide valuable insights. For instance, novel cinnamic acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against the A-549 human lung cancer cell line. In one such study, the most potent compound demonstrated an IC50 value of 10.36 µM.[1][2] Another study reported an IC50 of 2.4 mM for cinnamic acid in HT-144 melanoma cells. The substitution on the phenyl ring of cinnamic acid has been shown to be a critical determinant of cytotoxic activity.[1]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Novel Cinnamic Acid Derivative (Compound 5)A-549 (Lung Cancer)10.36[1]
Cinnamic AcidHT-144 (Melanoma)2400
Cinnamic Acid Metronidazole Ester (Compound 3h)MCF-7 (Breast Cancer)0.36 ± 0.04[3]
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon Cancer)1.89[4]
(2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamateHepG2 (Liver Cancer)13.14[4]

Note: The table includes data for various bromo-substituted and other cinnamic acid derivatives to provide a broader context for the potential efficacy of this compound analogs.

In Silico Insights: Molecular Docking Studies

Computational, or in silico, studies, particularly molecular docking, play a crucial role in understanding the potential mechanisms of action of these compounds. These studies predict the binding affinity and interaction of a ligand (the this compound analog) with the active site of a target protein.

Several studies have explored the interaction of cinnamic acid derivatives with various anticancer targets. For example, molecular docking studies have suggested that some cinnamic acid analogs can act as inhibitors of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[1][2] Another potential target identified through in silico methods is the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells.[3]

A study on 3-bromopyruvate and its derivatives investigated their docking to key metabolic enzymes in cancer cells, suggesting that such compounds could disrupt cancer cell metabolism.[5] While not a direct analog of this compound, this study highlights the potential of bromo-substituted small molecules in targeting metabolic pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[1]

Molecular Docking Protocol

Principle: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The binding affinity is estimated using a scoring function.

General Workflow:

  • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., MMP-9, EGFR) and the this compound analogs are prepared. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: The active site of the protein is defined.

  • Docking Simulation: A docking algorithm is used to generate various binding poses of the ligand in the protein's active site.

  • Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The interactions between the ligand and the protein's amino acid residues are analyzed to understand the binding mode.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound analogs, Graphviz diagrams are provided below.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of 3-Bromocinnamic Acid Analogs cell_culture Cancer Cell Culture (e.g., A-549, MCF-7) synthesis->cell_culture ligand_prep Ligand Preparation (3-Bromocinnamic Analogs) synthesis->ligand_prep mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 protein_prep Target Protein Preparation (e.g., MMP-9, EGFR) docking Molecular Docking protein_prep->docking ligand_prep->docking analysis Binding Affinity and Interaction Analysis docking->analysis

Experimental workflow for studying this compound analogs.

signaling_pathway BCA 3-Bromocinnamic Acid Analog EGFR EGFR BCA->EGFR MMP9 MMP-9 BCA->MMP9 Proliferation Cell Proliferation EGFR->Proliferation Invasion Cell Invasion & Metastasis MMP9->Invasion

Potential signaling pathways inhibited by this compound analogs.

References

A Comparative Guide to the Quantitative Determination of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carboxylic acids in biological matrices such as plasma, urine, and tissue is fundamental for diagnosing diseases, monitoring metabolic pathways, and advancing therapeutic development.[1] This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols to aid in methodology selection and implementation.

Comparison of Analytical Methods

The primary techniques for quantifying carboxylic acids in biological samples include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and enzymatic assays.[1] Each method offers distinct advantages and is suited for different applications depending on the analyte's properties and the required sensitivity.

ParameterGC-MSLC-MS/MSHPLC-UV/FluorescenceEnzymatic AssaysIon-Exclusion Chromatography
Principle Separation of volatile/derivatized compounds in gas phase, with detection by mass spectrometry.Chromatographic separation in liquid phase, with highly sensitive and specific detection by tandem mass spectrometry.Chromatographic separation in liquid phase with detection by UV or fluorescence.Specific enzyme-catalyzed reaction leading to a measurable product.Separation based on ion exclusion and partition chromatography.
Analytes Volatile and semi-volatile carboxylic acids; others require derivatization.[1][2]Broad range of carboxylic acids, including non-volatile and thermally labile compounds.[1][3]Carboxylic acids with a chromophore (UV) or those that can be derivatized with a fluorophore.[4][5]Highly specific for a single carboxylic acid.[1]Short-chain fatty acids and other organic acids.[6]
Sample Preparation Often requires extraction and mandatory derivatization to increase volatility.[1][7]Typically involves protein precipitation or liquid-liquid extraction; derivatization is optional but can improve sensitivity.[1]May require derivatization to enhance detection, especially for fluorescence.[5]Minimal sample preparation, often direct analysis after dilution.Simple filtration and dilution.[6]
Limit of Detection (LOD) pg to fg range.[8][9]fmol to amol range.[4]pmol to fmol range.[4]Varies by analyte and kit.nmol range.[10]
Limit of Quantification (LOQ) pg range.[8]fmol to pmol range.pmol to fmol range.Varies by analyte and kit.0.1 to 40 nmol.[10]
**Linearity (R²) **> 0.99.[8]> 0.99.≥ 0.999.[11]Varies by assay.Typically linear over a defined range.
Precision (%RSD) < 20%.[8]< 20%.[12]< 2.0%.[10]Typically < 10%.< 2.7%.[10]
Recovery (%) 81.1% - 115.5%.[8]80% - 120%.[12]> 92%.[10]Varies by assay.> 92%.[10]
Advantages High resolution and sensitivity for volatile compounds.[1]Gold standard for high sensitivity, selectivity, and broad applicability.[1]Robust, widely available, and cost-effective.[11]High specificity and simplicity.[1]Simple, rapid, no derivatization required.[10]
Limitations Derivatization can be time-consuming and introduce variability.[7]Higher cost and complexity of instrumentation.[11]Lower sensitivity for compounds without strong chromophores.[4]Limited to one analyte per assay.Lower sensitivity compared to MS-based methods.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the major analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation, Alkylation, or Acylation Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation MS_Detection Ionization and Mass Detection GC_Separation->MS_Detection Quantification Quantification (SIM/Scan) MS_Detection->Quantification

Figure 1: General workflow for GC-MS analysis of carboxylic acids.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC_Injection Injection into LC Supernatant->LC_Injection LC_Separation Separation on Reversed-Phase Column LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Quantification Quantification (MRM) MSMS_Detection->Quantification

Figure 2: General workflow for LC-MS/MS analysis of carboxylic acids.

Detailed Experimental Protocols

Method 1: GC-MS with Silylation Derivatization

This protocol describes a general workflow for the analysis of carboxylic acids in biological fluids using GC-MS after derivatization to increase their volatility.[1]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma or serum, add a suitable internal standard. b. Add 200 µL of diethyl ether and vortex for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the upper organic layer to a clean tube. e. Repeat the extraction with another 200 µL of diethyl ether and combine the organic layers. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Tightly cap the vial and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injection into the GC-MS.[1]

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Scan Range: m/z 50-550. g. Quantification: Use selected ion monitoring (SIM) or extract ion chromatograms for the target analytes and internal standard.[1]

Method 2: LC-MS/MS Analysis

This protocol outlines a common procedure for the sensitive and selective quantification of a broad range of carboxylic acids in serum or plasma.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube for analysis.[1]

2. LC-MS/MS Analysis: a. Liquid Chromatograph: A standard UPLC or HPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Flow Rate: 0.3 mL/min. f. Gradient: A suitable gradient to resolve the target analytes. g. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. h. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

Method 3: HPLC with Pre-column Fluorescence Derivatization

This method is suitable for the sensitive fluorescent detection of fatty acids.[5]

1. Derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc): a. To a solution of the carboxylic acid sample in a suitable organic solvent (e.g., acetone), add a molar excess of 4-bromomethyl-7-methoxycoumarin. b. Add a catalyst, such as a crown ether (e.g., 18-crown-6), and an anhydrous base (e.g., potassium carbonate) to facilitate the reaction. c. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[5]

2. HPLC Analysis: a. Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common. c. Flow Rate: A flow rate of 1.0 mL/min is often employed. d. Detection: Fluorescence detection is used, with excitation and emission wavelengths typically around 325 nm and 395 nm, respectively.[5]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the tricarboxylic acid (TCA) cycle, a key metabolic pathway involving numerous carboxylic acids.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Safety Operating Guide

Proper Disposal of 3-Bromocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Bromocinnamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Improper disposal can lead to personal injury and environmental contamination.

Summary of Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 32862-97-8N/A
Molecular Formula C₉H₇BrO₂N/A
Hazard Class Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory systemN/A
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (goggles or face shield)N/A
Primary Disposal Route Licensed Hazardous Waste Disposal ServiceN/A
Waste Segregation Collect as Halogenated Organic Waste . Do not mix with non-halogenated waste, bases, or other incompatible chemicals.[1]
Storage In a designated, well-ventilated Satellite Accumulation Area (SAA). Keep in original or compatible, tightly sealed containers.[2][3][4][5]
Labeling Label waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and appropriate hazard warnings.[3][4]

Experimental Protocols for Disposal

Direct chemical treatment or neutralization of this compound in the laboratory is not recommended without specific, validated protocols and appropriate safety measures. The standard and required procedure is to dispose of it as hazardous chemical waste through a licensed contractor.

Step-by-Step Disposal Procedure

The following workflow outlines the mandatory steps for the safe disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Final Disposal Identify Waste Identify this compound as waste Segregate Segregate as Halogenated Organic Waste Identify Waste->Segregate Container Use a compatible, sealed container Segregate->Container Properly contained Label Label with 'Hazardous Waste', chemical name, and hazard symbols Container->Label Store Store in a designated Satellite Accumulation Area (SAA) Label->Store Ready for storage Inspect Regularly inspect container for leaks or damage Store->Inspect Arrange Pickup Arrange for pickup by a licensed hazardous waste contractor Inspect->Arrange Pickup When container is full or pickup is scheduled Document Complete all required waste disposal documentation Arrange Pickup->Document

Disposal workflow for this compound.
Detailed Methodologies

  • Identification and Segregation :

    • Once this compound is designated as waste, it must be handled as a hazardous material.

    • Crucially, it must be segregated as a halogenated organic acid .[1] Do not mix it with non-halogenated organic waste, inorganic acids, bases, or other incompatible chemicals. Mixing can lead to dangerous reactions and complicates the disposal process.

  • Containerization :

    • Use a container that is compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure, leak-proof lid.[6]

    • Never use a container that previously held an incompatible chemical without thorough cleaning. It is best practice to use a new, dedicated container or the original product container.

  • Labeling :

    • Label the waste container clearly and accurately before adding any waste.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant").[3][4]

    • Maintain a log of the amount of waste added to the container.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be under the control of laboratory personnel, away from general traffic, and in a well-ventilated location.

    • Ensure secondary containment is used to capture any potential leaks.

    • Regularly inspect the container for any signs of degradation, leaks, or damage.

  • Disposal :

    • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

    • Complete all necessary paperwork and documentation as required by your institution and local regulations. This ensures a complete record of the waste from generation to final disposal.

By adhering to these procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, building a foundation of trust in your operational safety standards.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromocinnamic acid. Adherence to these protocols is critical to ensure personal safety and proper management of this chemical.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various tasks involving this chemical.

Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Handling/Weighing Solid Chemical safety goggles or eyeglasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]Chemically resistant, impervious gloves (e.g., Nitrile, Latex). Inspect gloves prior to use.[5]For nuisance dust exposures, a NIOSH/MSHA or European Standard EN 149 approved N95 or P1/P2 particulate respirator.[4][5] For higher-level protection or if irritation is experienced, a respirator with an acid gas cartridge (white) and a P100 particulate filter (magenta) is recommended.[1][3]Laboratory coat, long-sleeved shirt, and long pants. Closed-toe shoes.
Working with Solutions Chemical safety goggles. A face shield may be required for splash hazards.Chemically resistant, impervious gloves (e.g., Nitrile, Latex).Use in a well-ventilated area or a chemical fume hood to avoid breathing vapors or mists.Laboratory coat, long-sleeved shirt, and long pants. Closed-toe shoes.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter.Chemical-resistant apron or coveralls. Chemical-resistant boot covers.

Safe Handling and Storage Protocols

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3]

  • Avoid generating dust when handling the solid material.[3]

  • Prevent contact with skin and eyes.[3]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials.

Emergency Procedures and Disposal Plan

Spill Response:

In the event of a spill, it is crucial to follow a structured response plan to ensure safety and proper cleanup. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_disposal Disposal Evacuate Evacuate Immediate Area Notify Notify Supervisor and EH&S Evacuate->Notify Assess Assess the Spill (Size, Location, Hazards) Notify->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE If spill is small and manageable Contain Contain the Spill (Use absorbent dikes) Don_PPE->Contain Neutralize Neutralize (if applicable) with a suitable agent Contain->Neutralize Collect Collect Spill Material (Use non-sparking tools) Neutralize->Collect Decontaminate Decontaminate the Area (Soap and water) Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for handling a this compound spill.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[6]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not mix with other waste. Leave in original containers where possible.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromocinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Bromocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.